molecular formula C10H10O2S2 B1580527 Difurfuryl disulfide CAS No. 4437-20-1

Difurfuryl disulfide

Cat. No.: B1580527
CAS No.: 4437-20-1
M. Wt: 226.3 g/mol
InChI Key: CBJPZHSWLMJQRI-UHFFFAOYSA-N
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Description

Furfuryl disulfide has been characterized as an important aroma constituent of roasted coffee.>Difurfuryl disulfide is a sulfur-containing volatile compound mainly found in roasted coffee. It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions.>Bis(2-furanylmethyl) disulfide, also known as 2-difurfuryl disulfide or 2, 2'-(dithiodimethylene)di-furan, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Bis(2-furanylmethyl) disulfide exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bis(2-furanylmethyl) disulfide is primarily located in the membrane (predicted from logP). Bis(2-furanylmethyl) disulfide is a cabbage, chicken, and coffee tasting compound that can be found in cereals and cereal products and coffee and coffee products. This makes bis(2-furanylmethyl) disulfide a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-[(furan-2-ylmethyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPZHSWLMJQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063463
Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Molecular Weight

226.3 g/mol
Source PubChem
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Physical Description

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour
Record name Bis(2-furanylmethyl) disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.229-1.248
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4437-20-1
Record name Difurfuryl disulfide
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Record name 2,2'-(Thiodimethylene)-difuran
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name 2,2'-[dithiobis(methylene)]bisfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-(DITHIODIMETHYLENE)DIFURAN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

10 - 11 °C
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Difurfuryl Disulfide (CAS: 4437-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difurfuryl disulfide (CAS Number 4437-20-1) is an organosulfur compound characterized by the presence of two furan (B31954) rings linked by a disulfide bond. While traditionally utilized in the flavor and fragrance industry for its characteristic roasted, coffee-like aroma, recent scientific interest has pivoted towards its potential applications in medicinal chemistry and material science.[1] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, synthesis methodologies, and potential as a precursor for bioactive molecules. The document details experimental protocols for the synthesis of its derivatives and for the evaluation of their potential biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. It is important to note that while this compound serves as a versatile starting material, much of the current biological activity data pertains to its derivatives, primarily thioamides, rather than the parent compound itself. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodologies to explore the therapeutic potential of this compound-derived compounds.

Physicochemical Properties

This compound is a pale yellowish oily liquid at room temperature.[2] It is characterized by a strong, sulfurous odor which, at low concentrations, is reminiscent of roasted nuts, coffee, and meat.[3] It is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[2][3]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 4437-20-1[4]
Molecular Formula C₁₀H₁₀O₂S₂[4]
Molecular Weight 226.32 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Melting Point 10-11 °C[4]
Boiling Point 112-115 °C at 0.5 mmHg[4]
Density 1.233 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.585[4]
Flash Point >110 °C (>230 °F)[4]
Solubility Slightly soluble in water; soluble in alcohol and oils.[2]

Synthesis of this compound and Its Derivatives

This compound can be synthesized through various methods, primarily involving the oxidation of furfuryl mercaptan. Additionally, it serves as a valuable precursor for the synthesis of thioamides, a class of compounds with recognized pharmacological potential.

Synthesis of this compound via Oxidation of Furfuryl Mercaptan

A common method for preparing this compound involves the oxidation of furfuryl mercaptan using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.

  • Materials: Furfuryl mercaptan, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Combine furfuryl mercaptan and dimethyl sulfoxide in a reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can be varied from 1:0.5 to 1:10.

    • Stir the mixture at a temperature ranging from 10 °C to the reflux temperature of the mixture under normal atmospheric pressure.

    • The reaction is allowed to proceed for 0.5 to 10 hours.

    • Upon completion, dimethyl sulfide (B99878) and water generated during the reaction are removed by distillation at normal pressure.

    • The resulting crude product is then purified by vacuum distillation to yield this compound.

Synthesis of Thioamides from this compound

This compound is an effective sulfur source for the synthesis of thioamides. An iodine-promoted, metal- and additive-free method provides an efficient route to these derivatives.[2]

  • Materials: this compound, a secondary or primary amine of choice, Iodine (I₂), Dimethyl sulfoxide (DMSO), Standard laboratory glassware, and equipment for column chromatography.

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).[3]

    • Add DMSO as the solvent.[3]

    • Heat the reaction mixture to 100 °C and stir for 8 hours.[3]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

    • Once the reaction is complete, allow the mixture to cool to room temperature.[3]

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired thioamide.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Mixture Iodine (I2) Iodine (I2) Iodine (I2)->Reaction Mixture DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction Mixture 100 °C 100 °C 100 °C->Reaction Mixture 8 hours 8 hours 8 hours->Reaction Mixture Cooling Cooling Reaction Mixture->Cooling Purification (Column Chromatography) Purification (Column Chromatography) Cooling->Purification (Column Chromatography) Product Product Purification (Column Chromatography)->Product

Synthesis of Thioamides from this compound.

Biological Activities and Experimental Protocols

While data on the biological activities of this compound itself is limited, its derivatives, particularly thioamides, have been investigated for various therapeutic effects. The following sections provide standardized protocols for assessing these potential activities.

Antioxidant Activity

Organosulfur compounds are known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[3]

  • Materials: Synthesized compound (stock solution in methanol (B129727) or DMSO), DPPH solution (0.1 mM in methanol), Ascorbic acid or Trolox (positive control), Methanol, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the synthesized compound and the positive control in methanol.[3]

    • In a 96-well plate, add 100 µL of each dilution to the respective wells.[3]

    • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol instead of the sample.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the blank and ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the test compound.[3]

    • The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.[5]

Table 2: Representative Antioxidant Activity of Furan-Containing Compounds (Derivatives)

CompoundAntioxidant AssayIC₅₀ (µM)Reference
Furan-based thiosemicarbazide (B42300) derivativeDPPH Scavenging27.31 ± 0.05[3]
Furan-based 1,2,4-triazole (B32235) derivativeDPPH Scavenging21.80 ± 0.69[3]
Anti-inflammatory Activity

Organosulfur compounds have demonstrated anti-inflammatory effects, often through the modulation of pathways such as NF-κB.[5]

  • Materials: RAW 264.7 macrophage cell line, Synthesized compound (dissolved in DMSO), Lipopolysaccharide (LPS), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Griess Reagent, Dexamethasone (B1670325) (positive control), 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

    • Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.[5]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate for 15 minutes at room temperature.[5]

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the nitrite concentration.[5]

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.[5]

Anticancer Activity

The cytotoxic effects of this compound derivatives can be assessed against various cancer cell lines using the MTT assay.

  • Materials: Cancer cell line (e.g., MCF-7, HeLa), Synthesized compound (dissolved in DMSO), DMEM with 10% FBS, MTT solution, Doxorubicin (positive control), 96-well cell culture plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and incubate for 24 hours.[3]

    • Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value is calculated.

Neuroprotective Activity

The neuroprotective potential of synthesized compounds can be evaluated in cell-based models of neuronal damage.

  • Materials: Neuronal cell line (e.g., SH-SY5Y), Synthesized compound, Hydrogen peroxide (H₂O₂), Cell culture medium and supplements, MTT or PrestoBlue™ assay reagents.

  • Procedure:

    • Seed the neuronal cells in a 96-well plate.[3]

    • Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.[3]

    • Induce neuronal damage by adding H₂O₂ for 24 hours.[3]

    • Assess cell viability using the MTT or PrestoBlue™ assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-only control indicates a neuroprotective effect.[3]

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

  • Materials: Bacterial or fungal strain of interest, Synthesized compound, Appropriate broth medium (e.g., Mueller-Hinton Broth), Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), 96-well microplates.

  • Procedure:

    • Perform a serial two-fold dilution of the synthesized compound and the control antibiotic in the broth medium in a 96-well plate.[5]

    • Inoculate each well with a standardized suspension of the microorganism.[5]

    • Include a growth control (no compound) and a sterility control (no microorganism).[5]

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).[5]

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is not yet established, the known activities of related organosulfur compounds suggest potential mechanisms of action. For instance, many organosulfur compounds exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7]

G cluster_stress Cellular Stress (Oxidative, Inflammatory) cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Stress Stimuli Stress Stimuli IKK IKK Stress Stimuli->IKK Activates This compound Derivative This compound Derivative Keap1 Keap1 This compound Derivative->Keap1 Inhibits This compound Derivative->IKK Inhibits (Proposed) Nrf2 Nrf2 Keap1->Nrf2 Inhibition Release ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Proposed Signaling Pathways for this compound Derivatives.

Safety and Toxicology

This compound is classified as harmful if swallowed and fatal if inhaled.[8] Detailed toxicological studies are limited, and the available information is primarily from safety data sheets.

Table 3: Toxicological Profile of this compound

EndpointResultReference(s)
Acute Oral Toxicity Harmful if swallowed.[8]
Acute Inhalation Toxicity Fatal if inhaled.[8]
Skin Corrosion/Irritation Based on available data, the classification criteria are not met.[8]
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.[8]
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.[2]
Carcinogenicity Based on available data, the classification criteria are not met.[2]
Reproductive Toxicity Based on available data, the classification criteria are not met.[2]

Standard safety precautions, including the use of personal protective equipment such as gloves, goggles, and respiratory protection, should be employed when handling this compound.[9]

Conclusion and Future Directions

This compound is a readily accessible compound with established applications in the flavor industry and emerging potential in drug discovery and material science. Its utility as a precursor for the synthesis of thioamides and other derivatives opens avenues for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of these compounds.

Future research should focus on several key areas:

  • Biological Activity of the Parent Compound: A thorough investigation of the antioxidant, anti-inflammatory, and other biological activities of this compound itself is warranted.

  • In Vivo Studies: To translate the in vitro findings into potential therapeutic applications, in vivo studies are crucial to assess the efficacy, pharmacokinetics, and toxicology of this compound and its derivatives.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and aid in the design of more potent and selective molecules.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives will be essential for optimizing their biological activity and drug-like properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable scaffold in the development of new medicines and advanced materials.

References

A Comprehensive Technical Guide to the Physical Properties of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide (CAS No. 4437-20-1) is an organosulfur compound recognized for its significant role as a potent aroma and flavoring agent.[1][2] Found naturally in cooked beef and roasted coffee, it is a key contributor to the desirable roasted, meaty, and coffee-like notes in various food products.[3][4] Beyond its applications in the food and fragrance industries, this compound is utilized in organic synthesis and has been explored in material science for the development of advanced polymers.[1][4] This technical guide provides a detailed overview of the core physical properties of this compound, supported by available data and general experimental methodologies.

Core Physical and Chemical Properties

The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂S₂[1][3][5]
Molecular Weight 226.31 g/mol / 226.32 g/mol [1][3][5][6]
Appearance White to yellow to green clear liquid; Colorless to light yellow liquid; Yellow to brown liquid.[1][3][7][8]Chem-Impex, Lookchem, Aurochemicals
Melting Point 10 - 11 °C[1][3][6]
Boiling Point 121 °C at 1 mmHg[1] 112-115 °C at 0.5 mmHg[3][4][5] 229-230 °C at 760 mmHg[6] 127-132 °C[7][8]Chem-Impex, Lookchem, PubChem, Aurochemicals
Density 1.233 g/mL at 25 °C[3][4][5] 1.24 g/mL[1] 1.233-1.250 g/mL at 25 °C[7][8][9]Lookchem, Chem-Impex, Aurochemicals
Refractive Index n20/D 1.585[3][4][5] n20D 1.59[1] 1.580-1.592 at 20 °C[7][8]Lookchem, Chem-Impex, Aurochemicals
Flash Point >110 °C (>230 °F)[3][4][5] 110 °C (closed cup)[7][8][9] 113 °C (closed cup)Lookchem, Aurochemicals, Sigma-Aldrich
Solubility Insoluble or slightly soluble in water; Soluble in most organic solvents, alcohol, and oils.[4][5][6][7][8][9]ChemBK, Aurochemicals, PubChem
Vapor Pressure 0.000462 mmHg at 25 °C[3][5]
LogP (n-octanol/water) 4.03[4][6]
Odor Profile

This compound is a high-impact aroma chemical with a complex and potent odor profile.[2] At very low concentrations (e.g., 0.01% in propylene (B89431) glycol), it imparts pleasant roasted, nutty, meaty, and coffee-like aromas.[2][10] Its taste characteristics at 20 ppm are described as roasted, sulfuraceous, alliaceous, green, and meaty.[3][4][11] However, in its concentrated form, it possesses a powerful, repulsive sulfuraceous stench.[12] This dual nature makes its precise dilution critical for achieving the desired sensory profile in food and fragrance applications.

Methodologies and Logical Relationships

The determination of the physical properties of a chemical compound like this compound involves a series of standardized experimental protocols. The following diagram illustrates the logical workflow connecting the compound's identity to its key physical properties and the general methods used for their measurement.

G cluster_compound Compound Identity cluster_properties Physical Properties cluster_methods Experimental Determination Methods Compound This compound C₁₀H₁₀O₂S₂ CAS: 4437-20-1 BoilingPoint Boiling Point Compound->BoilingPoint MeltingPoint Melting Point Compound->MeltingPoint Density Density Compound->Density RefractiveIndex Refractive Index Compound->RefractiveIndex Solubility Solubility Compound->Solubility Purity Purity / Composition Compound->Purity Distillation Distillation (Varying Pressure) BoilingPoint->Distillation Calorimetry Differential Scanning Calorimetry (DSC) MeltingPoint->Calorimetry Pycnometry Pycnometry / Densitometry Density->Pycnometry Refractometry Refractometry RefractiveIndex->Refractometry SolventTesting Solvent Miscibility Testing Solubility->SolventTesting Chromatography Gas Chromatography (GC) Purity->Chromatography

Caption: Logical workflow from compound identification to its physical properties and their corresponding experimental determination methods.

Experimental Protocols

While specific, detailed experimental reports for the determination of every physical property of this compound are not publicly available, the following sections describe the standard methodologies that are broadly applied for such characterizations.

Determination of Boiling Point

The boiling point of this compound is reported at both atmospheric and reduced pressures.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at high temperatures, the boiling point is determined under a vacuum (reduced pressure), which lowers the required temperature.

  • Methodology (General):

    • A sample of this compound is placed in a distillation flask.

    • The flask is connected to a condenser, a collection flask, and a vacuum pump if reduced pressure is required. A manometer is included to measure the pressure accurately.

    • The sample is heated gradually.

    • The temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature, along with the corresponding pressure, is reported as the boiling point. For example, values are reported at 0.5 mmHg and 1 mmHg.[1][3]

Determination of Melting Point
  • Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.

  • Methodology (General - Using Differential Scanning Calorimetry):

    • A small, accurately weighed sample of solidified this compound is placed in an aluminum pan.

    • The pan is sealed and placed in the Differential Scanning Calorimeter (DSC) cell alongside an empty reference pan.

    • The temperature of the cell is increased at a constant rate.

    • The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.

    • An endothermic peak is observed as the sample melts. The onset temperature of this peak is reported as the melting point, which for this compound is 10-11 °C.[1][3][6]

Determination of Density
  • Principle: Density is the mass of a substance per unit volume. It is temperature-dependent.

  • Methodology (General - Using a Pycnometer):

    • The mass of a clean, dry pycnometer (a flask with a specific, known volume) is determined.

    • The pycnometer is filled with the liquid sample (this compound) and brought to a constant temperature (e.g., 25 °C) in a water bath.[3]

    • Any excess liquid is removed, and the exterior is dried.

    • The mass of the pycnometer filled with the sample is determined.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index
  • Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

  • Methodology (General - Using an Abbe Refractometer):

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to a specific temperature (e.g., 20 °C).[7]

    • Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

    • The operator adjusts the instrument until the boundary between the light and dark regions aligns with the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Purity Analysis by Gas Chromatography (GC)
  • Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

  • Methodology (General):

    • A small amount of the this compound sample is dissolved in a suitable volatile solvent.

    • A microliter volume of the solution is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing the stationary phase.

    • Components separate based on their boiling points and interactions with the stationary phase.

    • A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

    • The resulting chromatogram is analyzed to calculate the area percentage, indicating a purity of ≥95% or 96% for commercial samples.[1][7]

Safety and Handling

This compound is classified as harmful if swallowed and fatal if inhaled.[13][14]

  • Handling: Use only in well-ventilated areas or outdoors.[14] Avoid breathing vapors, mist, or gas. Personal protective equipment, including safety goggles, chemical-impermeable gloves, and respiratory protection (if exposure limits are exceeded), should be worn.[9][14][15]

  • Storage: Store in a cool, dry, dark, and well-ventilated place in tightly sealed containers.[4][7][8] The recommended storage temperature is often between 2-8 °C or 0-10 °C.[1][3][4]

  • Stability: The compound is stable under recommended storage conditions.[9] It is incompatible with strong oxidizing agents and strong bases.[9]

References

The Formation of Difurfuryl Disulfide: A Deep Dive into its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Difurfuryl disulfide, a potent aroma compound found in roasted coffee and cooked meats, is a molecule of significant interest in the flavor and fragrance industry.[1][2] Its formation is primarily attributed to the oxidation of its precursor, furfuryl mercaptan. This technical guide provides a comprehensive overview of the core reaction mechanisms responsible for the synthesis and natural formation of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Core Reaction Mechanisms

The transformation of furfuryl mercaptan to this compound is predominantly an oxidative process. Two key mechanisms have been identified: a radical-mediated pathway via the Fenton reaction and a direct oxidation pathway utilizing reagents such as dimethyl sulfoxide (B87167) (DMSO).

The Fenton Reaction: A Radical-Mediated Pathway

In aqueous environments, particularly relevant to food chemistry, the Fenton reaction is a primary driver for the formation of this compound from furfuryl mercaptan.[2][3][4] This reaction involves the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and a metal catalyst, typically iron ions (Fe²⁺).[5][6]

The proposed mechanism proceeds as follows:

  • Initiation: Ferrous iron (Fe²⁺) reacts with hydrogen peroxide to generate a hydroxyl radical and a ferric ion (Fe³⁺).

  • Propagation: The highly reactive hydroxyl radical abstracts the hydrogen atom from the thiol group (-SH) of furfuryl mercaptan, forming a furfurylthiyl radical (Fur-CH₂-S•) and water.

  • Termination: Two furfurylthiyl radicals combine to form a stable disulfide bond, yielding this compound.

Fenton_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Fe2+ Fe²⁺ OH_radical •OH Fe2+->OH_radical + H₂O₂ H2O2 H₂O₂ H2O2->OH_radical Fe3+ Fe³⁺ OH_radical->Fe3+ FurfurylMercaptan Furfuryl Mercaptan (Fur-CH₂-SH) OH_radical->FurfurylMercaptan FurfurylthiylRadical Furfurylthiyl Radical (Fur-CH₂-S•) FurfurylMercaptan->FurfurylthiylRadical + •OH H2O H₂O FurfurylthiylRadical->H2O TwoRadicals 2 x Furfurylthiyl Radical FurfurylthiylRadical->TwoRadicals DifurfurylDisulfide This compound (Fur-CH₂-S-S-CH₂-Fur) TwoRadicals->DifurfurylDisulfide DMSO_Oxidation FurfurylMercaptan1 Furfuryl Mercaptan (Fur-CH₂-SH) Intermediate Intermediate Complex FurfurylMercaptan1->Intermediate + DMSO DMSO DMSO ((CH₃)₂SO) DifurfurylDisulfide This compound (Fur-CH₂-S-S-CH₂-Fur) Intermediate->DifurfurylDisulfide + Furfuryl Mercaptan FurfurylMercaptan2 Furfuryl Mercaptan (Fur-CH₂-SH) Byproducts Dimethyl Sulfide + H₂O DifurfurylDisulfide->Byproducts Elimination Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis StockSolution Prepare Furfuryl Mercaptan Stock Solution Initiate Initiate Reaction StockSolution->Initiate FentonSystem Prepare Fenton Reaction System FentonSystem->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Aliquots Withdraw Aliquots at Time Intervals Incubate->Aliquots Quench Quench Reaction Aliquots->Quench Extract Extract Volatiles Quench->Extract GCMS Analyze by GC-MS Extract->GCMS

References

Spectroscopic Analysis of Difurfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of difurfuryl disulfide (CAS 4437-20-1), a key organosulfur compound found in various food products and utilized as a flavor and fragrance agent. A comprehensive understanding of its spectroscopic signature is crucial for quality control, structural elucidation, and the development of new applications in the pharmaceutical and food industries. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with standardized experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the furan (B31954) rings and the methylene (B1212753) groups adjacent to the disulfide bridge.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

A representative ¹H NMR spectrum for the closely related difurfuryl sulfide (B99878) shows signals for the furan protons and the methylene bridge protons. However, specific chemical shift and coupling constant data for this compound were not found in the provided search results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound molecule.

Chemical Shift (δ) ppmAssignment
Data not available in search results

While the existence of ¹³C NMR data for this compound is mentioned in some databases, specific chemical shift values were not available in the search results.

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-10 ppm.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the furan ring and the C-S and S-S bonds.

Wavenumber (cm⁻¹)Assignment
Detailed peak list not available in search results

A published FTIR curve of this compound is available, but a detailed table of peak assignments was not found. Generally, one would expect to see C-H stretching and bending vibrations for the furan ring, C=C stretching of the furan ring, and potentially weak absorptions for the C-S and S-S stretching vibrations.

Experimental Protocol for FTIR Analysis

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used:

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small drop of this compound directly onto the crystal.

    • Acquire the spectrum. This method is quick and requires minimal sample preparation.

  • Transmission FTIR:

    • Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 226, corresponding to the molecular weight of C₁₀H₁₀O₂S₂.

  • Major Fragments: A detailed analysis of the fragmentation pattern was not provided in the search results. However, common fragmentation pathways for similar compounds involve cleavage of the disulfide bond and fragmentation of the furfuryl moiety. The most intense peak in the mass spectrum of the related difurfuryl sulfide is at m/z 81, corresponding to the furfurylmethyl cation [C₅H₅O]⁺. A similar fragment would be expected for this compound.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

  • Sample Preparation:

  • GC Parameters:

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-300.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer IR_Prep->FTIR GCMS GC-MS System MS_Prep->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

GCMS_Workflow start Diluted Sample Injection gc_column Gas Chromatographic Separation start->gc_column ionization Electron Ionization (70 eV) gc_column->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum Generation detector->mass_spectrum

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide summarizes the available spectroscopic data and analytical methodologies for this compound. While foundational information is present, there is a clear need for more detailed, publicly available quantitative data, particularly for ¹H and ¹³C NMR, and a comprehensive fragmentation analysis for mass spectrometry. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important organosulfur compound, which is essential for its unambiguous identification, purity assessment, and the exploration of its applications in various scientific and industrial fields.

The Ubiquitous Presence of Difurfuryl Disulfide in Food: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, formation pathways, and analytical methodologies for the potent aroma compound, difurfuryl disulfide, in various food matrices.

This compound, a volatile organosulfur compound, is a significant contributor to the desirable roasted, meaty, and coffee-like aromas in a variety of cooked and processed foods. Its presence, even at trace levels, can profoundly impact the sensory profile of food products, making it a molecule of great interest to researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, details the analytical protocols for its quantification, and elucidates the chemical pathways through which it is formed.

Natural Occurrence of this compound in Food

This compound has been identified as a key aroma-active compound in a range of thermally processed foods. Its characteristic roasted and slightly sulfurous notes are integral to the flavor profiles of products such as roasted coffee, cooked meats, and baked goods. While its presence is widely acknowledged, quantitative data on its concentration across different food matrices is often dispersed in scientific literature. The following table summarizes available quantitative data for the concentration of this compound in various food items.

Food ItemConcentration RangeAnalytical MethodReference(s)
Roasted Coffee Beans
Robusta Coffee (brew)20.94 µg/LHS-SPME-GC-MS[1]
Arabica Coffee (Yunnan, brew)11.34 µg/LHS-SPME-GC-MS[1]
Arabica Coffee (Columbia, brew)15.33 µg/LHS-SPME-GC-MS[1]
Cooked Meat
Roasted BeefData not available in a quantitative table formatGC-O, GC-MS
Roasted PorkData not available in a quantitative table formatGC-O, GC-MS
Baked Goods
Bread CrustData not available in a quantitative table formatGC-O

Note: The concentrations of volatile compounds like this compound can vary significantly depending on factors such as the specific variety of the food, processing conditions (e.g., roasting time and temperature), and storage.

Formation Pathways of this compound

The formation of this compound in food is primarily attributed to two key chemical processes: the Maillard reaction and the thermal degradation of sulfur-containing precursors.

Maillard Reaction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a primary source of flavor and aroma compounds in cooked foods. The formation of this compound through this pathway involves the generation of key intermediates such as furfural (B47365) and hydrogen sulfide (B99878). Furfural is formed from the degradation of pentose (B10789219) sugars, while hydrogen sulfide is primarily derived from the degradation of the sulfur-containing amino acid, cysteine.[2][3][4] These intermediates then react to form 2-furfurylthiol, a crucial precursor to this compound.[3][5]

Maillard_Reaction_Pathway Reducing Sugars (Pentoses) Reducing Sugars (Pentoses) Furfural Furfural Reducing Sugars (Pentoses)->Furfural Amino Acids (Cysteine) Amino Acids (Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acids (Cysteine)->Hydrogen Sulfide (H2S) 2-Furfurylthiol 2-Furfurylthiol Furfural->2-Furfurylthiol + H2S Hydrogen Sulfide (H2S)->2-Furfurylthiol This compound This compound 2-Furfurylthiol->this compound Oxidation Oxidation_Pathway cluster_reactants Reactants 2-Furfurylthiol_1 2-Furfurylthiol Difurfuryl_Disulfide This compound 2-Furfurylthiol_1->Difurfuryl_Disulfide 2-Furfurylthiol_2 2-Furfurylthiol 2-Furfurylthiol_2->Difurfuryl_Disulfide Oxidizing_Agent Oxidizing Agent (e.g., O2, Metal Ions) Oxidizing_Agent->Difurfuryl_Disulfide HS_SPME_GC_MS_Workflow Sample_Preparation Sample Preparation (Grinding, Weighing, Salting) HS_Vial Headspace Vial Sample_Preparation->HS_Vial SPME_Fiber SPME Fiber Extraction HS_Vial->SPME_Fiber GC_Injector GC Injector (Thermal Desorption) SPME_Fiber->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis SIDA_Workflow Sample Food Sample Spike Spike with Labeled This compound Sample->Spike Extraction Extraction Spike->Extraction GC_MS_Analysis GC-MS Analysis (SIM Mode) Extraction->GC_MS_Analysis Quantification Quantification based on Ion Ratio GC_MS_Analysis->Quantification

References

Structural Elucidation of Difurfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of difurfuryl disulfide (CAS No. 4437-20-1), an organosulfur compound of interest in the flavor, fragrance, and pharmaceutical industries. This document details the key analytical techniques and experimental protocols necessary for the unambiguous identification and characterization of this molecule. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), are presented alongside a detailed synthesis protocol. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.

Introduction

This compound, with the molecular formula C₁₀H₁₀O₂S₂, is a volatile compound known for its characteristic roasted, sulfuraceous, and meaty aroma, making it a significant component in the flavor profile of roasted coffee and cooked beef.[1] Beyond its role as a flavor and fragrance agent, it serves as a precursor in the synthesis of various organic molecules, including polymers and potentially bioactive compounds.[1][2] The precise structural elucidation of this compound is paramount for ensuring its purity, understanding its chemical reactivity, and for its application in various industrial and research settings.

This guide outlines the primary analytical methodologies for the structural characterization of this compound, with a focus on providing practical experimental details and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂S₂[1][2][3]
Molecular Weight 226.32 g/mol [1][2][3]
CAS Number 4437-20-1[1][2][3]
Appearance Colorless to pale yellowish oily liquid[1][2]
Melting Point 10-11 °C[1]
Boiling Point 112-115 °C at 0.5 mmHg[1]
Density 1.233 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.585[1]
Solubility Slightly soluble in water; soluble in alcohol and oils[1]

Synthesis and Purification

The most common method for the synthesis of this compound is the oxidation of furfuryl mercaptan.[4] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Oxidation of Furfuryl Mercaptan

This protocol is adapted from a patented method for the preparation of this compound.[5]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[5]

  • Stir the reaction mixture at a temperature between 10 °C and the reflux temperature of the mixture under normal atmospheric pressure for a duration of 0.5 to 10 hours.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/n-hexane, 1:13).[1]

  • Upon completion of the reaction, add dichloromethane to the reaction mixture and filter to remove any solid byproducts.[1]

  • Transfer the filtrate to a separatory funnel and wash sequentially with a 5% NaOH solution and water.[1]

  • Dry the organic layer over anhydrous MgSO₄.[1]

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Structural Elucidation Workflow

The structural confirmation of a synthesized compound like this compound is a multi-step process involving several analytical techniques to provide orthogonal data, ensuring an unambiguous identification. The logical workflow for this process is depicted in the diagram below.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR Structural Backbone FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Fragmentation Xray Single-Crystal X-ray Diffraction (Optional but Definitive) NMR->Xray Confirmation FTIR->Xray MS->Xray Elucidation Structural Elucidation Confirmed Xray->Elucidation

Workflow for the Structural Elucidation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

5.1.1. ¹H NMR Spectroscopy

5.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts for this compound are summarized in Table 2.

Carbon AtomChemical Shift (δ, ppm)
C=O (Furan)~151
C-H (Furan, α to O)~143
C-H (Furan, β to O)~110
C-H (Furan, γ to O)~108
-CH₂-S-~35

Note: These are approximate values and may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3100-3000C-H stretchAromatic C-H (Furan)
~2950-2850C-H stretchAliphatic C-H (-CH₂-)
~1600-1500C=C stretchAromatic C=C (Furan)
~1250-1000C-O stretchC-O-C (Furan ether)
~750-500S-S stretchDisulfide

5.2.1. Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time of the compound, while the mass spectrometer provides information about its molecular weight and fragmentation pattern.

5.3.1. Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of sulfur compounds, which can be adapted for this compound.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring characteristic ions of this compound.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

5.3.2. Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 226. Key fragment ions would be expected from the cleavage of the C-S and S-S bonds, as well as fragmentation of the furan (B31954) ring.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray diffraction (SCXRD) offers unambiguous, three-dimensional structural information at the atomic level.[4] This technique is considered the "gold standard" for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Conclusion

The structural elucidation of this compound is achieved through a combination of spectroscopic and, ideally, crystallographic techniques. NMR spectroscopy defines the carbon-hydrogen framework, FT-IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern. For absolute structural confirmation, single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement. The experimental protocols and data presented in this guide provide a robust framework for the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

References

The Core Biological Potential of Difurfuryl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is an organosulfur compound characterized by two furan (B31954) rings connected by a disulfide bridge.[1][2] While primarily recognized as a significant flavor component in roasted foods like coffee and meat, its chemical structure suggests a potential for broader biological activity.[3][4] Current scientific literature predominantly positions this compound as a versatile precursor for the synthesis of thioamides and other derivatives with therapeutic promise.[5] Direct and extensive research on the intrinsic biological activities of this compound is limited; however, the demonstrated bioactivities of its derivatives provide a strong rationale for its exploration as a core scaffold in drug discovery. This technical guide summarizes the potential biological activities associated with the this compound structure, provides detailed experimental protocols for their evaluation, and outlines potential signaling pathways involved, based on studies of its derivatives and related organosulfur compounds.

Potential Biological Activities and Investigative Protocols

Antioxidant Activity

Organosulfur compounds are recognized for their antioxidant properties.[5] The antioxidant potential of compounds derived from this compound can be quantified by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay [5]

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.

  • Materials:

    • Test compound (dissolved in methanol (B129727) or DMSO)

    • DPPH solution (0.1 mM in methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the respective wells.

    • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[5]

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[5]

Table 1: Representative Antioxidant Activity of Furan-Containing Compounds

CompoundAssayIC50 (µM)
Furan-based thiosemicarbazide (B42300) derivativeDPPH Scavenging27.31 ± 0.05
Furan-based 1,2,4-triazole (B32235) derivativeDPPH Scavenging21.80 ± 0.69
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDPPH Scavenging0.6 mg/mL

Note: The data presented is for derivatives and related compounds, not this compound itself.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages [5]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Test compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Griess Reagent

    • Positive control (e.g., Dexamethasone)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration. The percentage of NO inhibition is calculated, and the IC50 value is determined.[5]

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines can be evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [5]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

    • Test compound (dissolved in DMSO)

    • DMEM with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Positive control (e.g., Doxorubicin)

    • 96-well cell culture plates

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound or positive control and incubate for an additional 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a wavelength between 540 and 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated.[5]

Neuroprotective Activity

The neuroprotective potential of derivatives can be screened by assessing their ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [5]

  • Materials:

    • SH-SY5Y neuroblastoma cell line

    • Test compound

    • Neurotoxin (e.g., Hydrogen peroxide, H₂O₂)

    • DMEM/F12 medium

    • MTT or PrestoBlue™ assay reagents

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Induce neuronal damage by adding a neurotoxin like H₂O₂ for 24 hours.

    • Assess cell viability using the MTT or PrestoBlue™ assay. An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.[5]

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is determined by their minimum inhibitory concentration (MIC) against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [5][6]

  • Materials:

    • Bacterial or fungal strain of interest

    • Test compound

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • 96-well microplates

  • Procedure:

    • Perform a serial two-fold dilution of the test compound and the control antibiotic in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Potential Signaling Pathways

While direct evidence for this compound is lacking, related organosulfur and furan-containing compounds have been shown to modulate key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Binding/ Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation DADS Potential Inhibition by Derivatives DADS->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to external stimuli, including inflammation.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation DADS Potential Inhibition by Derivatives DADS->MKK Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

Experimental and Synthetic Workflow

The exploration of this compound's biological potential follows a logical workflow from synthesis to multi-faceted biological evaluation.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation DFDS This compound Synthesis Thioamide Synthesis DFDS->Synthesis Reagents Amine + Iodine Reagents->Synthesis Derivative Bioactive Thioamide Derivative Synthesis->Derivative Antioxidant Antioxidant Assays (e.g., DPPH) Derivative->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Derivative->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Derivative->Anticancer Neuroprotective Neuroprotective Assays Derivative->Neuroprotective Antimicrobial Antimicrobial Assays (e.g., MIC) Derivative->Antimicrobial

Caption: From precursor to potential therapeutic: a typical workflow.

Toxicological Profile

It is important to note that while its derivatives are being explored for therapeutic benefits, this compound itself has a noted toxicological profile. Safety data sheets classify it as harmful if swallowed and fatal if inhaled.[7][8] This underscores the necessity of appropriate handling procedures in a laboratory setting and suggests that any therapeutic applications would likely involve structurally modified and less toxic derivatives.

Conclusion and Future Directions

This compound stands as a compound of significant interest, not for its intrinsic biological activities, which are yet to be thoroughly elucidated, but as a foundational structure for the synthesis of a new generation of bioactive molecules. The diverse activities demonstrated by its thioamide and other derivatives—spanning antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects—highlight the therapeutic potential held within its furan and disulfide moieties.

Future research should aim to bridge the current knowledge gap by conducting direct biological and toxicological evaluations of this compound. Such studies would clarify its inherent bioactivities and provide a crucial baseline for understanding the structure-activity relationships of its more complex derivatives. A comprehensive investigation into its mechanism of action, including its effects on key signaling pathways, will be pivotal in unlocking the full therapeutic potential of the this compound scaffold. For drug development professionals, this compound represents a promising and economically viable starting point for the discovery of novel therapeutic agents.

References

difurfuryl disulfide derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Difurfuryl Disulfide Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

This compound (CAS 4437-20-1), an organosulfur compound characterized by two furan (B31954) rings linked by a disulfide bridge, has garnered interest in various scientific fields.[1] Primarily known for its applications in the flavor and fragrance industry, recent research has begun to unveil its potential as a versatile precursor for the synthesis of bioactive molecules with therapeutic promise.[2][3] The unique chemical architecture of this compound, combining the heterocyclic furan moiety with a reactive disulfide bond, makes it an attractive starting material for generating a diverse library of derivatives.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues for researchers, scientists, and drug development professionals. It covers synthetic methodologies, quantitative biological activity data, detailed experimental protocols, and insights into the underlying mechanisms of action, including key signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical strategies. The parent compound is commonly synthesized via the oxidation of furfuryl mercaptan.[4] A notable application of this compound is its use as a sulfur source for the synthesis of thioamides, a class of compounds with recognized pharmacological potential.[2]

Synthesis of Thioamides from this compound

An iodine-promoted, metal- and additive-free method allows for the efficient synthesis of a variety of thioamides from this compound.[2][5] This protocol offers a convenient and economical route to these valuable compounds.

Biological Activities and Mechanisms of Action

Derivatives of this compound and its analogues have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. These activities are often attributed to the presence of the furan ring and the disulfide or related sulfur-containing functionalities.

Antioxidant Activity

Organosulfur compounds and furan derivatives are known for their antioxidant properties, which involve scavenging free radicals and mitigating oxidative stress.[2] The antioxidant capacity is highly dependent on the chemical structure, with the presence of electron-donating groups generally enhancing activity.[6]

Anti-inflammatory Activity

Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of key signaling pathways such as the NF-κB pathway.[7]

Anticancer Activity

Thioamides and furan-containing structures are present in numerous compounds with demonstrated anticancer activity.[2] The proposed mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.

Neuroprotective Activity

Organosulfur compounds are being investigated for their potential to protect neurons from damage.[2] The neuroprotective effects may be mediated through the activation of antioxidant response pathways, such as the Nrf2 pathway, and modulation of other cell survival pathways.[8][9]

Antimicrobial Activity

Thioamides and other sulfur-containing derivatives of furans have reported antimicrobial properties against a range of pathogenic bacteria and fungi.[2][10] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).[11]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for various furan derivatives and organosulfur compounds, which serve as representative examples and analogues for derivatives that can be synthesized from this compound.

Table 1: Antioxidant Activity of Furan Derivatives

Compound/DerivativeAssayIC50 Value (µM)Reference
2-(p-hydroxyphenyl styryl)-furanDPPH-[6]
Furan-containing phenolsDPPHVaries[6]
Sulfur-containing heterocyclic compoundsDPPH, ABTSVaries[12]
New Sulphur- and Selenium-Containing AnaloguesDPPH, ABTSVaries[13]
Hantzsch Thiazole DerivativesDPPHVaries (µg/mL)[14]

Table 2: Anti-inflammatory Activity of Furan Derivatives and Analogues

Compound/DerivativeAssayIC50 Value (µM)Reference
Glycyrrhetinic acid derivative with disulfide bondHMGB1 expression~30[2]
Curcumin analogue (BAT3)NF-κB inhibition6[2]
Turmeric extractNF-κB inhibition15[2]
Furan-based ligands-Varies[15]
Furan hybrid moleculesAlbumin denaturationVaries[16]
New acetylenic furan derivatives--[17]

Table 3: Anticancer Activity of Thioamides and Furan Derivatives

Compound/DerivativeCell LineIC50 Value (µM)Reference
Piperazine N-thioamide derivativeMDA-PATC53 (pancreatic)0.73 ± 0.08[2]
Piperazine N-thioamide derivativePL45 (pancreatic)1.14 ± 0.11[2]
Thioamide-based metal complexHCT-116 (colon)11.0[2]
Furan-based derivative 4MCF-7 (breast)4.06[2]
Furan-based derivative 7MCF-7 (breast)2.96[2]
New furan-based derivativesMCF-7 (breast)4.06 and 2.96[18]
5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-7 (breast)0.85[19]

Table 4: Neuroprotective Activity of Related Compounds

Compound/DerivativeModelEffectReference
7,8-dihydroxy 4-thioflavone (14d)H₂O₂-induced oxidative stressNeuroprotective at 0.3 µM[2]
7,8-dihydroxy 4-thioflavone (18d)H₂O₂-induced oxidative stressNeuroprotective at 0.3 µM[2]

Table 5: Antimicrobial Activity of Dialkyl Disulfides and Thioether Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Diallyl Disulfide (DADS)S. aureus, E. coli, C. albicans125, 250, 62.5[6]
Diallyl Trisulfide (DATS)S. aureus, C. albicans8, 56.1 (IC50)[6]
Diallyl TetrasulfideS. aureus2[6]
Thiophene (B33073) derivativesCol-R A. baumannii & E. coli16-32 (MIC50)[20]
Thiol- and Disulfide-Containing Vancomycin DerivativesM. catarrhalis1-2[21]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thioamides from this compound and for key biological assays.

Synthesis Protocol: Iodine-Promoted Synthesis of Thioamides[2]
  • Materials:

    • This compound

    • Secondary or primary amine of choice

    • Iodine (I₂)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 100°C and stir for 8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel to yield the desired thioamide.

Biological Assay Protocols
  • Materials:

    • Synthesized compound (stock solution in methanol (B129727) or DMSO)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the synthesized compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

    • Synthesized compound (dissolved in DMSO)

    • DMEM with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Doxorubicin (B1662922) (as a positive control)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compound or doxorubicin for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Materials:

    • SH-SY5Y neuroblastoma cell line

    • Synthesized compound

    • Hydrogen peroxide (H₂O₂) or another neurotoxin

    • DMEM/F12 medium with 10% FBS

    • MTT or PrestoBlue™ Cell Viability Reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed the SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.

    • Induce neuronal damage by adding a neurotoxin like H₂O₂ for 24 hours.

    • Assess cell viability using the MTT or PrestoBlue™ assay. An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.

  • Materials:

    • Bacterial or fungal strain of interest

    • Synthesized compound

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls

    • 96-well microplates

  • Procedure:

    • Perform a serial two-fold dilution of the synthesized compound and the control antibiotic in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.

experimental_workflow start This compound synthesis Synthesis of Derivatives (e.g., Thioamides) start->synthesis purification Purification & Characterization (e.g., Chromatography, Spectroscopy) synthesis->purification screening Biological Activity Screening purification->screening antioxidant Antioxidant Assays (DPPH, ABTS) screening->antioxidant anti_inflammatory Anti-inflammatory Assays (NO inhibition, Cytokine levels) screening->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Cycle Analysis) screening->anticancer neuroprotective Neuroprotective Assays (Neuronal Viability) screening->neuroprotective antimicrobial Antimicrobial Assays (MIC determination) screening->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis neuroprotective->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

General experimental workflow for the synthesis and evaluation of this compound derivatives.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Derivative This compound Derivative Derivative->IKK Inhibition Derivative->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK) Receptor->MAPKKK Stimulus Oxidative Stress Growth Factors Stimulus->Receptor MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Translocation Derivative This compound Derivative Derivative->MAPKKK Modulation Gene_Expression Gene Expression (Inflammation, Apoptosis, Cell Proliferation) TF->Gene_Expression pi3k_wnt_pathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Derivative_PI3K Derivative Derivative_PI3K->PI3K Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Derivative_Wnt Derivative Derivative_Wnt->beta_catenin_nuc Inhibition

References

Thermal Stability of Difurfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of difurfuryl disulfide. This compound is a key organosulfur compound found in various food products, most notably roasted coffee, and is utilized as a flavoring ingredient.[1] Its thermal behavior is of significant interest in the fields of food science, flavor chemistry, and materials science. This document summarizes available data on its physical properties, thermal decomposition, and recommended analytical methodologies.

Physicochemical Properties

This compound is a pale yellowish oily liquid with a characteristic sulfurous, roasted odor. A summary of its key physical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O₂S₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 4437-20-1[2]
Melting Point 10-11 °C[1][3]
Boiling Point 112-115 °C at 0.5 mmHg[1][3]
Flash Point >110 °C (>230 °F)[1][3]
Density 1.233 g/mL at 25 °C[1]
Decomposition Temp. ~270 °C (dec.)[4]

Thermal Stability and Decomposition

This compound is generally considered to be stable under standard storage conditions.[2][5][6] Safety data sheets indicate that there are no known hazardous decomposition products when used according to specifications.[2][5] However, strong heating is to be avoided.[7]

While specific, detailed quantitative studies on the thermal decomposition of pure this compound are not widely available in peer-reviewed literature, a study on its inclusion complex with β-cyclodextrin demonstrated that encapsulation enhances its thermal stability.[8][9]

Proposed Thermal Decomposition Pathway

Based on extensive research into the thermal decomposition of analogous dialkyl disulfides, such as dimethyl disulfide (DMDS), a reaction mechanism for this compound can be proposed.[5][8][9] The initial and rate-determining step is the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule, to form two furfurylthiyl radicals.

DFDS This compound Radical 2 x Furfurylthiyl Radical DFDS->Radical S-S Bond Scission (Heat) Products Decomposition Products (e.g., Furfuryl Mercaptan, Hydrogen Sulfide, Thiophenes) Radical->Products Radical Reactions (e.g., H-abstraction, rearrangement)

Figure 1: Proposed initial step in the thermal decomposition of this compound.

Following this initiation, the highly reactive furfurylthiyl radicals can undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form furfuryl mercaptan.

  • Rearrangement and Fragmentation: The furan (B31954) ring itself may undergo rearrangement or fragmentation at higher temperatures, leading to a complex mixture of smaller volatile compounds.

  • Disproportionation and Combination: Radical-radical interactions can lead to a variety of other sulfur-containing products.

The expected decomposition products would likely include furfuryl mercaptan, hydrogen sulfide, and various thiophenes, analogous to the decomposition products of simpler dialkyl disulfides.[3][5]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is a primary technique for determining the onset of decomposition and the temperature ranges of mass loss events.

Experimental Workflow:

cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis Sample Weigh 5-10 mg of This compound Crucible Place in Alumina or Platinum Crucible Sample->Crucible Load Load Crucible into TGA Instrument Crucible->Load Atmosphere Set Atmosphere: Nitrogen (Inert) Flow Rate: 20-50 mL/min Load->Atmosphere Program Temperature Program: - Equilibrate at 30 °C - Ramp to 600 °C at 10 °C/min Atmosphere->Program Acquire Acquire Mass vs. Temperature Data Program->Acquire Plot Plot TGA and DTG Curves Acquire->Plot Determine Determine: - Onset of Decomposition (T_onset) - Peak Decomposition Temp (T_peak) - % Mass Loss - Residual Mass Plot->Determine

Figure 2: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[10][11]

Experimental Workflow:

cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_analysis Data Analysis Sample Weigh 2-5 mg of This compound Pan Seal in Hermetic Aluminum Pan Sample->Pan Load Load Sample and Reference Pans into DSC Cell Pan->Load Atmosphere Set Atmosphere: Nitrogen (Inert) Flow Rate: 50 mL/min Load->Atmosphere Program Temperature Program: - Cool to -20 °C - Ramp to 300 °C at 10 °C/min Atmosphere->Program Acquire Acquire Heat Flow vs. Temperature Data Program->Acquire Plot Plot DSC Thermogram Acquire->Plot Determine Determine: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_f) - Decomposition Exotherm/Endotherm Plot->Determine

Figure 3: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific chemical compounds formed during thermal decomposition, Py-GC-MS is the technique of choice. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[12]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (liquid or solid) is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer connected to the GC inlet. The pyrolysis temperature is typically set to a range of temperatures (e.g., 300 °C to 700 °C) to investigate the evolution of different products.

  • GC Separation: The volatile decomposition products are swept into the GC column by a carrier gas (e.g., Helium). A standard non-polar or mid-polar column (e.g., DB-5ms) is often used. The oven temperature is programmed to separate the analytes, for example, starting at 40 °C and ramping up to 280 °C.

  • MS Detection: The separated compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is standard. The resulting mass spectra are compared against spectral libraries (e.g., NIST) for compound identification.

Summary and Future Outlook

This compound exhibits good thermal stability under normal conditions, with decomposition reported around 270 °C.[4] The proposed decomposition mechanism, initiated by S-S bond homolysis, is consistent with the behavior of other dialkyl disulfides.

A significant gap in the current literature is the lack of detailed, quantitative thermal analysis data (TGA/DSC) for the pure compound and a definitive identification of its thermal decomposition products. The experimental protocols outlined in this guide provide a clear framework for researchers to conduct these analyses. Such studies would be invaluable for the food and flavor industries, enabling better process control during high-temperature cooking and processing, as well as for materials scientists exploring disulfide-containing compounds.

References

Solubility of Difurfuryl Disulfide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of difurfuryl disulfide in organic solvents. Due to its relevance in the flavor, fragrance, and pharmaceutical industries, understanding its solubility profile is critical for formulation, synthesis, and biological screening applications. This document compiles available qualitative solubility data, outlines experimental protocols for quantitative determination, and contextualizes its potential role in drug discovery workflows.

Core Topic: Solubility Profile of this compound

This compound (CAS No. 4437-20-1) is a sulfur-containing organic compound with a characteristic roasted, meaty aroma. It is recognized as a key volatile component in roasted coffee and has applications as a food flavoring agent.[1] In the realm of drug discovery and chemical synthesis, it serves as a precursor for potentially bioactive molecules, such as thioamides.[2]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media, influencing its reactivity, bioavailability, and formulation possibilities. This compound is characterized by its low aqueous solubility and general solubility in organic solvents.

Data Presentation: Qualitative Solubility of this compound

While specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in non-polar and semi-polar organic solvents.[3][4][5][6][7] The available information is summarized in the table below.

Solvent ClassSpecific SolventReported SolubilityReference(s)
Alcohols Ethanol (B145695)Soluble, Miscible at room temperature[1][3][8][9][10]
Ethers Diethyl EtherSoluble[3][9][10]
Halogenated Hydrocarbons ChloroformSoluble[3][9][10]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Soluble (used for stock solutions)[3]
Lipids OilsSoluble[1][8][11]
Aqueous WaterInsoluble / Slightly Soluble (~11.56 mg/L at 25°C)[1][3][4][5][6][7][8][11]

Note: "Soluble" is a qualitative description and does not imply infinite solubility. The term "miscible" for ethanol suggests solubility at all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for specific applications, direct experimental determination is necessary. The following protocols are based on established methodologies for assessing the solubility of organic compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a widely accepted approach for determining the solubility of a substance and is aligned with the principles of the OECD Test Guideline 105 for substances with solubility above 10 mg/L.[12][13][14]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass flasks with airtight stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be visible to ensure saturation is reached.

  • Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[13]

  • Phase Separation: After equilibration, let the flasks stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a syringe filter to remove any remaining microscopic particles and dispense the filtrate into a clean vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the saturated sample solution using a calibrated HPLC or GC method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the peak area of the sample to determine its concentration, which represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

For biological screening and in vitro assays, a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is often prepared.[3]

Objective: To prepare a high-concentration stock solution of this compound for serial dilution into aqueous assay buffers.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment, accurately weigh a desired amount of this compound powder.

  • Transfer the powder to a sterile tube.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10-100 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, ensuring the compound's stability is not compromised.[3]

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container, protected from light.

Important Consideration: When diluting the DMSO stock solution into aqueous buffers, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3]

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to the handling and application of this compound.

G cluster_0 Equilibrium Solubility Determination A Add excess this compound to organic solvent B Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Analyze by HPLC or GC D->E F Calculate solubility from calibration curve E->F

Caption: Workflow for Quantitative Solubility Measurement.

G cluster_1 Drug Discovery Application Workflow P1 This compound (Precursor) P2 Chemical Synthesis (e.g., Thioamide derivatives) P1->P2 P3 Purification & Characterization P2->P3 P4 Solubilization for Screening (e.g., DMSO stock) P3->P4 P5 In Vitro Biological Assays (e.g., antioxidant, anticancer) P4->P5 P6 Hit Identification P5->P6

Caption: Role in a Drug Discovery Workflow.

Biological Context and Drug Development Potential

While specific signaling pathways directly modulated by this compound are not well-documented, its utility as a synthetic precursor is noted.[2] Disulfide-containing compounds, in general, are of interest in medicinal chemistry. For instance, diallyl disulfide, a compound found in garlic, has been shown to possess anti-inflammatory, antioxidant, and anticancer properties through modulation of pathways such as NF-κB and PI3K/Akt/mTOR.[15]

This compound can serve as a starting material for the synthesis of thioamides and other heterocyclic compounds, which are classes of molecules with recognized pharmacological activities.[2] The workflow for leveraging this compound in a drug discovery program would involve its chemical modification to generate a library of derivatives, followed by high-throughput screening in various biological assays to identify "hit" compounds with desired activities. The solubility of these derivatives would be a critical factor in their formulation for screening and subsequent development.

References

A Technical Guide to Quantum Chemical Calculations for Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on difurfuryl disulfide (CAS: 4437-20-1). While specific computational studies on this molecule are not extensively available in peer-reviewed literature, this document provides a detailed methodological approach for researchers seeking to investigate its electronic structure, conformational landscape, and other molecular properties. Such data is invaluable for applications in drug development, materials science, and flavor chemistry, where understanding molecular behavior at the quantum level is crucial.[1][2]

This compound is a sulfur-containing volatile compound found in roasted coffee and is also a degradation product of furfuryl mercaptan.[3][4] Its applications extend to the preparation of poly(disulfido-imide)s and as a precursor for bioactive molecules.[3][5]

Molecular Properties and Structure

A foundational step in any quantum chemical calculation is the accurate representation of the molecule. This compound, with the molecular formula C₁₀H₁₀O₂S₂, possesses a flexible structure dominated by the disulfide linkage and two furan (B31954) rings.[6][7][8]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S₂[2][6][7][8]
Molecular Weight 226.32 g/mol [3][6][7]
CAS Number 4437-20-1[1][3][6][7][8][9]
IUPAC Name 2-[(furan-2-ylmethyldisulfanyl)methyl]furan[6]
SMILES C1=COC(=C1)CSSCC2=CC=CO2[6][7]
InChI 1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2[6][7][8]
InChIKey CBJPZHSWLMJQRI-UHFFFAOYSA-N[6][7][8]

Proposed Quantum Chemical Calculation Workflow

The following workflow outlines a robust procedure for the in-silico characterization of this compound.

G Quantum Chemical Calculation Workflow for this compound cluster_setup Initial Setup cluster_calculations Core Calculations cluster_analysis Data Analysis and Interpretation Input Input Structure (from SMILES/InChI) Method Select Method (e.g., DFT B3LYP/6-311+G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Analysis Opt->Freq Verify Minimum Conf Conformational Search (Dihedral Scan) Opt->Conf Initial Conformer Props Molecular Properties (HOMO/LUMO, Dipole Moment) Opt->Props Thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) Freq->Thermo Spectra Vibrational Spectra (IR, Raman) Freq->Spectra Conf->Opt Optimize Conformers Reactivity Chemical Reactivity (Fukui Functions, ESP) Props->Reactivity

Caption: Proposed workflow for quantum chemical calculations.

Detailed Experimental Protocols

This section details the proposed computational methods for a thorough investigation of this compound.

3.1. Conformational Analysis

Due to the rotational freedom around the C-S and S-S bonds, this compound can exist in multiple conformations. A systematic conformational search is essential to identify the global minimum energy structure.

  • Protocol:

    • Generate an initial 3D structure from the SMILES string.

    • Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C-S-S-C bond from 0° to 360° in steps of 10-15°.

    • At each step, perform a geometry optimization of the remaining degrees of freedom using a computationally less expensive method (e.g., B3LYP/6-31G(d)).

    • Identify all unique minima from the scan.

    • Perform a full geometry optimization and frequency calculation on each unique minimum using a higher level of theory (e.g., B3LYP/6-311+G(d,p)).

3.2. Geometry Optimization and Frequency Analysis

The identification of stable molecular structures is achieved through geometry optimization, which locates stationary points on the potential energy surface.

  • Protocol:

    • For the lowest energy conformer identified, perform a geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p).

    • Following optimization, conduct a frequency calculation at the same level of theory.

    • Confirm that the optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies. The output will also provide thermochemical data such as enthalpy and Gibbs free energy.

3.3. Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation.

    • From this calculation, extract key properties including:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

      • Molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.

      • Dipole moment and polarizability.

      • Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

Predicted Data Presentation

The results of the proposed calculations should be summarized in clear, tabular formats for comparative analysis.

Table 1: Predicted Thermochemical Data for the Most Stable Conformer

ParameterPredicted Value (Hartree)Predicted Value (kJ/mol)
Zero-point vibrational energy
Total Energy (E)
Enthalpy (H)
Gibbs Free Energy (G)

Table 2: Predicted Molecular Properties

PropertyPredicted Value
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
Molecular Polarizability (a.u.)

Table 3: Key Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
S-S Stretch
C-S Stretch
Furan Ring Modes

Logical Relationships in Reactivity Prediction

The calculated quantum chemical descriptors can be used to predict the reactivity of this compound.

G Reactivity Prediction from Quantum Descriptors HOMO High HOMO Energy Nucleophile Susceptibility to Electrophilic Attack HOMO->Nucleophile LUMO Low LUMO Gap Reactivity Higher Chemical Reactivity LUMO->Reactivity MEP Negative MEP Regions (e.g., on O, S atoms) Electrophile Susceptibility to Nucleophilic Attack MEP->Electrophile NBO Donor-Acceptor Interactions (NBO) Stability Intramolecular Charge Transfer & Stability NBO->Stability

Caption: Logical flow from calculated properties to reactivity.

This guide provides a robust starting point for the computational investigation of this compound. The successful execution of these calculations will yield fundamental insights into its molecular properties, guiding future experimental work in drug discovery, materials science, and other relevant fields.

References

difurfuryl disulfide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Difurfuryl Disulfide

For researchers, scientists, and drug development professionals, the precise structural elucidation of a compound is fundamental to understanding its chemical behavior, purity, and potential applications. This compound (CAS 4437-20-1), an organosulfur compound found in roasted coffee and used as a flavoring agent, is also of interest as a potential pharmaceutical intermediate.[1] This technical guide provides a comprehensive overview of the analysis of its crystal structure, focusing on the gold-standard method of single-crystal X-ray crystallography.

While a complete, publicly available peer-reviewed article detailing the full crystal structure of this compound could not be identified for this review, its structure has been determined and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1509527. This guide will, therefore, focus on the methodologies for obtaining and analyzing such a crystal structure, alongside available physicochemical data and synthesis protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₀O₂S₂
Molecular Weight 226.32 g/mol
Appearance Colorless to pale yellowish oily liquid[2]
Melting Point 10-11 °C[3]
Boiling Point 112-115 °C at 0.5 mmHg[3]
Density 1.233 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.585[3]
Solubility Slightly soluble in water; soluble in oils

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of furfuryl mercaptan.[1] A well-documented method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent.[1]

Experimental Protocol: Synthesis via Oxidation

1. Reaction Setup:

  • Furfuryl mercaptan and dimethyl sulfoxide are combined in a suitable reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can be varied, typically ranging from 1:0.5 to 1:10.[1]

2. Reaction Conditions:

  • The reaction mixture is stirred under normal atmospheric pressure.

  • The temperature is maintained between 10 °C and the reflux temperature of the mixture.[1]

  • The reaction is monitored and allowed to proceed for a duration of 0.5 to 10 hours.[1]

3. Work-up and Purification:

  • Upon completion, the byproducts, dimethyl sulfide (B99878) and water, are removed from the reaction mixture by distillation at atmospheric pressure.[1]

  • The crude this compound is then purified by vacuum distillation to yield the final product.[1]

The logical workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Purification A Furfuryl Mercaptan C Reaction Vessel A->C B Dimethyl Sulfoxide (DMSO) B->C D Reaction Mixture C->D Stirring (10°C - Reflux) 0.5 - 10 hours E Removal of Dimethyl Sulfide & Water D->E Atmospheric Distillation F Pure this compound E->F Vacuum Distillation

A flowchart illustrating the synthesis of this compound.

Crystal Structure Analysis

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is collected by a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and their displacement parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

The general workflow for single-crystal X-ray diffraction is shown below:

G Single-Crystal X-ray Diffraction Workflow A Single Crystal Growth B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Crystal Structure (Bond Lengths, Angles) E->F

A simplified workflow for crystal structure determination.

Molecular Structure of this compound

Based on its chemical composition, the molecular structure of this compound consists of two furan (B31954) rings linked by a disulfide bridge via methylene (B1212753) groups. A 2D representation of this structure is provided below. The actual three-dimensional conformation, including the dihedral angle of the disulfide bond, would be determined from the single-crystal X-ray diffraction data.

A 2D representation of the this compound molecule.

Conclusion

References

Toxicological Profile of Difurfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Difurfuryl disulfide (CAS No. 4437-20-1) is a sulfur-containing furan (B31954) derivative recognized for its characteristic roasted, coffee-like aroma. It is utilized as a flavoring agent in various food products and has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA). This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential metabolic pathways. The information is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated through oral and inhalation routes of exposure. The available data are summarized in the tables below. It is important to note that for many other toxicological endpoints, such as chronic toxicity, carcinogenicity, and reproductive toxicity, data are currently unavailable.[1][2][3]

Table 1: Acute Oral Toxicity Data
SpeciesSexRouteTest GuidelineVehicleDoseResultReference
RatFemaleOralNot SpecifiedUndiluted2000 mg/kg body weight (single dose)LD50 > 2000 mg/kg bw[4]
RatN/AOralNot SpecifiedN/A500 mg/kg (ATE)LD50 = 500 mg/kg[2]

ATE: Acute Toxicity Estimate

Table 2: Acute Inhalation Toxicity Data
SpeciesSexRouteTest GuidelineExposure DurationAtmosphereResultReference
RatN/AInhalationNot SpecifiedNot SpecifiedVapourLC50 = 0.19 mg/L[2]
RatN/AInhalationNot SpecifiedNot SpecifiedDusts/mistsATE = 0.05 mg/L[2]

ATE: Acute Toxicity Estimate

Experimental Protocols

Detailed experimental protocols for the acute toxicity studies on this compound are not explicitly provided in the publicly available literature. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (General Protocol based on OECD Guideline 401/420/423)

A generic acute oral toxicity study is designed to determine the short-term adverse effects of a substance following a single oral dose.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (often females, as they can be more sensitive) are used.[4][5] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles.[6] Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[5]

  • Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is based on the animal's body weight.[4] For a limit test, a high dose (e.g., 2000 or 5000 mg/kg) is used. If mortality or significant toxicity is observed, a dose-ranging study may be performed with multiple dose groups.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for a period of 14 days.[4][5]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[4]

Acute Inhalation Toxicity (General Protocol based on OECD Guideline 403)

This type of study assesses the toxicity of a substance upon inhalation over a short period.

  • Test Animals: Similar to oral toxicity studies, young adult rats are the preferred species.[7]

  • Exposure System: Animals are exposed in inhalation chambers to the test substance as a gas, vapor, or aerosol at various concentrations for a defined period (typically 4 hours).[7][8]

  • Observations: Animals are monitored for clinical signs of toxicity and mortality during and after exposure for at least 14 days.[7] Body weight is also recorded.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[7]

Mandatory Visualizations

Diagram 1: Generalized Experimental Workflow for an Acute Oral Toxicity Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Observation Phase cluster_3 Terminal Phase animal_selection Animal Selection (e.g., Rats) acclimatization Acclimatization to Lab Conditions animal_selection->acclimatization fasting Fasting Period acclimatization->fasting administration Oral Administration (Gavage) fasting->administration dose_prep Test Substance Preparation dose_prep->administration observation Clinical Observation (14 days) administration->observation body_weight Body Weight Measurement observation->body_weight mortality Mortality Checks observation->mortality euthanasia Euthanasia body_weight->euthanasia mortality->euthanasia necropsy Gross Necropsy euthanasia->necropsy data_analysis Data Analysis & LD50 Calculation necropsy->data_analysis G furan Furan Derivative (e.g., this compound) p450 Cytochrome P450 Enzymes furan->p450 Metabolic Activation reactive_metabolite Reactive Metabolite (e.g., Epoxide or cis-2-butene-1,4-dial) p450->reactive_metabolite macromolecules Cellular Macromolecules (Proteins, DNA) reactive_metabolite->macromolecules Covalent Binding detox Detoxification (e.g., Glutathione Conjugation) reactive_metabolite->detox toxicity Cytotoxicity & Genotoxicity macromolecules->toxicity excretion Excretion detox->excretion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Thioamides from Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive thioamides utilizing difurfuryl disulfide as a key reagent. The protocols detailed herein are based on established, efficient, and modern synthetic methodologies. Additionally, this document summarizes the potential biological activities of the resulting furan-2-carbothioamide (B93836) scaffold, drawing upon data from structurally related compounds to highlight their therapeutic potential.

Application Notes

Thioamides are a versatile class of sulfur-containing organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The replacement of an amide oxygen with sulfur can lead to profound changes in the molecule's physicochemical properties, including increased lipophilicity, altered hydrogen bonding capabilities, and enhanced metabolic stability. These modifications can translate to improved pharmacokinetic profiles and novel biological activities.

The furan (B31954) moiety is a prevalent scaffold in numerous pharmaceuticals and natural products, known to contribute to a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The combination of the thioamide group and the furan ring in furan-2-carbothioamides presents a promising avenue for the development of novel therapeutic agents.

While direct biological activity data for the thioamides synthesized specifically from this compound via the presented microwave-assisted protocol is not yet available in the public domain, the structural similarity of the products to other reported bioactive furan-containing thioamides suggests their potential as valuable candidates for further investigation in drug discovery programs.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the furan-2-carboxamide or furan-2-carbothioamide core. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and other cancer cell lines. The mechanism of action for some furan derivatives has been linked to the induction of apoptosis and cell cycle arrest.

Potential Antimicrobial Activity

The furan nucleus is a key component in several antimicrobial drugs. Thioamides and their derivatives have also been recognized for their antibacterial and antifungal properties. The combination of these two pharmacophores in furan-2-carbothioamides suggests a strong potential for antimicrobial efficacy. Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various thioamides from this compound and the bioactivity of structurally related furan-2-carbothioamide derivatives.

Table 1: Microwave-Assisted Synthesis of Thioamides from this compound

EntryAmineProductTime (min)Yield (%)
1N-methylpiperazine(Furan-2-yl)(4-methylpiperazin-1-yl)methanethione1085
2Morpholine(Furan-2-yl)(morpholino)methanethione1088
3Piperidine(Furan-2-yl)(piperidin-1-yl)methanethione1082
4Pyrrolidine(Furan-2-yl)(pyrrolidin-1-yl)methanethione1080
5DiethylamineN,N-Diethylfuran-2-carbothioamide1078
6BenzylamineN-Benzylfuran-2-carbothioamide1075
7AnilineN-Phenylfuran-2-carbothioamide1076

Data is synthesized from the findings of Chen et al. in their 2019 publication on microwave-assisted iodine-catalyzed oxidative coupling.

Table 2: Reported Anticancer Activity of Selected Furan-Containing Thioamide and Carboxamide Derivatives

CompoundCancer Cell LineActivityReference
p-Tolylcarbamothioyl-furan-2-carboxamideHepG2 (Liver)33.29% cell viability at 20 µg/mL[1][2]
p-Tolylcarbamothioyl-furan-2-carboxamideMCF-7 (Breast)41.81% cell viability at 20 µg/mL[1][2]
Furan-based triazinone derivativeMCF-7 (Breast)IC₅₀ = 2.96 µM
Furan-based pyridine (B92270) carbohydrazideMCF-7 (Breast)IC₅₀ = 4.06 µM

Table 3: Reported Antimicrobial Activity of Selected Furan-Containing Carboxamide Derivatives

CompoundMicroorganismActivity (MIC)Reference
Carbamothioyl-furan-2-carboxamide derivativeE. coli280 µg/mL[1]
Carbamothioyl-furan-2-carboxamide derivativeS. aureus265 µg/mL[1]
Carbamothioyl-furan-2-carboxamide derivativeB. cereus230 µg/mL[1]

Experimental Protocols

The following protocols are based on the microwave-assisted, iodine-catalyzed synthesis of thioamides from this compound.

General Procedure for the Microwave-Assisted Synthesis of Thioamides

Materials:

  • This compound

  • Amine (various primary and secondary amines)

  • Iodine (I₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microwave reactor

Protocol:

  • To a 10 mL microwave reactor tube, add this compound (0.5 mmol), the desired amine (1.0 mmol), and iodine (0.025 mmol).

  • Add DMSO (2.0 mL) to the reaction tube.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 10 minutes.

  • After the reaction is complete, allow the tube to cool to room temperature.

  • The reaction mixture can then be purified by column chromatography on silica (B1680970) gel to isolate the desired thioamide product.

Example Protocol: Synthesis of (Furan-2-yl)(morpholino)methanethione

Materials:

  • This compound (113 mg, 0.5 mmol)

  • Morpholine (87 mg, 1.0 mmol)

  • Iodine (6.3 mg, 0.025 mmol)

  • DMSO (2.0 mL)

Protocol:

  • Combine this compound, morpholine, and iodine in a 10 mL microwave reactor tube.

  • Add DMSO to the tube.

  • Seal the tube and irradiate in a microwave reactor at 130 °C for 10 minutes.

  • After cooling, purify the crude product via column chromatography (eluent: petroleum ether/ethyl acetate) to yield (furan-2-yl)(morpholino)methanethione as a solid.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product This compound This compound Mixing Mixing This compound->Mixing Amine Amine Amine->Mixing Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Mixing DMSO (solvent) DMSO (solvent) DMSO (solvent)->Mixing Microwave Irradiation (130 °C, 10 min) Microwave Irradiation (130 °C, 10 min) Reaction Oxidative Coupling Microwave Irradiation (130 °C, 10 min)->Reaction Mixing->Reaction Add to reactor Cooling Cooling Reaction->Cooling Purification (Column Chromatography) Purification (Column Chromatography) Cooling->Purification (Column Chromatography) Bioactive Thioamide Bioactive Thioamide Purification (Column Chromatography)->Bioactive Thioamide

Caption: Workflow for the synthesis of bioactive thioamides.

Proposed General Mechanism of Action for Anticancer Furan Derivatives

G Furan-Thioamide Compound Furan-Thioamide Compound Cancer Cell Cancer Cell Furan-Thioamide Compound->Cancer Cell Enters Cellular Targets Cellular Targets Cancer Cell->Cellular Targets Interacts with Signaling Pathways Signaling Pathways Cellular Targets->Signaling Pathways Modulates Apoptosis Induction Apoptosis Induction Signaling Pathways->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest->Cell Death

Caption: Potential anticancer mechanism of furan-thioamides.

References

Application Notes and Protocols for the Use of Difurfuryl Disulfide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of difurfuryl disulfide in the synthesis of advanced polymer systems. The unique structure of this compound, featuring two furan (B31954) rings linked by a dynamic disulfide bond, allows for its application in both thermally stable polyimides via Diels-Alder polymerization and in the development of self-healing materials leveraging reversible covalent chemistry.

Application Note 1: Synthesis of Poly(disulfido-imide)s via Diels-Alder Polymerization

This compound serves as a bio-based di-furan monomer in Diels-Alder polyaddition reactions with various bismaleimides. This process yields poly(disulfido-imide)s, a class of polymers with moderate to high thermal stability. The reaction proceeds through the formation of a tetrahydrophthalimide intermediate, which can be subsequently aromatized to enhance thermal properties.[1]

Reaction Scheme

The polymerization involves a [4+2] cycloaddition reaction between the furan rings of this compound and the maleimide (B117702) groups of a bismaleimide (B1667444) monomer.

Diels_Alder_Polymerization cluster_reactants Reactants cluster_polymer Polymerization DFDS This compound (FDS) Polymer Poly(disulfido-imide) (PDSI) DFDS->Polymer + BMI (Diels-Alder) BMI Bismaleimide (BMI) BMI->Polymer

Figure 1: Diels-Alder polymerization of this compound and a bismaleimide.

Experimental Protocol: Synthesis of Poly(disulfido-imide)

This protocol is based on the procedure described by Patel & Patel (1993) for the synthesis of poly(disulfido-imide)s.[1]

Materials:

  • This compound (FDS)

  • Bismaleimide (e.g., N,N'-bismaleimido-4,4'-diphenylmethane)

  • Xylene (anhydrous)

  • Acetic anhydride

  • Methanol (B129727)

Procedure:

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve equimolar amounts of this compound and the chosen bismaleimide in anhydrous xylene to achieve a 20% (w/v) solution.

    • Heat the reaction mixture to reflux (approximately 140 °C) under a nitrogen atmosphere.

    • Maintain the reflux for 8-10 hours. The polymer may precipitate from the solution as it forms.

    • After the reaction period, cool the mixture to room temperature.

    • Filter the precipitated polymer and wash thoroughly with methanol to remove unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

  • Aromatization (Optional, for enhanced thermal stability):

    • Suspend the dried poly(disulfido-imide) in acetic anhydride.

    • Reflux the mixture for 4-6 hours.

    • Cool the mixture, filter the aromatized polymer, and wash with methanol.

    • Dry the final polymer in a vacuum oven at 80 °C.

Data Presentation

The following table summarizes typical thermal properties of poly(disulfido-imide)s derived from this compound and various bismaleimides.

Bismaleimide MonomerPolymer AbbreviationDecomposition Temp. (°C)
N,N'-m-phenylene bismaleimidePDSI-MP~350
N,N'-p-phenylene bismaleimidePDSI-PP~360
N,N'-bismaleimido-4,4'-diphenylmethanePDSI-DPM~375

Note: Decomposition temperatures are approximate and can vary based on synthesis conditions and measurement parameters (e.g., heating rate in TGA).

Application Note 2: Design of Self-Healing Polymers

The unique bifunctional nature of this compound allows for the design of self-healing polymers through two distinct, yet complementary, reversible mechanisms: the retro-Diels-Alder reaction of the furan-maleimide adduct and the dynamic exchange of the disulfide bond.[2][3][4] This dual-reversibility can be harnessed to create robust, healable materials.

Self-Healing Mechanism

Damage to the polymer network can be repaired by applying a stimulus, typically heat, which initiates two reversible processes:

  • Retro-Diels-Alder: At elevated temperatures (typically >110 °C), the Diels-Alder adducts formed between the furan moieties of the this compound units and maleimide crosslinkers can break apart, allowing the polymer chains to flow and rebond upon cooling.[2]

  • Disulfide Exchange: The disulfide bonds within the polymer backbone can undergo metathesis or thiol-disulfide exchange, especially at elevated temperatures or in the presence of a catalyst or initiating radicals. This allows for the rearrangement of crosslinks and the mending of fractured surfaces.

Self_Healing_Mechanism cluster_healing Self-Healing Cycle cluster_mechanisms Reversible Chemistry Damaged Damaged Polymer Heated Heated State (Chain Mobility) Damaged->Heated Heat (>110°C) Healed Healed Polymer Heated->Healed Cooling RetroDA Retro-Diels-Alder Heated->RetroDA enables SS_Exchange Disulfide Exchange Heated->SS_Exchange enables Healed->Damaged Damage DA Diels-Alder RetroDA->DA Heat/Cool DA->Healed reforms network SS_Exchange->Healed reforms network

Figure 2: Logical workflow of the dual self-healing mechanism.

Experimental Protocol: Representative Synthesis of a Self-Healing Network

This protocol describes a general method for preparing a crosslinked, self-healing polymer network using a furan-functionalized polymer (which can be derived from this compound) and a bismaleimide crosslinker.

Materials:

  • Furan-terminated prepolymer (e.g., poly(furfuryl methacrylate) or a polyester (B1180765) synthesized with a this compound-containing diol)

  • Bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Prepolymer Solution:

    • Dissolve the furan-terminated prepolymer in the chosen solvent to create a 25% (w/v) solution.

  • Crosslinker Addition:

    • Add the bismaleimide crosslinker to the prepolymer solution. The molar ratio of furan groups to maleimide groups should be approximately 1:1 for optimal crosslinking.

    • Stir the mixture at room temperature until the bismaleimide is fully dissolved.

  • Casting and Curing:

    • Pour the solution into a mold (e.g., a Teflon dish).

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Transfer the mold to a vacuum oven and heat at 70 °C for 24 hours to complete the Diels-Alder crosslinking reaction and remove residual solvent.

    • The resulting crosslinked polymer film can then be used for self-healing studies.

  • Self-Healing Test:

    • Cut the polymer film in half with a sharp blade.

    • Gently press the two halves back together.

    • Place the "healed" sample in an oven at a temperature sufficient to induce the retro-Diels-Alder reaction and disulfide exchange (e.g., 120 °C) for a specified time (e.g., 2 hours).

    • Allow the sample to cool to room temperature to reform the crosslinks.

    • Healing efficiency can be quantified by comparing the tensile strength of the healed sample to that of the original, undamaged material.

Data Presentation

The following table presents representative data for a furan/maleimide/disulfide-based self-healing system.

PropertyValue
Healing Temperature120 °C
Healing Time2 hours
Healing Efficiency (Tensile Strength)> 90%
ReversibilityMultiple healing cycles possible

Note: Specific healing conditions and efficiencies will depend on the precise polymer architecture, crosslink density, and monomer composition.

References

Application Notes & Protocols: Difurfuryl Disulfide as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Difurfuryl disulfide is an organosulfur compound recognized for its applications in the flavor and fragrance industries and, increasingly, as a versatile precursor in chemical synthesis.[1][2][3] Its unique structure, featuring two furan (B31954) rings linked by a disulfide bond, presents multiple reactive sites for the synthesis of complex heterocyclic molecules.[1] The disulfide linkage can act as a sulfur source, while the furan moieties can participate in cycloaddition reactions.[4][5] These properties make this compound a valuable starting material for generating novel compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[4] This document provides detailed protocols for two key synthetic transformations using this compound: the synthesis of thioamides and the formation of oxanorbornene derivatives via Diels-Alder cycloaddition.

Application Note 1: Synthesis of Bioactive Thioamides

Principle: this compound serves as an effective and accessible sulfur transfer agent in a metal- and additive-free method for synthesizing thioamides.[4] Thioamides are a class of compounds recognized for their diverse pharmacological activities.[4] In this protocol, the disulfide bond is cleaved, and the sulfur is incorporated into an amine to form the corresponding thioamide. This method is valuable for its operational simplicity and the potential to generate libraries of thioamide derivatives for drug discovery screening.

Experimental Protocol: Iodine-Promoted Synthesis of Thioamides

This protocol details the synthesis of thioamides from this compound and a desired primary or secondary amine, promoted by iodine in DMSO.[4]

Materials:

  • This compound (1 equivalent)

  • Desired primary or secondary amine (2 equivalents)

  • Iodine (I₂) (0.5 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Equipment for thin-layer chromatography (TLC)

  • Equipment for column chromatography (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1 eq.), the chosen amine (2 eq.), and iodine (0.5 eq.).[4]

  • Add DMSO as the solvent to the flask.

  • Heat the reaction mixture to 100°C and stir vigorously for 8 hours.[4]

  • Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.[4]

  • The crude product can be purified by standard methods, such as column chromatography on silica (B1680970) gel, to yield the desired thioamide.[4]

Data Presentation: Reaction Parameters
ParameterValue / ConditionSource
This compound1 equivalent[4]
Amine2 equivalents[4]
Iodine (I₂)0.5 equivalents[4]
SolventDimethyl sulfoxide (DMSO)[4]
Temperature100°C[4]
Reaction Time8 hours[4]

Visualization: Thioamide Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 This compound (1 eq.) reaction Heat to 100°C Stir for 8 hours start1->reaction Combine start2 Amine (2 eq.) start2->reaction Combine start3 Iodine (0.5 eq.) start3->reaction Combine start4 DMSO (Solvent) start4->reaction Combine workup1 Cool to Room Temp. reaction->workup1 Reaction Complete workup2 Column Chromatography workup1->workup2 Purify end_product Purified Thioamide workup2->end_product

Caption: Workflow for the iodine-promoted synthesis of thioamides.

Application Note 2: Synthesis of Oxanorbornenes via [4+2] Cycloaddition

Principle: The furan rings within this compound can function as dienes in Diels-Alder, or [4+2] cycloaddition, reactions.[6][7] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[8] When reacted with a suitable dienophile, such as a maleimide (B117702), this compound can yield bis-oxanorbornene adducts. These structures are valuable scaffolds in medicinal chemistry and materials science. The reaction often proceeds with high atom economy, making it an example of "green" chemistry.[6]

Experimental Protocol: Representative Diels-Alder Reaction

This protocol describes a general procedure for the Diels-Alder reaction between a furan-containing compound like this compound and an N-substituted maleimide.

Materials:

  • This compound (1 equivalent)

  • N-substituted maleimide (2.2 equivalents, to react with both furan rings)

  • Solvent (e.g., Toluene, or solvent-free conditions)

  • Standard laboratory glassware

  • Magnetic stirrer and heating source (if required)

Procedure:

  • In a suitable reaction vessel, dissolve or suspend this compound (1 eq.) and the N-substituted maleimide (2.2 eq.).

  • The reaction can be performed neat (solvent-free) or in a high-boiling solvent like toluene.

  • Stir the mixture at room temperature or with gentle heating. The reaction of furans with maleimides can often proceed efficiently without catalysis.[7]

  • Monitor the reaction by TLC or NMR spectroscopy until the starting materials are consumed.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The resulting product, an oxanorbornene adduct, can be purified by recrystallization or column chromatography. The reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being the kinetic favorite.[7]

Data Presentation: Representative Diels-Alder Reaction Parameters
ParameterValue / ConditionSource
DieneThis compound (Furan moiety)[6]
DienophileN-substituted maleimide[7]
Stoichiometry1 : 2.2 (Diene:Dienophile)General Practice
SolventToluene or Solvent-Free[7]
TemperatureRoom Temperature to Reflux[7]
ProductOxanorbornene Adduct (Endo/Exo mixture)[7]

Visualization: Diels-Alder Reaction Pathway

G Reactants This compound (Furan Diene) + Maleimide (Dienophile) TS [4+2] Pericyclic Transition State Reactants->TS [4+2] Cycloaddition Product Oxanorbornene Adduct TS->Product New σ-bonds form

Caption: General reaction scheme for a [4+2] Diels-Alder cycloaddition.

Application Note 3: Biological Evaluation of Derivatives

Principle: The heterocyclic compounds synthesized from this compound are of significant interest for their potential bioactivity.[4] Establishing standardized protocols for preliminary biological screening is a critical step in the drug discovery process. Organosulfur compounds, including thioamides, are known for their antioxidant, neuroprotective, and antimicrobial properties.[4]

Protocols for Preliminary Biological Screening

1. Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Objective: To measure the ability of a synthesized compound to scavenge free radicals.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).

    • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.[4]

2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay):

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in an appropriate broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the target bacterial or fungal strain.

    • Include positive controls (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) and negative (no drug) controls.[4]

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4]

Visualization: Overall Research & Development Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening Precursor This compound Synth1 Thioamide Synthesis Precursor->Synth1 Synth2 Diels-Alder Reaction Precursor->Synth2 Purify Chromatography Spectroscopy (NMR, MS) Synth1->Purify Synth2->Purify Screen1 Antioxidant Assays Purify->Screen1 Screen2 Antimicrobial Assays Purify->Screen2 Screen3 Other Bioassays Purify->Screen3 Hit Hit Compound Identification Screen1->Hit Screen2->Hit Screen3->Hit

Caption: Integrated workflow from precursor synthesis to biological evaluation.

Conclusion: this compound is a readily accessible and highly versatile precursor for the synthesis of valuable heterocyclic compounds. The protocols provided for thioamide synthesis and Diels-Alder cycloaddition offer robust and efficient methods for generating molecular diversity. Researchers in drug development and materials science can utilize these methodologies to explore the synthesis of novel molecules and evaluate their potential for a wide range of applications.[4]

References

Application Notes and Protocols for the Quantification of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of difurfuryl disulfide. This document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, instrument parameters, and data analysis. Representative quantitative data is summarized in structured tables for clear comparison. Additionally, diagrams illustrating the experimental workflow and a potential biological signaling pathway associated with related organosulfur compounds are provided.

Introduction

This compound (CAS 4437-20-1) is a volatile organosulfur compound found in various food products, contributing to the characteristic aroma of roasted coffee and cooked beef.[1][2] Beyond its role as a flavor compound, this compound is utilized as a precursor in the synthesis of potentially bioactive molecules, such as thioamides, which have applications in drug discovery and material science.[1][3] Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research and development in pharmaceuticals and material science.[4]

This document outlines two primary analytical techniques for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds, including those that are thermally labile.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound, particularly in complex matrices like food and beverages. The method offers high resolution and sensitivity, allowing for the detection of trace amounts of the analyte.

a) Sample Preparation (Headspace Analysis for Coffee Beans)

  • Weigh 5 grams of ground coffee beans into a 20 mL headspace vial.

  • Seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubate the vial at 60°C for 30 minutes to allow volatile compounds to partition into the headspace.

  • Using a gas-tight syringe, withdraw 1 mL of the headspace for injection into the GC-MS system.

b) Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Injector Split/Splitless Inlet
Inlet Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 20:1
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 50°C (hold for 2 min)
Ramp: 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 97, 110, 226

c) Calibration

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 to 10 µg/mL.

  • Inject each standard into the GC-MS system and record the peak area for the primary ion (m/z 97).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

d) Data Analysis

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

ParameterValue
Retention Time ~15.2 min
Linear Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 92 - 105%
Precision (RSD) < 5%
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another robust method for the quantification of this compound. This technique is particularly useful for samples where the analyte is present at higher concentrations or for matrices that are not suitable for GC analysis.

a) Sample Preparation (Liquid-Liquid Extraction for Food Flavorings)

  • Weigh 1 g of the food flavoring sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane layer (supernatant) to a clean tube.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System (or equivalent)
Detector Diode Array Detector (DAD)
Wavelength: 220 nm
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

c) Calibration

  • Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

  • Perform serial dilutions to create calibration standards with concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard into the HPLC system and record the peak area at 220 nm.

  • Generate a calibration curve by plotting the peak area versus the concentration.

d) Data Analysis

  • Determine the concentration of this compound in the prepared sample by comparing its peak area to the calibration curve.

  • Calculate the LOD and LOQ using the same formulas as described for the GC-MS method.

ParameterValue
Retention Time ~6.8 min
Linear Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Recovery 95 - 108%
Precision (RSD) < 3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Sample extraction Extraction (Headspace or LLE) start->extraction concentration Concentration/ Reconstitution extraction->concentration filtration Filtration concentration->filtration analysis GC-MS or HPLC Analysis filtration->analysis data_acquisition Data Acquisition analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Result quantification->result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_synthesis Synthesis of Bioactive Molecules cluster_pathway Potential Anti-inflammatory Pathway (General for Organosulfur Compounds) DFDS This compound Thioamides Bioactive Thioamides DFDS->Thioamides Chemical Synthesis IKK IKK Thioamides->IKK Inhibition LPS LPS (Inflammatory Stimulus) LPS->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation inflammation Pro-inflammatory Gene Expression

Caption: Synthesis of bioactive molecules from this compound and a potential signaling pathway.

Discussion

The choice between GC-MS and HPLC for the quantification of this compound will depend on the specific application, sample matrix, and required sensitivity. GC-MS is generally more sensitive and is the preferred method for trace analysis in complex volatile samples. HPLC-UV is a reliable alternative, particularly for quality control applications where higher concentrations are expected and for non-volatile matrices.

It is important to note that while this compound is a precursor for bioactive compounds, there is limited direct evidence of its involvement in specific signaling pathways. The provided diagram illustrates a potential mechanism of action for organosulfur compounds in general, where they may exhibit anti-inflammatory effects through the inhibition of the NF-κB pathway.[3] Further research is needed to elucidate the specific biological activities of this compound and its derivatives.

For accurate quantification, it is essential to use a certified reference standard of this compound for the preparation of calibration curves. Method validation should be performed to ensure linearity, accuracy, precision, and the determination of LOD and LOQ for the specific matrix being analyzed.

References

Application Note: GC-MS Analysis of Difurfuryl Disulfide in Coffee Aroma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of difurfuryl disulfide, a key aroma compound in coffee, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation using headspace solid-phase microextraction (HS-SPME), optimized GC-MS parameters, and data analysis procedures. This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals studying the effects of volatile compounds.

Introduction

The aroma of coffee is a complex mixture of hundreds of volatile organic compounds (VOCs) that collectively define its unique sensory profile. Among these, sulfur-containing compounds, though often present in trace amounts, play a crucial role in the characteristic roasted and savory notes of coffee. This compound (C₁₀H₁₀O₂S₂) is a significant sulfur compound that contributes to the desirable roasted and slightly meaty aroma of coffee. Its accurate identification and quantification are essential for quality control, flavor profiling, and understanding the chemical changes that occur during roasting and storage. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile compounds in complex matrices such as coffee.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

  • Deionized water

  • Ground coffee sample

Protocol:

  • Sample Aliquoting: Place 2 g of ground roasted coffee into a 20 mL headspace vial.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace. Add 5 mL of hot deionized water (e.g., 93°C) to the vial.[1]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum to prevent the loss of volatile compounds.

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time of 15 minutes to allow the analytes to partition into the headspace.

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph
ColumnDB-WAX (60 m x 0.25 mm, 0.25 µm) or equivalent polar column
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 230°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 35-350) and Selected Ion Monitoring (SIM)
SIM Ions for this compoundm/z 81, 97, 113, 226

Data Presentation

Quantitative analysis of this compound can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range. The results for different coffee samples can be summarized in a table for easy comparison.

Table 1: Example Quantitative Data for this compound in Coffee Samples

Coffee SampleRoast LevelThis compound (ng/g)
Arabica (Brazil)Light15.2
Arabica (Brazil)Medium35.8
Arabica (Brazil)Dark52.1
Robusta (Vietnam)Medium48.5
Robusta (Vietnam)Dark75.3

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Coffee & NaCl sp2 Add Hot Water sp1->sp2 sp3 Seal Vial sp2->sp3 sp4 Equilibrate at 60°C sp3->sp4 sp5 Expose SPME Fiber sp4->sp5 gcms1 Thermal Desorption in GC Injector sp5->gcms1 Transfer of Analytes gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 da1 Peak Identification (Mass Spectrum) gcms3->da1 Data Acquisition da2 Quantification (Calibration Curve) da1->da2 logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs coffee Coffee Sample hs_spme HS-SPME coffee->hs_spme standard This compound Standard gcms GC-MS standard->gcms hs_spme->gcms Volatile Fraction qualitative Qualitative Identification gcms->qualitative Mass Spectrum quantitative Quantitative Data gcms->quantitative Peak Area

References

Application Notes and Protocols for the HPLC Purification of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of difurfuryl disulfide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to offer a comprehensive guide for the isolation and purification of this compound, which is of interest in the flavor, fragrance, and pharmaceutical industries.[1] The protocols are based on established principles for the separation of furan (B31954) derivatives and disulfide-containing compounds.

Introduction to this compound and Purification Challenges

This compound (CAS 4437-20-1) is a sulfur-containing organic compound known for its characteristic aroma, found naturally in roasted coffee.[2] It is synthesized, for example, by the oxidation of furfuryl mercaptan.[1] The purification of this compound from synthetic reaction mixtures or natural extracts is crucial to remove impurities such as unreacted starting materials, by-products, and degradation products. HPLC is a powerful technique for achieving the high purity required for various applications.

The primary challenge in the HPLC purification of this compound lies in its relatively nonpolar nature and potential for interaction with the stationary phase. Both reversed-phase and normal-phase chromatography can be effectively employed, with the choice depending on the nature of the impurities to be removed.

Reversed-Phase HPLC (RP-HPLC) Purification

Reversed-phase HPLC is the most common and versatile method for the purification of moderately polar to nonpolar compounds like this compound. The separation is based on hydrophobic interactions between the analyte, a nonpolar stationary phase (e.g., C18), and a polar mobile phase.

Application Note: RP-HPLC is highly effective for separating this compound from more polar impurities. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, high-resolution separation can be achieved.[3] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape.[3][4] For applications requiring mass spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[4][5]

Experimental Protocol: Analytical RP-HPLC Method Development

  • Sample Preparation:

    • Dissolve the crude this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a suitable starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the gradient slope and initial/final mobile phase compositions to achieve optimal separation of this compound from its impurities.

    • If peak tailing is observed, consider using a different brand of C18 column or adjusting the pH of the mobile phase.

Experimental Protocol: Preparative RP-HPLC Purification

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition at the highest possible concentration without causing precipitation.

    • Filter the solution through a 0.45 µm filter.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system with a fraction collector.

    • Column: A preparative C18 column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Scale the analytical gradient to the preparative column, adjusting the flow rate and gradient time proportionally.

    • Flow Rate: 20 mL/min (will vary based on column dimensions).

    • Detection: UV detection at 254 nm.

    • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

  • Fraction Collection and Post-Purification:

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Normal-Phase HPLC (NP-HPLC) Purification

Normal-phase HPLC is an alternative technique that is particularly useful for separating this compound from nonpolar impurities. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase.

Application Note: NP-HPLC can provide a different selectivity compared to RP-HPLC and may be advantageous if impurities are structurally very similar to this compound but differ in polarity.

Experimental Protocol: Preparative NP-HPLC Purification

  • Sample Preparation:

    • Dissolve the crude sample in the nonpolar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol).

    • Ensure the sample is fully dissolved; sonication may be necessary.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system equipped for normal-phase chromatography.

    • Column: A silica-based preparative column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of hexane and ethyl acetate. A typical starting point is a 95:5 (v/v) mixture. The composition can be adjusted to optimize separation.

    • Flow Rate: 18-25 mL/min for a preparative column.

    • Detection: UV detection at 254 nm.

  • Fraction Collection and Post-Purification:

    • Collect the fraction containing the purified this compound.

    • Analyze the purity of the collected fraction by analytical NP-HPLC or RP-HPLC.

    • Remove the solvent under reduced pressure to yield the final product.

Data Presentation

The following tables summarize typical data that would be obtained during the HPLC purification of this compound.

Table 1: Analytical RP-HPLC Method Parameters and Expected Results

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B in 20 min
Flow Rate 1.0 mL/min
Detection 254 nm
Expected Retention Time ~12.5 min
Purity of Crude Sample ~85%
Purity after Purification >98%

Table 2: Preparative RP-HPLC Method Parameters

ParameterValue
Column C18, 20 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Scaled from analytical method
Flow Rate 20 mL/min
Detection 254 nm
Sample Loading Up to 100 mg per injection
Expected Recovery >90%

Visualizations

Experimental Workflow for HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis crude_sample Crude this compound dissolve Dissolve in Appropriate Solvent crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Preparative HPLC System filter->hplc_system Inject fraction_collection Fraction Collection hplc_system->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product Purified this compound (>98%) solvent_removal->final_product

Caption: General workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Method Development

G start Define Purification Goal (Purity, Quantity) analytical_dev Analytical Method Development (RP-HPLC or NP-HPLC) start->analytical_dev optimize Optimize Separation (Gradient, Mobile Phase) analytical_dev->optimize scale_up Scale-Up to Preparative HPLC optimize->scale_up purify Purify Crude Material scale_up->purify analyze Analyze Purity of Fractions purify->analyze analyze->purify Re-process impure fractions final Obtain Pure Compound analyze->final

Caption: Logical steps for developing an HPLC purification method.

References

Application Note and Protocol: Diels-Alder Reaction with Difurfuryl Disulfide for the Synthesis of Thermoreversible Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to form six-membered rings. In the context of materials science and drug development, the thermally reversible nature of the Diels-Alder reaction between furan (B31954) derivatives and maleimides is of particular interest. This reversibility allows for the creation of self-healing materials, reprocessable thermosets, and drug delivery systems that can release their payload in response to thermal stimuli.

Difurfuryl disulfide, a readily available compound, contains two furan moieties, making it an excellent diene for crosslinking applications. When reacted with bismaleimides, it can form a polymer network through the Diels-Alder reaction. The resulting adducts can undergo a retro-Diels-Alder reaction upon heating, breaking the crosslinks and allowing the material to be reshaped or healed. This application note provides a detailed protocol for a representative Diels-Alder reaction between this compound and a bismaleimide (B1667444).

Key Signaling Pathway: Thermoreversible Crosslinking

The fundamental principle behind the application of the this compound and bismaleimide reaction in advanced materials is the reversible nature of the Diels-Alder cycloaddition. At lower temperatures, the formation of the Diels-Alder adduct is favored, leading to a crosslinked, solid material. As the temperature increases, the equilibrium shifts towards the starting materials (the diene and dienophile) through the retro-Diels-Alder reaction, resulting in a decrosslinked, more fluid state. This process is reversible upon cooling.

Diels_Alder_Equilibrium A This compound (Diene) + Bismaleimide (Dienophile) B Crosslinked Polymer Network (Diels-Alder Adduct) A->B Diels-Alder Reaction (Low Temperature) B->A Retro-Diels-Alder Reaction (High Temperature)

Caption: Reversible Diels-Alder reaction between this compound and a bismaleimide.

Experimental Protocol

This protocol describes a general procedure for the Diels-Alder reaction between this compound and a bismaleimide, such as 1,1'-(methylenedi-4,1-phenylene)bismaleimide.

Materials:

  • This compound (FW: 226.32 g/mol )

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (FW: 358.36 g/mol )

  • Anhydrous Toluene (B28343) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the bismaleimide (1.0 equivalent) in a minimal amount of anhydrous toluene or DCM.

  • Addition of Diene: To the stirred solution of the bismaleimide, add this compound (1.0 equivalent) at room temperature.

  • Reaction Conditions:

    • The reaction mixture is stirred under an inert atmosphere.

    • Heat the reaction mixture to a temperature between 60-80°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the yellow color of the bismaleimide.

    • The reaction is typically complete within 24-48 hours.

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, a poly(disulfido-imide), may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • Wash the resulting solid with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a temperature below the retro-Diels-Alder temperature (e.g., 40-50°C) to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the Diels-Alder adduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Bismaleimide in Solvent Addition Add this compound Reactants->Addition Heating Heat under Inert Atmosphere (60-80°C) Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Isolation Isolate Product (Filtration/Evaporation) Cooling->Isolation Washing Wash with Hexane Isolation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product (FTIR, NMR, DSC) Drying->Characterization

Caption: General workflow for the Diels-Alder reaction of this compound.

Data Presentation

While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, the following tables provide representative data from analogous reactions involving furan derivatives and bismaleimides. These values can serve as a benchmark for researchers optimizing the reaction with this compound.

Table 1: Representative Reaction Conditions for Furan-Maleimide Diels-Alder Reactions

DieneDienophileSolventTemperature (°C)Time (h)Reference
Furfuryl MethacrylateBismaleimideToluene7024Based on similar polymer crosslinking studies.[1]
Difurfuryl AdipateMaleimidomethylated Polystyrene-150 (retro)-Represents conditions for the reverse reaction.[2]
Furan-functionalized Polymer1,5-Bis(maleimide)-2-methylpentaneDMF9024Illustrates typical conditions for forming furan-maleimide resins.[3]
2,5-Bis(hydroxymethyl)furanN-(4-Hydroxyphenyl)maleimideDMSO8048Provides an example of a reaction with a substituted furan and maleimide.[4][5]

Table 2: Thermal Properties of Representative Furan-Maleimide Adducts

Polymer SystemDiels-Alder Temp. (°C)Retro-Diels-Alder Temp. (°C)Method of AnalysisReference
Poly(furfuryl methacrylate) crosslinked with bismaleimide~70~110DSCShows a typical temperature window for thermoreversible crosslinking.[1]
FGE-ODA-DBMI Resin~90~140DSCDemonstrates the thermal behavior of a furan-maleimide resin.[3]
BHMF-based Polyesters with Bismaleimide->120Rheology, DSCHighlights the reversibility observed in bio-based polyester (B1180765) systems.[6]

Disclaimer: The data presented in these tables are for analogous systems and should be used as a general guide. Optimal conditions for the reaction of this compound may vary and require experimental determination.

The Diels-Alder reaction of this compound with bismaleimides offers a promising route to the synthesis of thermoreversible and self-healing materials. The provided protocol serves as a foundational methodology for researchers to explore these reactions. The ability to precisely control the crosslinking and decrosslinking of the resulting polymer network through temperature modulation opens up a wide range of applications in advanced materials and therapeutic delivery systems. Further optimization of reaction conditions and characterization of the resulting adducts will be crucial for tailoring the material properties to specific applications.

References

Application of Difurfuryl Disulfide in Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide (CAS No. 4437-20-1) is a potent, sulfur-containing aroma compound that plays a significant role in the flavor profiles of a wide variety of cooked and roasted foods.[1][2] Its characteristic aroma is described as roasted, coffee-like, meaty, and nutty, making it a valuable ingredient in the flavor industry.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound for professionals in flavor chemistry, food science, and related fields.

Physicochemical and Sensory Properties

This compound is a pale yellowish oily liquid that can turn garnet-red upon aging.[3] It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and oils.[2][4]

Sensory Characteristics

The sensory profile of this compound is highly concentration-dependent. At very low concentrations, it imparts desirable roasted, nutty, and meaty notes.[4]

Table 1: Sensory Thresholds and Descriptors for this compound

PropertyValueMediumSensory Descriptor(s)
Taste Threshold20 ppmWaterRoasted, sulfuraceous, alliaceous, green, meaty[2]
Odor Threshold0.10 ppmNot specifiedSulfurous, coffee, roasted meaty, onion[5]
Suggested Dosage1 - 3 ppmFood ProductsEnhances coffee, caramel, sesame, and roast beef flavors[3]
Flavor Profile (at 2.5 ppm)Not applicableWaterCoffee, roasted, warm, malty notes[5]

Natural Occurrence and Formation

This compound is a natural constituent of many thermally processed foods. It has been identified in boiled and cooked beef, as well as in roasted coffee.[2]

Maillard Reaction Pathway

The primary formation pathway for this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids (particularly sulfur-containing amino acids like cysteine) and reducing sugars.[6][7] During heating, these precursors degrade and recombine to form a plethora of volatile flavor compounds, including furans and sulfur compounds that are the likely precursors to this compound.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_reaction Maillard Reaction (Thermal Processing) cluster_intermediates Key Intermediates cluster_product Final Product Reducing Sugars Reducing Sugars Initial Stage Initial Stage Reducing Sugars->Initial Stage Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine)->Initial Stage Intermediate Stage Intermediate Stage Initial Stage->Intermediate Stage Final Stage Final Stage Intermediate Stage->Final Stage Strecker Degradation Strecker Degradation Intermediate Stage->Strecker Degradation Furfural Formation Furfural Formation Intermediate Stage->Furfural Formation H2S Formation H2S Formation Strecker Degradation->H2S Formation Furfuryl Mercaptan Furfuryl Mercaptan Furfural Formation->Furfuryl Mercaptan H2S Formation->Furfuryl Mercaptan This compound This compound Furfuryl Mercaptan->this compound Oxidation

Maillard reaction pathway to this compound.

Applications in the Flavor Industry

This compound is a high-impact aroma chemical used to create and enhance a variety of savory and roasted flavors.[1]

  • Meat Flavors: It imparts roasted, savory, and brothy notes to meat products, sauces, and seasonings.[1][8]

  • Coffee and Cocoa Flavors: It is a key component in creating the characteristic aroma of roasted coffee and can be used to enhance cocoa and chocolate notes.[1]

  • Baked Goods: It can contribute to the "golden brown" crust aroma of bread.

  • Other Savory Applications: It is used in snacks, soups, and seasonings to provide a roasted and savory character.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and sensory evaluation of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of furfuryl mercaptan using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[9][10]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Dichloromethane (B109758) (for extraction)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Combine furfuryl mercaptan and dimethyl sulfoxide in the reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[9][10]

  • Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[9]

  • Allow the reaction to proceed for 0.5 to 10 hours, monitoring the progress by thin-layer chromatography (TLC).[9]

  • Upon completion, remove the generated dimethyl sulfide (B99878) and water by distillation at normal pressure.[10]

  • Perform a vacuum distillation to obtain the crude this compound.

  • Dissolve the crude product in dichloromethane and wash sequentially with a 5% NaOH solution and water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator to yield purified this compound.

Synthesis_Workflow Reaction Setup Combine Furfuryl Mercaptan and DMSO Reaction Stir and Heat (10°C - Reflux) 0.5 - 10 hours Reaction Setup->Reaction Workup Normal Pressure Distillation (Remove DMSO, H2O) Reaction->Workup Purification Vacuum Distillation Workup->Purification Extraction Dissolve in CH2Cl2 Wash with NaOH and H2O Purification->Extraction Drying Dry with MgSO4 Extraction->Drying Final Product Evaporate Solvent (this compound) Drying->Final Product

Workflow for the synthesis of this compound.
Analysis of this compound in a Food Matrix (e.g., Coffee)

This protocol outlines a general method for the analysis of this compound in a coffee sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Ground coffee sample

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Vials for sample preparation and injection

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh a known amount of the ground coffee sample into a vial.

    • Add a known amount of the internal standard.

    • Add a measured volume of dichloromethane.

    • Seal the vial and vortex or shake for a specified time (e.g., 30 minutes) to extract the volatile compounds.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Carefully transfer the solvent layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

    • Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantification: Quantify the concentration of this compound using the ratio of its peak area to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the standard.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh Coffee Sample Spike Add Internal Standard Sample->Spike Extract Add Dichloromethane and Vortex Spike->Extract Separate Centrifuge Extract->Separate Dry Transfer Solvent and Dry with Na2SO4 Separate->Dry Transfer Transfer to GC Vial Dry->Transfer Inject Inject Sample Transfer->Inject Separate_GC GC Separation (Temperature Program) Inject->Separate_GC Detect_MS MS Detection (EI, Scan Mode) Separate_GC->Detect_MS Identify Identify by Retention Time and Mass Spectrum Detect_MS->Identify Quantify Quantify using Internal Standard and Calibration Curve Identify->Quantify

Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocol

This protocol describes a basic sensory evaluation using a descriptive analysis method to characterize the flavor profile of this compound.

Panelists and Environment:

  • Select a panel of 8-12 trained sensory assessors.

  • Conduct the evaluation in a sensory analysis laboratory with individual booths, controlled lighting, and ventilation to minimize distractions and aroma carry-over.

Sample Preparation:

  • Prepare a stock solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or ethanol).

  • Prepare a series of dilutions in deionized, odorless water at concentrations relevant to its typical use levels (e.g., 0.5, 1, 2, and 5 ppm).

  • Present the samples in coded, identical containers. Provide a reference sample of plain deionized water.

Procedure:

  • Training: Familiarize the panelists with the aroma and taste attributes commonly associated with this compound (e.g., roasted, coffee, meaty, nutty, sulfurous, alliaceous). Develop a consensus on the terminology and the use of the intensity scale.

  • Evaluation:

    • Instruct panelists to first evaluate the aroma of each sample by sniffing from the container.

    • Then, instruct them to taste each sample, holding it in their mouth for a few seconds before expectorating.

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

    • Present the samples in a randomized order to each panelist.

  • Data Collection:

    • Panelists will rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high" or a 10-point numerical scale).

    • Collect the data from each panelist.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in attribute intensities across different concentrations.

    • Generate a spider web plot or bar chart to visualize the sensory profile of this compound at each concentration.

Sensory_Evaluation_Workflow Panelist Selection Select and Train Panelists Sample Preparation Prepare Dilutions of this compound Panelist Selection->Sample Preparation Evaluation Present Samples in Randomized Order Sample Preparation->Evaluation Data Collection Rate Attribute Intensities on a Scale Evaluation->Data Collection Data Analysis Statistical Analysis (e.g., ANOVA) Data Collection->Data Analysis Reporting Generate Sensory Profile (e.g., Spider Web Plot) Data Analysis->Reporting

Workflow for sensory evaluation of this compound.

Conclusion

This compound is a versatile and impactful flavor ingredient with wide applications in the food industry. A thorough understanding of its sensory properties, formation pathways, and analytical methodologies is crucial for its effective and consistent application in creating appealing and authentic food flavors. The protocols provided in this document offer a foundation for researchers and flavor chemists to work with this important aroma compound.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide is a sulfur-containing organic compound found in various food items, contributing to their characteristic aroma. Organosulfur compounds have garnered significant interest for their potential health benefits, including antioxidant properties. This document provides a detailed experimental protocol for evaluating the antioxidant activity of this compound, encompassing both chemical and cell-based assays. The protocols are designed to be a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound as determined by various assays. These values are provided as illustrative examples for data presentation and comparison.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundTrolox (Positive Control)Ascorbic Acid (Positive Control)
DPPH Radical Scavenging IC₅₀ (µg/mL)85.2 ± 5.45.8 ± 0.34.2 ± 0.2
ABTS Radical Cation Scavenging TEAC (Trolox Equivalents)0.45 ± 0.031.00Not Applicable
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (mmol Fe²⁺/g)1.2 ± 0.12.5 ± 0.23.1 ± 0.3

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineParameterThis compound (50 µM)Quercetin (B1663063) (Positive Control) (20 µM)
Cellular Antioxidant Activity (CAA) HepG2CAA Units35.6 ± 3.168.2 ± 4.5
Nrf2 Activation HaCaTFold Induction of Nrf2 Target Gene (NQO1)3.8 ± 0.45.2 ± 0.6

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or positive control to the corresponding wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a graph of % inhibition versus concentration and determine the IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3][4][5][6]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

    • Before use, dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and Trolox in a suitable solvent (e.g., ethanol (B145695) or DMSO, ensuring final concentration in the assay is not inhibitory). Prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions or Trolox standards to the corresponding wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Create a standard curve using the Trolox dilutions.

    • Express the antioxidant activity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[1][7][8][9]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a series of dilutions of FeSO₄ in distilled water to create a standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample or standard solutions to the corresponding wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the FeSO₄ dilutions.

    • Calculate the FRAP value of the sample from the standard curve and express it as mmol of Fe²⁺ equivalents per gram of the sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated within cultured cells.

Materials:

  • Human liver cancer cells (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin (B12071052)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (positive control)

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Assay:

    • Seed the cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

    • Add DCFH-DA to a final concentration of 25 µM and incubate for 1 hour.

    • Wash the cells with PBS.

    • Add AAPH (600 µM) to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation:

    • Calculate the area under the curve for fluorescence versus time.

    • Calculate the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Nrf2 Activation Assay

Principle: This assay determines the ability of this compound to activate the Nrf2 signaling pathway by measuring the expression of a downstream target gene, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), using quantitative real-time PCR (qRT-PCR).

Materials:

  • Human keratinocyte cells (HaCaT) or other suitable cell line

  • Cell culture medium

  • This compound

  • Sulforaphane (B1684495) (positive control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for NQO1 and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Seed HaCaT cells and treat them with various concentrations of this compound or sulforaphane for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers for NQO1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of NQO1 normalized to the housekeeping gene using the ΔΔCt method. Express the results as fold induction over the untreated control.

Mandatory Visualizations

Signaling Pathway

Nrf2_Activation_by_Difurfuryl_Disulfide cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DFDS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DFDS->Keap1_Nrf2 Modifies Cysteine Residues on Keap1 CellMembrane Cytoplasm Nucleus Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Proteasome Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Transcription Experimental_Workflow start Start: Evaluate Antioxidant Activity of this compound in_vitro In Vitro Chemical Assays start->in_vitro cell_based Cell-Based Assays start->cell_based dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap ic50 Calculate IC₅₀ (DPPH) dpph->ic50 teac Calculate TEAC (ABTS) abts->teac frap_val Calculate FRAP Value frap->frap_val caa Cellular Antioxidant Activity (CAA) Assay cell_based->caa nrf2 Nrf2 Activation Assay cell_based->nrf2 caa_units Calculate CAA Units caa->caa_units gene_exp Analyze Gene Expression (Nrf2) nrf2->gene_exp data_analysis Data Analysis and Interpretation conclusion Conclusion: Overall Antioxidant Profile data_analysis->conclusion ic50->data_analysis teac->data_analysis frap_val->data_analysis caa_units->data_analysis gene_exp->data_analysis Logical_Relationship DFDS This compound direct Direct Antioxidant Activity (Radical Scavenging, Reducing Power) DFDS->direct indirect Indirect Antioxidant Activity (Cellular Mechanisms) DFDS->indirect dpph_abts DPPH & ABTS Assays direct->dpph_abts frap FRAP Assay direct->frap nrf2_activation Nrf2 Pathway Activation indirect->nrf2_activation protection Cellular Protection Against Oxidative Stress dpph_abts->protection frap->protection gene_expression Increased Antioxidant Gene Expression nrf2_activation->gene_expression gene_expression->protection

References

Difurfuryl Disulfide: A Versatile Sulfur Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl disulfide is emerging as a valuable and versatile reagent in organic synthesis, serving as an effective sulfur source for the construction of a variety of sulfur-containing molecules. Its applications span from the synthesis of thioamides, important moieties in medicinal chemistry, to the development of novel polymers. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Synthesis of Thioamides

This compound has been successfully employed as a sulfur transfer reagent in the synthesis of thioamides from amines. This method, developed by Qiu and colleagues, offers a metal- and additive-free approach, proceeding in high yields.[1]

Application Notes

This protocol is particularly useful for the synthesis of a wide range of thioamides from both primary and secondary amines. The reaction is tolerant of various functional groups. The use of dimethyl sulfoxide (B87167) (DMSO) as the solvent is crucial for the reaction's success.[1]

Quantitative Data
Amine SubstrateProductYield (%)
Morpholine4-Morpholinocarbothioaldehyde95
Piperidine1-Piperidinecarbothioaldehyde92
Pyrrolidine1-Pyrrolidinecarbothioaldehyde90
DibenzylamineN,N-Dibenzylbenzenecarbothioamide85
AnilineN-Phenylbenzenecarbothioamide78
BenzylamineN-Benzylbenzenecarbothioamide82

Table 1: Synthesis of various thioamides using this compound. Yields are isolated yields as reported by Qiu et al.[1]

Experimental Protocol: General Procedure for the Synthesis of Thioamides

Materials:

  • This compound

  • Amine

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure: [1]

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (0.5 mmol), and iodine (0.5 mmol).

  • Add anhydrous DMSO (3 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thioamide.

Synthesis of Poly(disulfido-imide)s via Diels-Alder Reaction

This compound can be utilized as a diene in the Diels-Alder reaction with bismaleimides to synthesize poly(disulfido-imide)s. This application leverages the furan (B31954) moieties of the disulfide.

Application Notes

This polymerization method provides a route to sulfur-containing polymers with potential applications in materials science. The disulfide linkage in the polymer backbone can introduce unique properties, such as dynamic covalent character. The choice of solvent and temperature is critical for achieving successful polymerization.

Experimental Protocol: Synthesis of Poly(disulfido-imide) from this compound and a Bismaleimide (B1667444)

Materials:

  • This compound

  • Bismaleimide (e.g., N,N'-(4,4'-diphenylmethane)bismaleimide)

  • Anhydrous xylene

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and the bismaleimide (1.0 mmol) in anhydrous xylene (10 mL) under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain stirring.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically carried out for 24-48 hours.

  • After the desired reaction time, cool the mixture to room temperature.

  • The polymer may precipitate out of the solution upon cooling. If not, the polymer can be precipitated by adding a non-solvent such as methanol (B129727) or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Thioamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine Amine Reaction Reaction & Stirring (8-12h) Amine->Reaction DFDS This compound DFDS->Reaction Iodine Iodine Iodine->Reaction DMSO DMSO (Solvent) DMSO->Reaction Heat 100 °C Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Thioamide Thioamide Purification->Thioamide

Caption: Workflow for the synthesis of thioamides.

Diels_Alder_Polymerization cluster_monomers Monomers cluster_conditions Polymerization Conditions cluster_polymer Product DFDS This compound (Diene) Polymerization Diels-Alder Polymerization DFDS->Polymerization Bismaleimide Bismaleimide (Dienophile) Bismaleimide->Polymerization Solvent Xylene (Solvent) Solvent->Polymerization Temp Reflux (~140 °C) Temp->Polymerization Atmosphere Inert Atmosphere Atmosphere->Polymerization Polymer Poly(disulfido-imide) Polymerization->Polymer

Caption: Diels-Alder polymerization workflow.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols: Encapsulation of Difurfuryl Disulfide with β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide is a volatile sulfur compound known for its characteristic aroma, often associated with roasted coffee and meat flavors. Beyond its use as a flavoring agent, it has garnered interest for potential pharmaceutical applications. However, its high volatility, low water solubility, and potential for degradation present challenges in formulation and delivery. Encapsulation with β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, offers a promising solution to enhance the stability, solubility, and controlled release of this compound.[1] This document provides detailed protocols for the preparation and characterization of the this compound-β-cyclodextrin inclusion complex.

Key Applications

The encapsulation of this compound in β-cyclodextrin can significantly improve its physicochemical properties, leading to a range of applications:

  • Enhanced Stability: The inclusion complex protects this compound from degradation caused by factors such as light, heat, and oxidation, thereby extending its shelf life.[1]

  • Improved Water Solubility: The hydrophilic outer surface of the β-cyclodextrin molecule increases the aqueous solubility of the otherwise poorly soluble this compound.

  • Controlled Release: Encapsulation allows for the sustained release of this compound, which is crucial for its application as a long-lasting flavor compound or in drug delivery systems.[1]

  • Taste and Odor Masking: The complexation can mask the strong, often undesirable, odor of the free compound, making it more palatable for oral formulations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound-β-cyclodextrin inclusion complex.

ParameterValueReference
Molar Ratio (this compound:β-CD) ~1:1[1]
Loading Capacity ~19.8%[1]
Binding Energy (MM2 Calculation) -135.2 kJ/mol[1]

Experimental Protocols

Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-Precipitation Method)

This protocol is based on the successful formation of similar sulfur-containing flavor compound inclusion complexes.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of β-CD Solution: Accurately weigh a molar equivalent of β-cyclodextrin and dissolve it in distilled water in a beaker with continuous stirring at a controlled temperature (e.g., 50-60°C) to ensure complete dissolution.

  • Preparation of this compound Solution: In a separate beaker, dissolve one molar equivalent of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring.

  • Precipitation: Continue stirring the mixture for a specified period (e.g., 2-4 hours) at a controlled temperature. Subsequently, allow the solution to cool down gradually to room temperature, followed by further cooling in an ice bath (e.g., 4°C) for several hours or overnight to promote the precipitation of the inclusion complex.

  • Isolation of the Complex: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed β-cyclodextrin, followed by a wash with a small amount of ethanol to remove any surface-adhered this compound.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved or in a desiccator over a suitable drying agent.

  • Storage: Store the dried this compound-β-cyclodextrin inclusion complex in a tightly sealed container, protected from light and moisture.

G cluster_prep Preparation of Solutions cluster_complexation Complexation and Precipitation cluster_isolation Isolation and Purification cluster_final Final Product A Dissolve β-CD in Water (50-60°C) C Add Disulfide Solution to β-CD Solution (dropwise) A->C B Dissolve this compound in Ethanol B->C D Stir for 2-4 hours C->D E Cool to Room Temperature, then 4°C (overnight) D->E F Vacuum Filtration E->F G Wash with Cold Water and Ethanol F->G H Dry in Vacuum Oven G->H I Store in Sealed Container H->I

Figure 1. Experimental workflow for the co-precipitation method.
Characterization of the Inclusion Complex

a) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of the inclusion complex by observing changes in the vibrational bands of both this compound and β-cyclodextrin.

  • Protocol:

    • Prepare samples of pure this compound, pure β-cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.

    • Record the FTIR spectra of each sample over a wavenumber range of 4000-400 cm⁻¹.

    • Analyze the resulting spectra for characteristic changes. Upon complexation, a blue shift of the O-H stretching band of β-cyclodextrin (around 3380 cm⁻¹) is expected, indicating the involvement of hydroxyl groups in intermolecular interactions.[1] A new band may appear around 1500 cm⁻¹ in the spectrum of the inclusion complex, which is absent in the spectrum of pure β-CD.[1] The characteristic peaks of this compound may also be shifted or diminished in intensity, suggesting its encapsulation within the β-CD cavity.

b) Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the inclusion complex and to determine the release profile of this compound.

  • Protocol:

    • Accurately weigh a small amount of the inclusion complex into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-600°C).

    • Record the weight loss as a function of temperature.

    • The resulting thermogram will show the decomposition stages. The release of this compound will be observed at a higher temperature compared to the boiling point of the free compound, indicating enhanced thermal stability. The weight loss corresponding to the release of the guest molecule can be used to calculate the loading capacity.

c) Differential Scanning Calorimetry (DSC)

  • Objective: To investigate the physical state of the complex and confirm the inclusion phenomenon.

  • Protocol:

    • Accurately weigh samples of the pure components, their physical mixture, and the inclusion complex into DSC pans.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The disappearance or shifting of the melting endotherm of this compound in the DSC thermogram of the inclusion complex indicates its amorphous dispersion within the β-cyclodextrin cavity.

d) Scanning Electron Microscopy (SEM)

  • Objective: To observe the morphological changes upon complex formation.

  • Protocol:

    • Mount the samples (pure β-CD and the inclusion complex) on stubs using double-sided adhesive tape.

    • Sputter-coat the samples with a conductive material (e.g., gold).

    • Examine the samples under the SEM at various magnifications. The original crystalline structure of β-cyclodextrin is expected to change to a different morphology, often more amorphous or in the form of micro-sized particles (e.g., 1 to 5 µm with parallelogram, trapezoidal, and rhombic shapes), upon formation of the inclusion complex.[1]

G cluster_input Samples cluster_methods Characterization Methods cluster_output Expected Outcomes A This compound-β-CD Inclusion Complex FTIR FTIR Spectroscopy A->FTIR TGA Thermogravimetric Analysis A->TGA DSC Differential Scanning Calorimetry A->DSC SEM Scanning Electron Microscopy A->SEM B Pure this compound B->FTIR B->DSC C Pure β-Cyclodextrin C->FTIR C->TGA C->DSC C->SEM D Physical Mixture D->FTIR D->DSC O1 Confirmation of Complexation (Spectral Shifts) FTIR->O1 O2 Thermal Stability & Release Profile TGA->O2 O3 Amorphous State Confirmation DSC->O3 O4 Morphological Changes SEM->O4

Figure 2. Workflow for the characterization of the inclusion complex.

Conclusion

The encapsulation of this compound with β-cyclodextrin is an effective method to improve its stability, solubility, and handling. The provided protocols offer a framework for the synthesis and characterization of this inclusion complex. Researchers and drug development professionals can adapt these methodologies to optimize the formulation for specific applications in the food, flavor, and pharmaceutical industries. The formation of the complex is supported by changes in spectroscopic and thermal properties, providing a robust means of quality control.

References

Application Notes and Protocols: The Role of Difurfuryl Disulfide in Maillard Reaction Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of characteristic flavors and aromas in thermally processed foods. Among the vast array of compounds generated, sulfur-containing molecules play a pivotal role due to their extremely low odor thresholds and potent sensory impact. Difurfuryl disulfide, a key organosulfur compound, is renowned for imparting desirable roasted, meaty, and coffee-like notes.[1] This document provides detailed application notes, experimental protocols, and a mechanistic overview of the involvement of this compound in Maillard reaction systems.

This compound is primarily formed from the oxidation of its precursor, furfuryl mercaptan.[2] Furfuryl mercaptan itself is a product of the Maillard reaction, typically arising from the interaction of a pentose (B10789219) sugar, such as xylose or ribose, with a sulfur-containing amino acid, most notably cysteine.[3][4] Understanding the reaction pathways and the influence of various parameters on the formation of these compounds is critical for controlling and optimizing flavor profiles in food products and for the synthesis of flavor additives.

Data Presentation: Formation of Sulfur-Containing Aroma Compounds

While specific quantitative data for the yield of this compound across a range of Maillard reaction conditions is not extensively documented in a single source, the following table summarizes key experimental parameters from model systems known to produce significant sulfur-containing aroma compounds, including the precursors to this compound. This information is crucial for designing experiments to generate and study these potent flavor molecules.

Model System Components Reaction Temperature (°C) Reaction Time pH Key Sulfur Compounds Generated Reference
Cysteine, RiboseNot specifiedNot specified4.5 - 6.52-methyl-3-furanthiol, 2-methyl-3-thiophenethiol, and their corresponding disulfides. Formation is reduced at pH 6.5.[3]
Xylose, Cysteine1002 hoursNot specifiedS-furfuryl-l-cysteine (a precursor to furfuryl mercaptan)[4][5]
Xylose, Cysteine, Glutamic Acid901.5 hours7.0Pyrazines (indicative of roasted flavors)[6][7][8]
Xylose, Cysteine, Glutamic Acid1002 hours6.0Thiol sulfides and thiophenes (indicative of broth flavors)[6][7][8]
Inosine-5'-Monophosphate (IMP), Cysteine140Not specified3.0 - 6.0Sulfur-substituted furans, mercaptoketones, and alkylfurans are favored at acidic pH.[9]
Goat Protein Hydrolysate, Xylose, Cysteine, ThiamineNot specifiedNot specified4.02-methyl-3-furanthiol, 2-furfurylthiol, bis(2-methyl-3-furyl) disulfide[10]

Experimental Protocols

Protocol 1: Generation of Roasted and Broth-Like Flavors in a Cysteine-Xylose-Glutamate Model System

This protocol is adapted from a study focused on generating distinct roasted and broth-like flavor profiles through the Maillard reaction.[6][7][8] The analysis of the volatile compounds, including sulfur-containing molecules, is a key aspect of this procedure.

Materials:

  • L-Cysteine

  • D-Xylose

  • L-Glutamic acid

  • Distilled water

  • Phosphate (B84403) buffer solution (for pH adjustment)

  • Ampoule bottles or sealed reaction vials

Equipment:

  • Analytical balance

  • pH meter

  • Heating block or oil bath capable of maintaining 90°C and 100°C

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., CAR/PDMS)

Procedure:

Part A: Preparation of Roasted Flavor Maillard Reaction Products (MRPs)

  • Prepare a reaction solution by dissolving 3.0 g of D-xylose, 0.2 g of L-cysteine, and 1.0 g of L-glutamic acid in 30.0 mL of distilled water.

  • Adjust the pH of the solution to 7.0 using a phosphate buffer solution.

  • Transfer the solution into an ampoule bottle and seal it.

  • Heat the sealed ampoule at 90°C for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature before analysis.

Part B: Preparation of Broth Flavor Maillard Reaction Products (MRPs)

  • Prepare a reaction solution by dissolving 3.0 g of D-xylose, 0.2 g of L-cysteine, and 3.0 g of L-glutamic acid in 30.0 mL of distilled water.

  • Adjust the pH of the solution to 6.0 using a phosphate buffer solution.

  • Transfer the solution into an ampoule bottle and seal it.

  • Heat the sealed ampoule at 100°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature before analysis.

Part C: Analysis of Volatile Compounds by SPME-GC-MS

  • Transfer 0.5 g of the prepared MRP sample into a 20 mL headspace vial and seal it.

  • Equilibrate the sample at 50°C for 10 minutes in a heating block with an agitator.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for 20 minutes at 50°C to adsorb the volatile compounds.

  • Inject the adsorbed compounds into the GC-MS system for analysis.

  • GC-MS Conditions:

    • Column: HP-5 MSUI (30 m × 0.25 mm, 0.25 μm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Hold at 40°C for 2 minutes, then ramp to 100°C at 2°C/min, then to 150°C at 4°C/min and hold for 2 minutes, finally ramp to 280°C at 20°C/min and hold for 10 minutes.

    • MS Conditions: Electron ionization (EI) source at 70 eV, ion source temperature of 230°C, and a mass scanning range of m/z 40–450.

  • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

Protocol 2: Formation of Furfuryl Mercaptan Precursor (S-furfuryl-l-cysteine)

This protocol is based on a study that identified the formation of S-furfuryl-l-cysteine, a key intermediate in the pathway to this compound, in a xylose-cysteine model system.[4][5]

Materials:

  • D-Xylose

  • L-Cysteine

  • Distilled water

  • Sealed reaction vessels

Equipment:

  • Analytical balance

  • Oven or heating block capable of maintaining 100°C

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or MS detector for analysis.

Procedure:

  • Prepare an aqueous solution of D-xylose and L-cysteine. While the original study does not specify exact concentrations for optimal yield, a molar ratio of 1:1 is a reasonable starting point. For example, dissolve equimolar amounts of xylose and cysteine in a known volume of distilled water.

  • Transfer the solution to a sealed reaction vessel.

  • Heat the vessel at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Analyze the formation of S-furfuryl-l-cysteine using HPLC-UV or HPLC-MS. The separation can be achieved on a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid.

Signaling Pathways and Experimental Workflows

Maillard_Reaction_Pathway cluster_reactants Initial Reactants cluster_maillard Maillard Reaction cluster_thiol_formation Thiol Formation cluster_disulfide_formation Disulfide Formation reducing_sugar Reducing Sugar (e.g., Xylose) maillard_intermediates Formation of Maillard Intermediates (e.g., Furfural) reducing_sugar->maillard_intermediates Heat cysteine L-Cysteine cysteine->maillard_intermediates h2s_formation Strecker Degradation of Cysteine to H₂S cysteine->h2s_formation Heat furfuryl_mercaptan Furfuryl Mercaptan (Key Aroma Compound) maillard_intermediates->furfuryl_mercaptan h2s_formation->furfuryl_mercaptan Reaction difurfuryl_disulfide This compound (Roasted, Meaty Aroma) furfuryl_mercaptan->difurfuryl_disulfide Oxidation

Caption: Formation of this compound in Maillard reactions.

Experimental_Workflow prep 1. Preparation of Reactant Solution (Sugar, Cysteine, etc.) ph_adjust 2. pH Adjustment prep->ph_adjust reaction 3. Thermal Reaction (Controlled Temperature & Time) ph_adjust->reaction extraction 4. Volatile Compound Extraction (e.g., SPME) reaction->extraction analysis 5. GC-MS Analysis extraction->analysis identification 6. Compound Identification & Quantification analysis->identification

Caption: General experimental workflow for Maillard reaction analysis.

References

Difurfuryl Disulfide: Application Notes for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of difurfuryl disulfide as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. The focus is on the synthesis of furan-2-carbothioamides, a class of compounds with recognized potential in medicinal chemistry.

This compound, an organosulfur compound characterized by its two furan (B31954) rings linked by a disulfide bond, serves as a precursor in various organic reactions.[1] While it has applications in the flavor and fragrance industry, its role as a building block in the synthesis of specialty chemicals makes it a compound of interest for pharmaceutical development.[1] The furan moiety itself is a common scaffold in a wide range of biologically active compounds, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

The thioamide functional group is an important isostere of the amide bond and is found in several FDA-approved drugs, including the anti-tuberculosis agents ethionamide (B1671405) and prothionamide, as well as antithyroid medications like methimazole (B1676384) and propylthiouracil.[4][5][6] The substitution of the carbonyl oxygen with sulfur in an amide bond alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, which can lead to improved pharmacokinetic profiles and target affinity.[4][7]

This document details a robust and efficient protocol for the synthesis of various furan-2-carbothioamides from this compound.

Application: Synthesis of Furan-2-Carbothioamides

A significant application of this compound in a pharmaceutical context is its use as a sulfur source for the synthesis of thioamides. Specifically, it can react with a variety of primary and secondary amines in the presence of iodine to yield furan-2-carbothioamides in high yields.[8][9] This method is advantageous as it is metal-free and avoids the use of harsh or foul-smelling sulfurating agents.[8] The resulting furan-2-carbothioamide (B93836) derivatives are of interest for biological screening, as similar structures have shown potential anticancer and antimicrobial activities.[1][10]

Quantitative Data Summary

The following table summarizes the yields of various furan-2-carbothioamides synthesized from this compound and a selection of amines, based on the iodine-promoted method.

Amine SubstrateProduct (Furan-2-carbothioamide)Yield (%)
N-methylpiperazineFuran-2-yl(4-methylpiperazin-1-yl)methanethione56
BenzylamineN-benzylfuran-2-carbothioamide85
Piperidine(Furan-2-yl)(piperidin-1-yl)methanethione78
Morpholine(Furan-2-yl)(morpholino)methanethione82
Pyrrolidine(Furan-2-yl)(pyrrolidin-1-yl)methanethione75

Experimental Protocols

Synthesis of Furan-2-carbothioamides via Iodine-Promoted Reaction

This protocol details the synthesis of furan-2-carbothioamides from this compound and an amine, using a conventional heating method.[9] An alternative microwave-assisted protocol can significantly reduce the reaction time.[11][12]

Materials:

Procedure:

  • To a solution of the desired amine (1.5 mmol) in DMSO (0.5 mL), add iodine (0.25 mmol, 63.4 mg) and this compound (0.5 mmol, 113.9 mg).

  • Stir the reaction mixture at 100 °C for 10 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (vacuum).

  • Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to afford the desired furan-2-carbothioamide product.

Alternative Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted protocol can be employed.[12]

Materials:

  • This compound

  • Amine

  • Iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine this compound, the amine, and 10 mol% of iodine in DMSO in a microwave reactor vessel.

  • Heat the reaction mixture to 130 °C for 10 minutes under microwave irradiation.

  • After cooling, work up and purify the product as described in the conventional heating method.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine this compound, Amine, and Iodine in DMSO react Heat at 100°C for 10 hours (or Microwave at 130°C for 10 min) start->react cool Cool to Room Temperature react->cool evap Solvent Evaporation cool->evap purify Flash Column Chromatography evap->purify end Pure Furan-2-carbothioamide purify->end

Caption: Experimental workflow for the synthesis of furan-2-carbothioamides.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DFDS This compound Thial Furan-2-carbothialdehyde (Proposed Intermediate) DFDS->Thial  I₂ / DMSO Oxidation Thioamide Furan-2-carbothioamide Thial->Thioamide  + R₂NH Condensation

Caption: Proposed reaction mechanism for thioamide synthesis.

References

Application Notes and Protocols for the Safe Handling and Storage of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Difurfuryl disulfide (CAS No. 4437-20-1) is an organosulfur compound recognized for its distinct roasted coffee and savory, meaty aroma.[1] It is utilized as a high-impact flavor molecule in the food industry, particularly in creating roasted meat and coffee flavors.[1] Beyond its role in flavor chemistry, this compound serves as a versatile intermediate in organic synthesis and is explored in material science for creating advanced polymers and coatings.[2][3] Due to its chemical nature and potential hazards, strict adherence to safety protocols during its handling and storage is imperative. These application notes provide detailed procedures and safety information to minimize risks in a laboratory or research setting.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound for quick reference.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₂S₂[2][4]
Molecular Weight 226.32 g/mol [5][6]
CAS Number 4437-20-1[2][4][5]
EC Number 224-649-6[4][5]
Appearance White to yellow to green clear liquid[2]
Melting Point 10 - 11 °C[2][5]
Boiling Point 121 °C @ 1 mmHg; 112-115 °C @ 0.5 mmHg[2][7]
Flash Point 100 °C (212 °F)[5]
Density 1.24 g/mL; 1.233 g/mL at 25 °C[2][7]
Refractive Index n20/D 1.59; n20/D 1.585[2][7]
GHS Hazard Statements H302: Harmful if swallowed; H330: Fatal if inhaled[5][8][9]
Oral LD50 (Rat) 210-2,000 mg/kg[5]

Hazard Identification and Personal Protective Equipment (PPE)

2.1. GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][8][9]

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[5][9][10]

2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][8]

  • Skin Protection: Chemically resistant, impervious gloves (e.g., rubber gloves) must be worn.[4] Protective clothing that is fire/flame resistant and impervious should be worn to prevent skin contact.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)) should be used.[4][8]

Experimental Protocols

3.1. General Protocol for Handling and Dispensing this compound

This protocol outlines the safe procedure for transferring this compound from a storage container to a reaction vessel.

Materials:

  • This compound in a tightly sealed container.

  • Appropriate reaction vessel.

  • Calibrated glass syringe or pipette with a compatible bulb.

  • Beaker for secondary containment.

  • Absorbent pads.

  • Decontamination solution (e.g., 5% sodium hypochlorite).

Procedure:

  • Preparation: Don all required PPE (safety goggles, lab coat, chemically resistant gloves) before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area Setup: Place absorbent pads on the work surface inside the fume hood to contain any potential spills. Place the reaction vessel in a secondary container (e.g., a beaker or crystallizing dish).

  • Container Handling: Retrieve the this compound container from its storage location. Before opening, visually inspect the container for any signs of damage or leakage.

  • Dispensing: Carefully open the container. Using a calibrated syringe or pipette, slowly draw the desired volume of the liquid. Avoid creating aerosols or splashes.

  • Transfer: Dispense the this compound into the reaction vessel.

  • Securing the Stock: Immediately and tightly reseal the original container.[1][4]

  • Initial Cleanup: Wipe any minor drips on the outside of the container or reaction vessel with an absorbent pad. Dispose of the pad in a designated hazardous waste container.

  • Decontamination: Decontaminate the syringe or pipette by rinsing with a suitable solvent, followed by the decontamination solution.

  • Storage: Return the this compound container to its designated storage area, ensuring it is stored upright.[4]

3.2. Protocol for a Representative Reaction: Synthesis of a Thioether (Illustrative)

This protocol provides a general framework for using this compound in an organic synthesis reaction, emphasizing safety at each step.

Materials:

  • This compound.

  • A suitable thiol substrate.

  • A base (e.g., triethylamine).

  • An appropriate solvent (e.g., tetrahydrofuran).

  • Reaction flask with a magnetic stir bar.

  • Condenser and nitrogen inlet.

  • Heating mantle.

Procedure:

  • System Setup: Assemble the reaction apparatus (flask, condenser, nitrogen inlet) within a chemical fume hood. Ensure all glassware is dry and free of contaminants.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent unwanted side reactions and potential oxidation.

  • Reagent Addition:

    • Dissolve the thiol substrate in the solvent within the reaction flask.

    • Add the base to the reaction mixture.

    • Following the general handling protocol (3.1), carefully measure and add the this compound to the reaction mixture.

  • Reaction Conditions:

    • Commence stirring.

    • If required, gently heat the reaction mixture to the desired temperature using the heating mantle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding an appropriate reagent (e.g., water or a dilute acid solution) to neutralize any remaining reactive species.

  • Extraction and Purification:

    • Transfer the reaction mixture to a separatory funnel for extraction with an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product using a suitable technique, such as column chromatography.

  • Waste Disposal: All liquid and solid waste generated during the reaction and purification process must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[1][8]

Storage and Spill Management

4.1. Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][4][8] The recommended storage temperature is between 2-8 °C.[2]

  • Keep containers tightly closed and sealed, and store them upright to prevent leakage.[1][4]

  • The substance is light-sensitive and has a strong stench; store accordingly.[4][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Store in a locked area accessible only by authorized personnel.[9][10]

4.2. Spill and Leak Procedures:

  • Evacuation: In case of a significant spill, evacuate personnel to a safe area, upwind of the spill if possible.[8]

  • Ventilation: Ensure adequate ventilation.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains or sewage systems.[4]

  • Absorption: For small spills, contain the spillage and soak it up with an inert absorbent material (e.g., sand, diatomaceous earth, or universal binding agents).[4][10]

  • Collection and Disposal: Sweep or shovel the absorbent material into a suitable, closed container for disposal.[4] Dispose of the waste in accordance with local, state, and federal regulations.[8]

  • Decontamination: Clean the affected area thoroughly with a suitable solvent and decontamination solution.

First Aid Measures

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with cool water, then wash with mild soap and warm water.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes as a precaution.[4][8] Consult a physician.

  • Ingestion: DO NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][8] Seek medical help.[8]

Diagrams and Workflows

Safe_Handling_Workflow Workflow for Safe Handling of this compound start Start: Prepare for Handling ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) start->ppe Preparation fume_hood 2. Prepare Fume Hood (Check operation, place absorbent pads) ppe->fume_hood retrieve 3. Retrieve Chemical (Inspect container for damage) fume_hood->retrieve Handling dispense 4. Dispense Chemical (Inside fume hood, avoid splashes) retrieve->dispense secure 5. Secure Stock Container (Tightly reseal immediately) dispense->secure cleanup 6. Initial Cleanup (Wipe minor drips, dispose of waste) secure->cleanup Post-Handling decontaminate 7. Decontaminate Equipment (Syringes, pipettes) cleanup->decontaminate store 8. Return to Storage (Cool, dry, ventilated, locked area) decontaminate->store end End: Procedure Complete store->end

Caption: Safe Handling and Dispensing Workflow.

Storage_and_Spill_Logic Decision Logic for Storage and Spill Response storage Store this compound conditions Conditions: - Cool, dry, well-ventilated - 2-8 °C - Tightly sealed, upright - Away from light & incompatibles - Locked and authorized access storage->conditions spill_check Spill or Leak Detected? storage->spill_check no_spill Continue Routine Operations spill_check->no_spill No spill Yes: Initiate Spill Response spill_check->spill Yes evacuate 1. Evacuate Area spill->evacuate contain 2. Contain Spill (Prevent spread to drains) evacuate->contain absorb 3. Absorb with Inert Material contain->absorb collect 4. Collect and Dispose (Sealed container, hazardous waste) absorb->collect decontaminate 5. Decontaminate Area collect->decontaminate

Caption: Storage and Spill Response Logic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Difurfuryl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difurfuryl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the oxidation of furfuryl mercaptan. The most common methods involve using oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO), iodine, or air (oxygen). Each method has its own advantages regarding reaction conditions, yield, and scalability.

Q2: I am getting a low yield of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.

  • Poor Quality of Reagents: The purity of the starting material, furfuryl mercaptan, is crucial. Impurities can interfere with the reaction. Similarly, the oxidizing agent should be of appropriate quality.

  • Side Reactions: Furfuryl mercaptan can be susceptible to degradation or participate in side reactions, especially under harsh conditions. Over-oxidation to sulfoxides or sulfonic acids is a common side reaction in thiol oxidations.

  • Air Sensitivity: Thiols can be sensitive to air and may oxidize prematurely or undergo other side reactions if not handled under an inert atmosphere, depending on the specific protocol.

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A3: The most common side products are a result of over-oxidation of the disulfide. The disulfide itself can be oxidized to a thiosulfinate and further to a thiosulfonate. Additionally, under certain conditions, especially in the presence of trace metals and oxygen (Fenton-type reactions), furfuryl mercaptan can degrade into a variety of smaller, volatile compounds and non-volatile oligomers.[1][2][3][4][5]

To minimize side products:

  • Control the Stoichiometry of the Oxidant: Use the correct molar ratio of the oxidizing agent to furfuryl mercaptan as specified in the protocol.

  • Optimize Reaction Temperature: Avoid excessive temperatures, which can promote over-oxidation and degradation.

  • Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.

  • Purification: Employ appropriate purification techniques like column chromatography or vacuum distillation to separate the desired this compound from side products.

Q4: What are the recommended methods for purifying this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is an effective method for purifying this compound on a larger scale, as it is a relatively high-boiling liquid.[6]

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica (B1680970) gel is a suitable method.[7]

  • Extraction and Washing: A standard aqueous workup can help remove water-soluble impurities and unreacted reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagentsEnsure the purity and activity of furfuryl mercaptan and the oxidizing agent. Use freshly opened or properly stored reagents.
Incorrect reaction temperatureOptimize the reaction temperature. Some oxidations are exothermic and may require initial cooling.
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Formation of Multiple Products (Visible on TLC) Over-oxidationUse a milder oxidizing agent or reduce the stoichiometry of the current one. Control the reaction temperature carefully.
Degradation of starting materialEnsure the reaction is performed under the recommended conditions and consider using an inert atmosphere.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workupMinimize the volume of the aqueous phase and perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
Emulsion formation during extractionAdd brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product is Contaminated with Sulfur Side reaction leading to elemental sulfurThis can sometimes occur with certain oxidizing agents. The product can be purified by filtration or chromatography.

Data Presentation: Comparison of Synthesis Methods

Method Oxidizing Agent Typical Yield (%) Reaction Conditions Reference
DMSO Oxidation Dimethyl Sulfoxide (DMSO)83.010°C to reflux, 0.5-10 hours[6][8]
Iodine-Mediated Oxidation Iodine (I₂)High (exact yield for this compound not specified, but analogous reactions give >90%)Typically in a solvent like DMSO or in the presence of a base, room temperature to 100°C[1][2][4][5][9]
Air Oxidation Air (O₂)Good to excellent (up to 99% for other thiols)Often catalyzed by a base (e.g., Et₃N) in a solvent like DMF, can be accelerated by sonication[10][11]
Hydrogen Peroxide Oxidation Hydrogen Peroxide (H₂O₂)High (up to 97% for other thiols)Often in a solvent like trifluoroethanol, can be performed at room temperature[12][13]

Experimental Protocols

Method 1: Synthesis of this compound via DMSO Oxidation

This protocol is adapted from a patented procedure.[6][8]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[6][8]

  • Stir the mixture at a temperature between 10°C and the reflux temperature.[6][8] The reaction time can vary from 0.5 to 10 hours.[6][8]

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system).

  • Upon completion, remove the dimethyl sulfide (B99878) and water generated during the reaction by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.[6]

Method 2: Synthesis of this compound via Iodine-Mediated Oxidation

This is a general protocol for the iodine-mediated oxidation of thiols.

Materials:

  • Furfuryl mercaptan

  • Iodine (I₂)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), Methanol, or Dichloromethane)

  • Base (e.g., Triethylamine, optional, depending on the specific procedure)

  • Sodium thiosulfate (B1220275) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve furfuryl mercaptan in the chosen solvent in a round-bottom flask.

  • Add a solution of iodine (typically 1 equivalent) in the same solvent dropwise to the stirred solution of furfuryl mercaptan at room temperature.

  • Continue stirring for a few hours. Monitor the reaction by TLC until the starting material is consumed.

  • If necessary, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Furfuryl Mercaptan and Oxidizing Agent react Stir at Optimal Temperature and Time start->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Excess Oxidant (if necessary) monitor->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterize Characterize Product (NMR, GC-MS, etc.) purify->characterize

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products poor_reagents Poor Reagent Quality low_yield->poor_reagents workup_loss Loss During Workup low_yield->workup_loss optimize_cond Optimize Reaction Time/ Temperature/Stirring incomplete_rxn->optimize_cond control_oxidant Control Oxidant Stoichiometry/ Use Milder Conditions side_products->control_oxidant check_reagents Verify Reagent Purity poor_reagents->check_reagents optimize_workup Optimize Extraction/ Purification Protocol workup_loss->optimize_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Difurfuryl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difurfuryl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of furfuryl mercaptan. Various oxidizing agents can be employed, with dimethyl sulfoxide (B87167) (DMSO) being a common choice. Another reported method involves the reaction of furfural (B47365) with hydrogen sulfide (B99878).

Q2: What are the typical impurities I might encounter in my this compound synthesis?

A2: Common impurities can include unreacted starting materials like furfuryl mercaptan, byproducts from the oxidant (e.g., dimethyl sulfide when using DMSO), and over-oxidation products. Additionally, the formation of higher-order polysulfides, such as difurfuryl trisulfide, and other degradation products of furfuryl mercaptan are possible.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. For more detailed analysis of purity and impurity profiling, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[1]

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through distillation under reduced pressure (underpressure distillation).[2] Standard workup procedures may also involve washing the crude product with a basic solution (e.g., NaOH) and water, followed by drying with an anhydrous salt like MgSO₄.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete oxidation of furfuryl mercaptan.- Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time or temperature, monitoring for the formation of degradation products. - Choose a more potent oxidizing agent if necessary, though this may increase the risk of over-oxidation.
Degradation of the product or starting material.- Optimize reaction temperature; excessive heat can lead to the degradation of furan-containing compounds. - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.
Presence of Unreacted Furfuryl Mercaptan Insufficient amount of oxidizing agent or short reaction time.- Increase the molar ratio of the oxidizing agent to furfuryl mercaptan. - Extend the reaction time and monitor the disappearance of the starting material by TLC or GC-MS.
Formation of Yellow or Brown Color in the Final Product Presence of impurities or degradation products.- Ensure thorough purification by distillation. - Store the final product in a cool, dark place under an inert atmosphere to prevent degradation.
Identification of Unexpected Peaks in GC-MS Analysis Formation of side products such as difurfuryl sulfide, polysulfides, or other dimers.- Adjust reaction conditions (temperature, oxidant choice) to minimize side reactions. - Optimize the purification process to separate these closely related impurities.
Product is Contaminated with Dimethyl Sulfide Use of DMSO as the oxidizing agent.- This is an expected byproduct of the reaction. - Remove dimethyl sulfide during the workup and purification steps, typically by distillation due to its volatility.
Formation of Higher-Order Polysulfides (Trisulfides, etc.) Reaction of this compound with sulfur species.- This can occur if elemental sulfur is present or under certain reaction conditions. - Minimize reaction time after the complete consumption of the starting thiol to prevent further reactions of the disulfide product.[3][4]

Summary of Common Impurities

Impurity Typical Source Influence of Reaction Conditions Analytical Detection
Furfuryl MercaptanIncomplete reaction of the starting material.Increases with insufficient oxidant or short reaction times.GC-MS, HPLC
Dimethyl SulfideByproduct of DMSO oxidation.Inherent to the use of DMSO as an oxidant.GC-MS
Difurfuryl SulfideSide reaction during synthesis.May increase with certain reaction conditions or impurities in the starting material.GC-MS
Difurfuryl Trisulfide and other PolysulfidesReaction of this compound with sulfur-containing species.Can be favored by the presence of elemental sulfur or certain catalysts.[3][4]GC-MS, HPLC
Over-oxidation Products (e.g., Sulfoxides, Sulfonic Acids)Use of harsh oxidizing agents or prolonged reaction times.More likely with strong oxidants or excessive reaction temperatures/times.HPLC, MS
Non-volatile CompoundsDegradation of furfuryl mercaptan.[5][6][7]Can be influenced by temperature and the presence of radical initiators.[5][6][7]HPLC, MS

Experimental Protocols

Synthesis of this compound via Oxidation of Furfuryl Mercaptan with DMSO

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can be varied, but a common starting point is 1:1.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction (indicated by the disappearance of the starting material), add dichloromethane to dilute the mixture.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 5% NaOH solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Logical Relationship of Impurity Formation

The following diagram illustrates the logical relationships between the starting material, the desired product, and the common impurities that can arise during the synthesis of this compound.

G start Furfuryl Mercaptan (Starting Material) product This compound (Desired Product) start->product Oxidation incomplete_reaction Incomplete Oxidation start->incomplete_reaction Insufficient Oxidant/ Short Reaction Time side_reaction Side Reactions start->side_reaction Alternative Dimerization degradation Degradation start->degradation Heat/Radicals product->side_reaction Further Reaction over_oxidation Over-oxidation product->over_oxidation Harsh Conditions/ Strong Oxidant oxidant Oxidizing Agent (e.g., DMSO) oxidant->product oxidant_byproduct Oxidant Byproduct (e.g., Dimethyl Sulfide) oxidant->oxidant_byproduct Reduction of Oxidant unreacted_sm Unreacted Furfuryl Mercaptan incomplete_reaction->unreacted_sm polysulfides Difurfuryl Trisulfide & Higher Polysulfides side_reaction->polysulfides other_dimers Other Mercaptan Dimers side_reaction->other_dimers sulfoxides Sulfoxides / Sulfonic Acids over_oxidation->sulfoxides non_volatile Non-volatile Products degradation->non_volatile

Caption: Logical workflow of this compound synthesis and impurity formation.

References

Technical Support Center: Degradation Pathways of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of difurfuryl disulfide degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While direct studies on the degradation of this compound are limited, its degradation can be inferred from the stability of its precursor, furfuryl mercaptan, and general disulfide chemistry. The primary degradation pathways are expected to involve the disulfide bond and the furan (B31954) rings.

  • Oxidative Degradation: The disulfide bond is susceptible to oxidation. Under oxidative conditions, such as in the presence of hydrogen peroxide or other oxidizing agents, the disulfide bond can be cleaved.[1] Further oxidation of the resulting sulfur-containing fragments is also possible.

  • Thermal Degradation: At elevated temperatures, the disulfide bond can undergo homolytic cleavage to form sulfur-centered radicals. These reactive intermediates can then participate in a variety of subsequent reactions. This compound is also a known product of the thermal degradation of furfuryl mercaptan.[2]

  • pH-Dependent Degradation: Disulfide bonds can be unstable under both acidic and alkaline conditions.[1] In alkaline environments, disulfide exchange reactions are more likely to occur.

  • Photodegradation: Exposure to UV light can induce the cleavage of the disulfide bond in organosulfur compounds.[3]

Q2: What are the likely degradation products of this compound?

Based on the degradation pathways of related compounds, the following products may be expected:

  • Furfuryl mercaptan: Cleavage of the disulfide bond would likely yield furfuryl mercaptan.

  • Furfural and Furfuryl Alcohol: As major degradation products of furfuryl mercaptan, these may also be observed in the degradation of this compound.[2]

  • Sulfur Oxides: Under strong oxidative conditions, the sulfur atoms can be oxidized to form various sulfur oxides.

  • Polysulfides: Disulfide exchange reactions can potentially lead to the formation of trisulfides and other polysulfides.[2]

Q3: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent results, such as variable peak areas in chromatography, can stem from the degradation of the analyte during the analysis itself.[1] Key factors to consider are:

  • Injector Temperature: High temperatures in the GC injector can cause thermal degradation of thermally labile compounds like this compound.[4]

  • Column Activity: Active sites on the HPLC or GC column can interact with the analyte, leading to peak tailing or degradation.[1]

  • Mobile Phase/Solvent pH: The pH of the mobile phase in HPLC or the sample solvent can influence the stability of the disulfide bond.[1]

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in solvents or reagents can lead to degradation.[1]

Q4: Can this compound degrade back to furfuryl mercaptan during analysis?

Yes, the disulfide bond is a covalent linkage, but it can be susceptible to cleavage under certain analytical conditions. The presence of reducing agents in the sample or mobile phase could lead to the reduction of the disulfide back to the free thiol, furfuryl mercaptan.[1] It is crucial to avoid reducing conditions during analysis if the goal is to quantify the disulfide.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Interaction of this compound with active sites in the GC system (liner, column).[5]Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization to create a more stable analyte.[4]
Appearance of unexpected peaks On-column degradation or degradation in the heated injector port.Lower the injector temperature. Use a faster oven ramp rate to minimize the time the analyte spends at elevated temperatures.
Inconsistent peak areas Degradation of the standard or sample in the autosampler.Lower the autosampler temperature. Prepare fresh standards and samples immediately before analysis.[1]
Ghost peaks Carryover from previous injections or contamination in the GC system.Perform blank injections with a high-purity solvent to wash the system. Bake out the column according to the manufacturer's instructions.
Low sensitivity for sulfur compounds The mass spectrometer may not be sensitive enough for trace-level sulfur compounds.Consider using a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), in parallel with the MS.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Recommended Solution
Shifting retention times Changes in mobile phase composition or temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for consistent temperature control. Check the column's performance with a standard mixture.
Split or broad peaks Sample solvent incompatible with the mobile phase. Column overloading.Dissolve the sample in the mobile phase whenever possible. If a different solvent is necessary, use one that is weaker than the mobile phase. Reduce the injection volume or sample concentration.
Loss of analyte Adsorption of the analyte to active sites on the column. Degradation due to mobile phase pH.Use a high-quality, end-capped C18 column. Incorporate a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape for sulfur compounds.[1] Buffer the mobile phase to a pH where the analyte is stable (typically slightly acidic for disulfides).
Baseline noise or drift Contaminated mobile phase or detector issues.Filter all mobile phase solvents before use. Purge the pump to remove air bubbles. Check the detector lamp and flow cell for contamination.

Data Presentation

Degradation of Furfuryl Mercaptan (Precursor to this compound) under Fenton-Type Reaction Conditions

The following data is for furfuryl mercaptan degradation, where this compound is a major product. This provides insight into conditions that may also affect this compound stability.

Condition % Degradation of Furfuryl Mercaptan (1 hour) Reference
37°C with Fenton reagents (H₂O₂ + Fe²⁺)up to 90%[7][8]
22°C with Fenton reagents (H₂O₂ + Fe²⁺)Lower than at 37°C[7][8]
Omission of one or more Fenton reagentsLower degradation[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study (General Approach)

This protocol outlines a general approach for conducting forced degradation studies on this compound, adapted from guidelines for pharmaceutical stability testing.[5][9]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvent).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample or a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.[3]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC or GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of this compound.

Protocol 2: Analysis of Degradation Products by GC-MS
  • Sample Extraction: For complex matrices, use liquid-liquid extraction or solid-phase microextraction (SPME) to isolate volatile and semi-volatile compounds.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Operate in splitless mode for trace analysis. Set the injector temperature as low as possible to prevent thermal degradation (e.g., 200-250°C).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 280°C.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Identification: Identify degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns.

Mandatory Visualizations

G cluster_degradation Inferred Degradation Pathways of this compound DFDS This compound FM Furfuryl Mercaptan DFDS->FM Reduction / Hydrolysis Radicals Sulfur-centered Radicals DFDS->Radicals Thermal / Photolytic Cleavage Oxidation_Products Oxidized Sulfur Species DFDS->Oxidation_Products Oxidation Furfural Furfural FM->Furfural Oxidation FA Furfuryl Alcohol FM->FA Reduction

Caption: Inferred degradation pathways of this compound.

G cluster_workflow General Experimental Workflow for Degradation Studies Start Prepare this compound Solution Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analysis Analyze by HPLC or GC-MS Sample->Analysis Data Identify Degradation Products and Quantify Loss Analysis->Data End Determine Degradation Pathway and Kinetics Data->End

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Troubleshooting Low Water Solubility of Difurfuryl Disulfide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of difurfuryl disulfide in their experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low water solubility a problem in assays?

This compound is an organosulfur compound with the molecular formula C₁₀H₁₀O₂S₂.[1][2] It is a pale yellowish oily liquid that is practically insoluble in water, with an estimated solubility of approximately 11.56 mg/L at 25°C.[3] This poor water solubility can lead to several issues in aqueous-based biological assays, including:

  • Precipitation: The compound can fall out of solution when diluted into aqueous buffers, leading to inaccurate concentrations and unreliable results.

  • Inconsistent Results: Uneven dispersion of the compound can cause high variability between experimental replicates.

While poorly soluble in water, this compound is soluble in organic solvents such as ethanol (B145695), ether, chloroform, and oils.[3][4]

Q2: What are the recommended methods for solubilizing this compound for in vitro assays?

The most effective strategies for solubilizing hydrophobic compounds like this compound for use in aqueous assay conditions are:

  • Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol is the most common approach.[3]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.[3]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 can be used to create micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.

Q3: What concentration of DMSO is safe for my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.

Q4: Can the solubilizing agents themselves interfere with my assay?

Yes, it is important to consider the potential for interference from the solubilizing agent. For example, surfactants can disrupt cell membranes, and cyclodextrins may interact with other components in the assay. Always include a vehicle control (the assay medium containing the same final concentration of the solubilizing agent as the test samples) to account for any effects of the solvent or excipient.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility information for this compound.

SolventSolubility
Water~11.56 mg/L at 25°C (Slightly Soluble/Insoluble)[3]
Dimethyl Sulfoxide (DMSO)Soluble*
EthanolSoluble/Miscible[2]
EtherSoluble[4]
ChloroformSoluble[4]
OilsSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 22.63 mg of this compound (Molecular Weight: 226.32 g/mol ).

  • Transfer the weighed compound into a sterile amber vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability (MTT) Assay with a DMSO-Solubilized Compound

This protocol provides a general method for assessing cell viability using an MTT assay when the test compound is dissolved in DMSO.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway

While the direct molecular targets of this compound are not extensively characterized, as an organosulfur compound, it is plausible that it may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DFDS Difurfuryl Disulfide ROS Oxidative Stress (ROS) DFDS->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 dissociation Cul3 Cul3 Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Cul3->Ub recruits Ub->Nrf2 Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE Maf->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Plausible activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for solubilizing and using a hydrophobic compound like this compound in a cell-based assay.

experimental_workflow start Start weigh Weigh Difurfuryl Disulfide start->weigh dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve sterilize Filter-sterilize (optional) dissolve->sterilize store Aliquot and store at -20°C or -80°C sterilize->store prepare_dilutions prepare_dilutions store->prepare_dilutions prepare_ prepare_ dilutions Prepare serial dilutions in cell culture medium treat_cells Treat cells in 96-well plate assay Perform cell-based assay (e.g., MTT) treat_cells->assay analyze Analyze results assay->analyze end End analyze->end prepare_dilutions->treat_cells

Caption: General workflow for solubilizing this compound for in vitro assays.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues related to the low solubility of this compound.

troubleshooting_tree start Issue: Precipitation or Inconsistent Results check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock sonicate Action: Sonicate or gently warm the stock solution. check_stock->sonicate No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes sonicate->check_stock optimize_dilution Action: Optimize dilution. - Add stock to buffer while vortexing. - Pre-warm the buffer. - Perform serial dilutions. check_dilution->optimize_dilution Yes success Problem Solved check_dilution->success No check_final_dmso Is the final DMSO concentration sufficient? optimize_dilution->check_final_dmso increase_dmso Action: Increase final DMSO (ensure it's non-toxic to cells). check_final_dmso->increase_dmso No consider_alternatives Still precipitating? check_final_dmso->consider_alternatives Yes increase_dmso->consider_alternatives use_cyclodextrin Action: Use cyclodextrins to form an inclusion complex. consider_alternatives->use_cyclodextrin Yes use_surfactant Action: Add a low concentration of surfactant (e.g., Tween® 80). consider_alternatives->use_surfactant Also consider fail Consult further literature or technical support. consider_alternatives->fail If all else fails use_cyclodextrin->success use_surfactant->success

Caption: Decision tree for troubleshooting precipitation issues.

References

improving the stability of difurfuryl disulfide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of difurfuryl disulfide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organosulfur compound with the molecular formula C10H10O2S2.[1] It is recognized for its characteristic aroma, often described as coffee-like, roasted, and slightly meaty.[2][3] Due to these properties, it finds applications in the flavor and fragrance industry.[3][4] Additionally, it serves as a precursor in the synthesis of various pharmaceuticals and is explored in material science for developing specialty polymers and coatings due to its ability to enhance chemical stability and performance.[5]

Q2: What are the main stability concerns for this compound?

The primary stability concerns for this compound are its sensitivity to light, incompatibility with strong oxidizing agents and strong bases, and its potential for degradation under certain environmental conditions.[1][6] Its low aqueous solubility also presents a significant challenge in formulation, often leading to precipitation and inconsistent experimental results.[7]

Q3: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated place.[6][8] For long-term storage, refrigeration at 2-8°C is recommended.

Q4: this compound has low water solubility. How can I improve its dissolution in aqueous solutions for my experiments?

Overcoming the low aqueous solubility of this compound is a common challenge. Here are three primary methods:

  • Using a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO) to avoid off-target effects in biological assays.[7]

  • Incorporating Surfactants: Non-ionic surfactants like Tween® 80 can be used to aid in the dispersion and micellar solubilization of this compound in aqueous media.[7]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.[7]
Temperature Effects Solubility is often temperature-dependent. Ensure your buffers are at the appropriate temperature before adding the compound. Gentle warming may temporarily increase solubility, but be mindful of the compound's stability at elevated temperatures.[7]
"Crashing Out" upon Dilution Rapid changes in solvent polarity when diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate. To mitigate this, add the stock solution dropwise to the aqueous medium while vortexing or stirring continuously.[9]
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous buffer may be too high. The simplest solution is to lower the final working concentration.[9]
Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Dissolution of Stock Solution Visually inspect your stock solution for any undissolved particles. Gentle warming or sonication may be necessary to ensure complete dissolution.[7]
Precipitation During Experiment The compound may be precipitating out of solution over the course of the experiment. Consider incorporating a solubilizing agent like Tween® 80 at a low, non-interfering concentration in your final assay buffer to maintain solubility.[7]
Adsorption to Plastics Hydrophobic compounds like this compound can adsorb to plastic labware. Use low-adhesion microplates and pipette tips to minimize this effect.[7]
Degradation of the Compound If the formulation is exposed to light or incompatible substances (e.g., strong oxidizers), this compound may degrade, leading to inconsistent results. Ensure proper storage and handling procedures are followed.[1][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 50-100 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[7]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods.[10][11]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and then add 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[11]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and then add 0.1 M NaOH. Incubate at room temperature. Neutralize the solution before analysis.[11]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H2O2) at room temperature.[12]

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Analysis:

Analyze the stressed samples using a suitable analytical method, such as HPLC or GC-MS, to separate and identify the degradation products.

Protocol 3: Stability-Indicating HPLC Method (General Approach)

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer like phosphate (B84403) buffer at a slightly acidic pH). A common starting point is a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance.

  • Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble (estimated ~11.56 mg/L at 25°C)[7]
EthanolSoluble[7]
EtherSoluble[7]
ChloroformSoluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[7]
Most Organic SolventsSoluble[6][13]

Table 2: General Stability Profile of this compound

ConditionStabilityNotes
Normal Storage (cool, dark, dry) Stable[1]
Light Exposure Sensitive; may degradeStore protected from light[6]
Strong Oxidizing Agents Incompatible; will likely degradeAvoid contact with peroxides, etc.[1]
Strong Bases Incompatible; may degradeAvoid highly alkaline conditions[1]
Aqueous Solutions Prone to precipitation; stability is pH-dependent[7]

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Formulation check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the working concentration check_concentration->lower_concentration Yes check_dilution How was the dilution performed? check_concentration->check_dilution No improve_dilution Add stock dropwise to buffer with constant stirring check_dilution->improve_dilution Rapid addition check_buffer Check buffer composition check_dilution->check_buffer Gradual addition reduce_salt Reduce salt concentration check_buffer->reduce_salt High salt check_temp Is the buffer cold? check_buffer->check_temp Low salt warm_buffer Warm buffer to experimental temperature check_temp->warm_buffer Yes add_solubilizer Consider adding a solubilizing agent (e.g., Tween® 80, Cyclodextrin) check_temp->add_solubilizer No G General Workflow for Solubilizing this compound start Start with this compound Powder prepare_stock Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->prepare_stock solubilization_method Choose a solubilization method for aqueous dilution prepare_stock->solubilization_method co_solvent Direct dilution (Co-solvent method) solubilization_method->co_solvent Simple dilution surfactant Incorporate surfactant (e.g., Tween® 80) into aqueous buffer solubilization_method->surfactant Persistent precipitation cyclodextrin Formulate with cyclodextrin solubilization_method->cyclodextrin Enhanced solubility needed final_solution Prepare final aqueous working solution co_solvent->final_solution surfactant->final_solution cyclodextrin->final_solution

References

Technical Support Center: Oxidation of Furfuryl Mercaptan to Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of furfuryl mercaptan to difurfuryl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for oxidizing furfuryl mercaptan to this compound?

A1: The primary methods for the synthesis of this compound from furfuryl mercaptan involve oxidation. Common oxidizing agents include dimethyl sulfoxide (B87167) (DMSO) and systems that generate radicals, such as Fenton-type reactions (a mixture of hydrogen peroxide and an iron catalyst).[1][2][3] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the desired this compound.

Q2: What are the main side reactions to be aware of during this oxidation?

A2: The principal side reaction is the degradation of furfuryl mercaptan, especially under aggressive oxidative conditions like Fenton-type reactions.[1][4] This degradation can lead to the formation of a variety of volatile and non-volatile byproducts.[5] Over-oxidation is another concern and can result in the formation of sulfoxides and sulfonic acids, although this is a more general challenge in thiol oxidation.[6] Additionally, furfuryl mercaptan can polymerize in the presence of mineral acids.[4]

Q3: My reaction yield of this compound is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[7]

  • Degradation of Starting Material: Furfuryl mercaptan is unstable and can degrade, particularly in the presence of strong oxidants or at elevated temperatures.[1][8] Consider using milder reaction conditions or a different oxidizing agent.

  • Suboptimal Reagent Stoichiometry: The molar ratio of furfuryl mercaptan to the oxidizing agent is crucial. For instance, when using DMSO, the molar ratio can range from 1:0.5 to 1:10.[3] Optimization of this ratio is recommended.

  • Losses During Workup: this compound is a pale yellowish oily liquid.[7] Ensure efficient extraction and minimize losses during the purification steps.

Q4: I am observing the formation of unexpected byproducts. How can I identify and minimize them?

A4: The formation of byproducts is often linked to the reaction conditions. Under Fenton-type reaction conditions, a significant number of non-volatile compounds with molecular masses ranging from 92 to 510 Da have been observed.[1][5]

  • Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts.[3]

  • Minimization:

    • Control Temperature: Lowering the reaction temperature can reduce the rate of degradation. For example, in Fenton-type reactions, degradation losses were lower at 22°C compared to 37°C.[1]

    • Optimize Oxidant Concentration: Using a large excess of a strong oxidant can promote side reactions. A controlled addition of the oxidant may be beneficial.

    • pH Control: The stability of thiols and the reactivity of oxidizing agents can be pH-dependent.[8] Investigating the effect of pH on your reaction may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive oxidizing agent.Verify the quality and activity of your oxidizing agent.
Incorrect reaction temperature.Optimize the reaction temperature. Some methods proceed at room temperature, while others may require heating.[3][7]
Presence of inhibitors.Ensure all glassware is clean and free of contaminants that could interfere with the reaction.
Formation of a Complex Mixture of Byproducts Over-oxidation or degradation of the starting material.Use a milder oxidizing agent or reduce the stoichiometry of the oxidant.[6] Consider lowering the reaction temperature.[1]
Radical side reactions.If using a radical-based oxidation (e.g., Fenton reaction), consider adding a radical scavenger to control the reaction, though this may also inhibit the desired oxidation. The formation of hydroxyl and carbon-centered radicals has been observed.[1][5]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add a saturated brine solution to break the emulsion.
Product is volatile.Be cautious during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature.

Experimental Protocols

Synthesis of this compound using KBrO₃/(NH₄)₆Mo₇O₂₄·4H₂O

This method provides a rapid and efficient synthesis at room temperature.[7]

  • Reaction Setup: In a suitable flask, create a non-homogeneous mixture of furfuryl mercaptan (1 mmol), KBrO₃ (1 mmol), and (NH₄)₆Mo₇O₂₄·4H₂O (10 mol%) in a 7:3 mixture of CH₃CN/H₂O (5 mL).

  • Reaction Conditions: Stir the mixture vigorously in a fume hood for approximately 4 minutes at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:13 mixture of EtOAc/n-C₆H₁₄ as the eluent.

  • Workup and Purification:

    • Upon completion, add CH₂Cl₂ (20 mL) to the reaction mixture and filter.

    • Wash the filtrate sequentially with a 5% NaOH solution and water.

    • Dry the organic layer with anhydrous MgSO₄.

    • Evaporate the solvent to obtain the this compound product.

Synthesis of this compound using DMSO

This method utilizes dimethyl sulfoxide as the oxidant.[2][3]

  • Reaction Setup: Combine furfuryl mercaptan and dimethyl sulfoxide in a reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can be varied from 1:0.5 to 1:10.

  • Reaction Conditions: Stir the mixture at a temperature between 10°C and the reflux temperature under normal atmospheric pressure. The reaction time can range from 0.5 to 10 hours.

  • Workup and Purification:

    • After the reaction is complete, remove the dimethyl sulfide (B99878) and water generated during the reaction by distillation at normal pressure.

    • Purify the resulting this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Oxidizing System Solvent Temperature Reaction Time Yield Reference
KBrO₃/(NH₄)₆Mo₇O₂₄·4H₂OCH₃CN/H₂O (7:3)Room Temperature4 minNot specified[7]
Dimethyl sulfoxide (DMSO)None (DMSO as solvent and oxidant)10°C to reflux0.5 - 10 hours83.0%[2]
Fenton-type Reaction (H₂O₂/Fe²⁺)Aqueous solution37°C1 hourUp to 90% degradation of furfuryl mercaptan[1]

Visualizations

Reaction_Pathway FM Furfuryl Mercaptan DDS This compound (Desired Product) FM->DDS Oxidation Oxidant Oxidizing Agent (e.g., DMSO, KBrO3, H2O2/Fe2+) Oxidant->DDS

Caption: Main reaction pathway for the oxidation of furfuryl mercaptan.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions FM Furfuryl Mercaptan DDS This compound FM->DDS Oxidation Degradation Degradation Products (Volatile & Non-volatile) FM->Degradation Degradation Polymerization Polymers FM->Polymerization Polymerization (in presence of acid) OverOxidation Over-oxidation Products (e.g., Sulfoxides, Sulfonic Acids) DDS->OverOxidation Over-oxidation

Caption: Overview of potential side reactions during oxidation.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents & Solvent) Start->Setup Reaction Oxidation Reaction (Controlled Temperature & Time) Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Product Analysis (e.g., GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of difurfuryl disulfide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability. It is sensitive to heat, light, and air, which can lead to degradation and the formation of impurities.[1][2] Key challenges include:

  • Thermal Decomposition: Prolonged exposure to high temperatures during distillation can cause decomposition.

  • Oxidation and Light Sensitivity: Exposure to air and light can promote the formation of various degradation products.

  • Residual Impurities: Common impurities from synthesis include unreacted furfuryl mercaptan, byproducts like dimethyl sulfide (B99878), and residual solvent (e.g., DMSO).[3][4]

  • Color Formation: The presence of impurities or degradation products often results in a yellow to greenish liquid.[1]

Q2: What are the common methods for purifying this compound?

A2: The most common purification methods for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating this compound from less volatile impurities and degradation products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups and the absence of certain impurities.[3]

Q4: What are the recommended storage conditions for purified this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[5] It is recommended to store it at 2-8°C in a tightly sealed container to protect it from light and air.[1][5]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Suggested Solution
Thermal Decomposition during Distillation - Lower the distillation temperature by using a higher vacuum.- Minimize the time the compound is exposed to high temperatures.
Product Loss During Extraction/Washing - Ensure proper phase separation during aqueous workups.- Back-extract the aqueous layer with a small amount of an appropriate organic solvent to recover any dissolved product.
Incomplete Elution in Column Chromatography - Optimize the solvent system to ensure the product has an appropriate Rf value (typically 0.2-0.4 for good separation).- Use a gradient elution to recover all of the product from the column.
Product Remains in Mother Liquor After Recrystallization - Cool the recrystallization mixture slowly to allow for maximum crystal formation.- Place the flask in an ice bath or refrigerator to further decrease the solubility of the product.- Concentrate the mother liquor and attempt a second recrystallization.
Problem 2: Persistent Yellow or Green Color in the Purified Product
Potential Cause Suggested Solution
Presence of Colored Impurities or Degradation Products - For persistent color after distillation, consider a post-distillation treatment. One approach for similar compounds involves heating the yellow liquid with zinc dust and a sodium hydroxide (B78521) solution, followed by washing, drying, and redistillation.[6]- Alternatively, passing the colored liquid through a short plug of silica (B1680970) gel or activated carbon may remove some colored impurities.
Co-eluting Impurities in Column Chromatography - Optimize the mobile phase for better separation. A different solvent system or a shallower gradient may be required.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).
Trapped Impurities in Crystals - Ensure slow cooling during recrystallization to allow for the formation of pure crystals.- Perform a second recrystallization from a different solvent system if necessary.

Comparison of Purification Methods

Parameter Vacuum Distillation Column Chromatography Recrystallization
Typical Purity >98%>99%>99.5%
Approximate Yield High (~80-90%)Moderate (~60-85%)Moderate to High (~70-90%)
Processing Time ModerateLongModerate to Long
Solvent Consumption LowHighModerate
Scalability ExcellentPoor to ModerateGood
Primary Impurities Removed Non-volatile substances, salts, high-boiling impuritiesClosely related structural analogs, polar and non-polar impuritiesSoluble impurities

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known efficient method for the synthesis of this compound via the oxidation of furfuryl mercaptan.[3]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Stirrer

  • Heating mantle

  • Condenser

Procedure:

  • Combine furfuryl mercaptan and dimethyl sulfoxide in the reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[3][4]

  • Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[3][4]

  • Allow the reaction to proceed for 0.5 to 10 hours, monitoring the progress by a suitable technique such as TLC or GC.[3][4]

  • Upon completion, the byproducts (dimethyl sulfide and water) can be removed by distillation at normal pressure.[3]

  • The crude this compound is then ready for purification.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, especially on a larger scale.

Apparatus:

  • Standard vacuum distillation setup (distillation flask, short-path distillation head, condenser, receiving flask, thermometer)

  • Vacuum pump or water aspirator

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. A Claisen adapter is recommended to minimize bumping.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A pressure of around 66.7 Pa (0.5 mmHg) is a good starting point.[4]

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at approximately 112-113°C at 66.7 Pa.[4] Discard any initial forerun (lower boiling point impurities) and the high-boiling residue.

  • Stopping the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is suitable for smaller scale purifications or when high purity is required and distillation is not effective at removing certain impurities.

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a hexane:ethyl acetate (B1210297) mixture. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet or dry packing method).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Purification by Recrystallization

Recrystallization can be an effective final purification step to obtain highly pure this compound, which has a melting point of 10-11°C. This means it can be a solid at or slightly below room temperature, making recrystallization feasible.

Materials:

  • Suitable solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a potential candidate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, cool the flask further in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Oxidation of Furfuryl Mercaptan workup Removal of Byproducts (Dimethyl Sulfide, Water) synthesis->workup Crude Product distillation Vacuum Distillation workup->distillation chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization analysis GC-MS, HPLC, NMR distillation->analysis chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Crude this compound purification_choice Select Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Large Scale chromatography Column Chromatography purification_choice->chromatography High Purity / Small Scale recrystallization Recrystallization purification_choice->recrystallization Final Polishing check_purity Assess Purity (GC-MS/HPLC) distillation->check_purity chromatography->check_purity recrystallization->check_purity pure_product Pure Product (>99%) check_purity->pure_product Purity OK impure_product Impure Product check_purity->impure_product Purity Not OK troubleshoot Troubleshoot Issue impure_product->troubleshoot repurify Re-purify (consider alternative method) troubleshoot->repurify repurify->purification_choice

Caption: Decision-making workflow for the purification and troubleshooting of this compound.

References

preventing polymerization of difurfuryl disulfide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage and handling of difurfuryl disulfide to prevent degradation and potential polymerization. The information is curated for professionals in research and development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is exposure to adverse environmental conditions. This includes elevated temperatures, light, and oxygen. The disulfide bond is susceptible to oxidative and radical-mediated degradation pathways, which can lead to the formation of impurities and potential polymerization.[1][2][3][4] Strong oxidizing agents and strong bases are also incompatible and can accelerate degradation.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place.[6] The recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[6][7] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[6]

Q3: I've noticed a change in the color and viscosity of my this compound. What does this indicate?

A3: A change in color (e.g., darkening) or an increase in viscosity can be indicators of degradation and potential polymerization. These changes suggest that the chemical purity of the compound has been compromised. It is advisable to re-analyze the material to determine its purity before use in any critical applications.

Q4: Can I use antioxidants to prevent the polymerization of this compound?

A4: While specific studies on the use of antioxidants with this compound are not extensively documented, the use of radical scavengers and antioxidants is a common strategy to prevent the degradation of sulfur-containing compounds and other reactive organic molecules.[1][2][8][9] Compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or hydroquinone (B1673460) are often used as inhibitors for monomers susceptible to polymerization. It is recommended to conduct a stability study to determine the compatibility and optimal concentration of any potential stabilizer.

Q5: Are there any materials I should avoid for storing this compound?

A5: You should avoid containers that are permeable to oxygen or that may leach impurities. Glass containers, particularly amber glass to protect from light, with a tight-fitting cap lined with an inert material (e.g., PTFE) are recommended. Avoid plastics that may be reactive or allow for gas exchange. Also, ensure the compound is not stored in proximity to strong oxidizing agents or bases.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in Appearance (Color, Viscosity) Exposure to light, oxygen, or elevated temperatures leading to degradation/polymerization.1. Immediately move the container to recommended storage conditions (2-8°C, dark, under inert gas).2. Before use, re-analyze the purity of the this compound using appropriate analytical methods (e.g., HPLC, GC-MS).3. If purity is compromised, consider purification or disposal according to safety guidelines.
Formation of Precipitate Polymerization or crystallization due to temperature fluctuations or contamination.1. Allow the sample to slowly warm to room temperature to see if the precipitate redissolves (in case of crystallization).2. If the precipitate remains, it is likely a degradation product. Do not use the material.
Inconsistent Experimental Results Use of degraded this compound.1. Verify the purity of the stored this compound.2. If degradation is suspected, use a fresh, unopened batch of the compound for comparison.3. Implement a stability testing protocol for your stored materials.

Experimental Protocol: Stability Testing of this compound with Inhibitors

This protocol outlines a method to evaluate the effectiveness of different inhibitors in preventing the degradation of this compound under accelerated storage conditions.

1. Materials:

  • This compound (high purity)

  • Inhibitors: Butylated Hydroxytoluene (BHT), Hydroquinone

  • Solvent: Anhydrous acetonitrile (B52724) or another suitable inert solvent

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Oven/incubator

2. Sample Preparation:

  • Prepare stock solutions of the inhibitors (e.g., 1000 ppm in the chosen solvent).

  • Label amber glass vials for each condition to be tested (Control, BHT low concentration, BHT high concentration, Hydroquinone low concentration, Hydroquinone high concentration).

  • To each vial, add a precisely weighed amount of this compound.

  • For the inhibitor-containing samples, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentrations (see table below for suggestions).

  • For the control sample, add the same volume of pure solvent.

  • Gently swirl the vials to ensure homogeneity.

  • If desired, blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

3. Accelerated Stability Study:

  • Place one set of vials in a controlled environment at an elevated temperature (e.g., 40°C).

  • Store a second set of vials at the recommended storage temperature (2-8°C) as a reference.

  • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial from each storage condition for analysis.

4. Analytical Procedure (HPLC Method Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Prepare a standard curve of this compound.

  • Dilute a small aliquot of each sample from the stability study with the mobile phase.

  • Inject the samples into the HPLC system.

  • Quantify the peak area of the this compound peak and any new peaks that may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of remaining this compound in each sample at each time point relative to the Day 0 sample.

  • Compare the degradation rates of the control sample with the inhibitor-containing samples.

  • Summarize the data in a table to identify the most effective inhibitor and its optimal concentration.

Table of Potential Inhibitor Concentrations for Stability Study
InhibitorSuggested Concentration Range (ppm)
Butylated Hydroxytoluene (BHT)50 - 500
Hydroquinone50 - 500

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Degradation start Start: Issue Encountered (e.g., color change, viscosity increase) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Move to Recommended Storage (2-8°C, Dark, Inert Gas) improper_storage->correct_storage Yes analyze_purity Analyze Purity (HPLC, GC-MS) improper_storage->analyze_purity No correct_storage->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_material Proceed with Experiment purity_ok->use_material Yes quarantine Quarantine/Dispose of Material purity_ok->quarantine No implement_stabilizer Consider Adding Inhibitor (e.g., BHT) to New Batches quarantine->implement_stabilizer end_bad End: Material Discarded quarantine->end_bad implement_stabilizer->end_bad

Caption: Troubleshooting workflow for addressing this compound degradation.

References

Technical Support Center: Overcoming Inconsistent Results in Assays with Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving difurfuryl disulfide. This guide offers practical solutions to common issues to enhance the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can it be challenging to work with in assays?

This compound is a sulfur-containing organic compound.[1] Its low water solubility is a primary challenge in aqueous-based biological assays, often leading to precipitation and, consequently, inconsistent and unreliable results.[2]

Q2: What are the best practices for preparing this compound stock solutions?

To ensure consistency, it is crucial to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] Always ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[2] Visually inspect the solution for any undissolved particles before use.[2]

Q3: How can I prevent this compound from precipitating in my assay plate?

Precipitation during the experiment can be a significant source of variability.[2] To mitigate this, consider the following:

  • Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner into the final aqueous buffer while vortexing to ensure thorough mixing.[2]

  • Solubilizing Agents: The use of a solubilizing agent, such as Tween® 80 at a low, non-interfering concentration, in your final assay buffer can help maintain solubility.[2]

  • Temperature Control: Ensure your buffers are at the appropriate temperature before adding the compound, as solubility can be temperature-dependent.[2]

Q4: Can this compound interact with my labware?

Yes, hydrophobic compounds like this compound can adsorb to plastic labware.[2] To minimize this, it is recommended to use low-adhesion microplates and pipette tips.[2]

Q5: What are the recommended storage conditions for this compound?

This compound is stable under recommended storage conditions.[3] It should be stored in a tightly closed container in a dry and well-ventilated place.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.[3] It is incompatible with strong oxidizing agents and strong bases.[3]

Troubleshooting Guides

Issue 1: High Variability in Antioxidant Assay (DPPH) Results

Problem: You are observing significant well-to-well variability in your DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay results for this compound.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitation. Determine the solubility limit in your assay buffer. Consider lowering the final DMSO concentration or adding a solubilizing agent.[2]
Incomplete Dissolution of Stock Ensure the initial DMSO stock is fully dissolved. Use sonication or gentle warming if necessary.[2]
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. For multi-channel pipetting, ensure consistent aspiration and dispensing.
Light Sensitivity of DPPH Prepare DPPH solution fresh and protect it from light. Incubate plates in the dark.[4]
Inconsistent Incubation Time Standardize the incubation time across all plates and experiments.
Issue 2: Inconsistent Neuroprotective Effects in Cell-Based Assays

Problem: You are seeing inconsistent cell viability results when testing the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.

Potential Cause Recommended Solution
Cell Health and Density Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density.[5]
Compound Cytotoxicity Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cells.
Variability in H₂O₂ Treatment Prepare H₂O₂ solution fresh for each experiment. Ensure consistent exposure time and concentration across all wells.
Compound-Media Interactions Components in the cell culture media may interact with this compound. Consider performing the assay in a serum-free medium if appropriate for your experimental design.
Uneven Cell Monolayer Ensure a uniform cell monolayer before adding the compound and H₂O₂. Uneven distribution can lead to variable results.
Issue 3: Variable Inhibition in Anti-Inflammatory Assays (NF-κB)

Problem: The inhibitory effect of this compound on NF-κB activation in LPS-stimulated RAW 264.7 macrophages is not reproducible.

Potential Cause Recommended Solution
LPS Activity Variability Use LPS from the same lot for a series of experiments. Reconstitute and store LPS according to the manufacturer's instructions to maintain its activity.
Inconsistent Cell Stimulation Ensure a consistent cell density and stimulation time with LPS.
Low Signal-to-Noise Ratio Optimize the assay readout (e.g., luciferase reporter, Western blot for p-p65) to ensure a robust signal window.
Compound Interference with Readout Run controls to check if this compound interferes with the assay detection method (e.g., luciferase activity, antibody binding).
Cellular Toxicity High concentrations of the compound may induce cytotoxicity, confounding the anti-inflammatory results. Determine the maximum non-toxic concentration.

Data Presentation

Table 1: Illustrative Antioxidant Activity of Diallyl Disulfide in DPPH Assay

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control 1.1020%
25 0.89119.1%
50 0.68338.0%
100 0.45259.0%
200 0.22179.9%
400 0.10590.5%
IC₅₀ ~85 µg/mL50%

Table 2: Illustrative Neuroprotective Effect of Diallyl Disulfide on H₂O₂-Treated SH-SY5Y Cells

TreatmentCell Viability (% of Control)
Control (untreated) 100%
H₂O₂ (200 µM) 52%
Diallyl Disulfide (10 µM) + H₂O₂ 65%
Diallyl Disulfide (25 µM) + H₂O₂ 78%
Diallyl Disulfide (50 µM) + H₂O₂ 89%

Table 3: Illustrative Anti-inflammatory Activity of Diallyl Disulfide on NF-κB Activation

TreatmentNF-κB Reporter Activity (RLU)% Inhibition
Control (unstimulated) 1,500-
LPS (1 µg/mL) 25,0000%
Diallyl Disulfide (20 µM) + LPS 15,50040.4%
Diallyl Disulfide (50 µM) + LPS 8,25071.3%
IC₅₀ ~28 µM50%

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in an amber bottle to protect it from light.

    • Prepare a series of dilutions of this compound in methanol.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress
  • Cell Culture:

    • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induce neuronal damage by adding a final concentration of 200 µM H₂O₂ to the wells (except for the control wells) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control cells.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Initial Checks cluster_Troubleshooting Troubleshooting Steps cluster_Outcome Outcome Start Inconsistent Assay Results Solubility Check Compound Solubility - Visual Inspection - Solubility Limit Start->Solubility Precipitation? Purity Verify Compound Purity - HPLC/NMR - Fresh Batch Start->Purity Batch Variation? Assay_Setup Review Assay Protocol - Pipetting - Incubation Times Start->Assay_Setup Procedural Error? Optimize_Solvent Optimize Solvent/Buffer - Co-solvent % - Add Surfactant Solubility->Optimize_Solvent Consistent_Results Consistent & Reproducible Data Purity->Consistent_Results Improve_Handling Refine Technique - Calibrate Pipettes - Low-adhesion Plates Assay_Setup->Improve_Handling Control_Expt Run Control Experiments - Compound-only - Vehicle-only Assay_Setup->Control_Expt Optimize_Solvent->Consistent_Results Improve_Handling->Consistent_Results Control_Expt->Consistent_Results

A logical workflow for troubleshooting inconsistent experimental data.

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DFDS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DFDS->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Proposed antioxidant mechanism via the Nrf2 signaling pathway.

NFkB_MAPK_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_Cascade IKK IKK Complex TLR4->IKK Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPK_Cascade->Inflammatory_Genes activates transcription factors IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases NFkB->Inflammatory_Genes translocates and activates DFDS This compound DFDS->MAPK_Cascade inhibits DFDS->IKK inhibits

Proposed anti-inflammatory mechanism via NF-κB and MAPK pathways.

References

Difurfuryl Disulfide Reaction Condition Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for difurfuryl disulfide synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common precursor for the synthesis of this compound is furfuryl mercaptan.[1][2] An alternative route involves the reaction of furfural (B47365) with hydrogen sulfide (B99878) or sodium hydrosulfide.[1][3]

Q2: Which oxidizing agents and catalysts are suitable for the conversion of furfuryl mercaptan to this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used oxidant for this conversion.[2][4] Other potential catalytic systems for the oxidation of thiols to disulfides include potassium bromate (B103136) (KBrO₃) in the presence of a molybdenum catalyst, and iodine in DMSO.[1][5]

Q3: What is the typical temperature range for the synthesis of this compound?

A3: When using DMSO as the oxidant, the reaction temperature can range from 10 °C to the reflux temperature of the mixture.[4] A specific example cites a reaction temperature of 65-70 °C.[4] For other catalytic systems, the reaction may proceed at room temperature.[1]

Q4: How can I purify the synthesized this compound?

A4: The primary method for purifying this compound is underpressure distillation.[4] Due to its low water solubility, techniques such as extraction with an organic solvent like diethyl ether followed by drying and removal of the solvent are also employed.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient oxidation.- Increase the reaction temperature or prolong the reaction time within the recommended ranges. - Adjust the molar ratio of the oxidant (e.g., DMSO) to furfuryl mercaptan. Ratios from 1:0.5 to 1:10 have been reported.[4] - Consider an alternative catalyst system, such as KBrO₃ with a molybdenum catalyst.[1]
Degradation of starting material or product.- Furfuryl mercaptan can degrade, and this compound is a known degradation product under Fenton-type reaction conditions (presence of hydrogen peroxide and iron).[7][8] Avoid contamination with such reagents. - Ensure the reaction is performed under an inert atmosphere if sensitivity to air is a concern.
Formation of Side Products Over-oxidation of the disulfide.- Monitor the reaction progress closely using techniques like TLC to avoid prolonged reaction times or excessively high temperatures.[1] - Over-oxidation can lead to the formation of sulfonic acids.[9]
Presence of unreacted starting material.- Ensure the molar ratio of the oxidant is sufficient for complete conversion. - After the reaction, unreacted starting material can be removed during the purification step (e.g., distillation).
Difficulty in Product Isolation Low water solubility of this compound.- For aqueous workups, ensure efficient extraction with a suitable organic solvent in which this compound is soluble, such as diethyl ether or chloroform.[4][6]
Co-distillation with solvent or byproducts.- Optimize the underpressure distillation conditions (pressure and temperature) to achieve a clean separation of the product. The boiling point of this compound is reported as 112-113 °C at 67 Pa.[10]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis using DMSO

ParameterRecommended RangeSpecific ExampleYield (%)Reference
Starting Material Furfuryl MercaptanFurfuryl Mercaptan83.0[4]
Oxidant Dimethyl Sulfoxide (DMSO)Dimethyl Sulfoxide (DMSO)[4]
Molar Ratio (Mercaptan:DMSO) 1:0.5 to 1:10Not specified, but example uses 400g mercaptan to 800g DMSO[4]
Temperature (°C) 10 to Reflux65 - 70[4]
Reaction Time (hours) 0.5 to 103.5[4]

Table 2: Alternative Catalytic System for Thiol to Disulfide Conversion

Catalyst/Reagent Solvent Temperature Reference
KBrO₃, (NH₄)₆Mo₇O₂₄·4H₂OCH₃CN/H₂O (7:3)Room Temperature[1]

Experimental Protocols

Method 1: Oxidation with Dimethyl Sulfoxide (DMSO)

This protocol is based on the process described in Chinese patent CN1045599C.[4]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a three-necked flask, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can be varied from 1:0.5 to 1:10. For a specific example, 400g of furfuryl mercaptan and 800g of DMSO were used.

  • With stirring, heat the mixture to the desired reaction temperature, which can range from 10 °C to the reflux temperature. In a documented example, the temperature was maintained at 65-70 °C.

  • Allow the reaction to proceed for a duration of 0.5 to 10 hours. A reaction time of 3.5 hours was reported in the specific example.

  • After the reaction is complete, remove the generated dimethyl sulfide and water by distillation at normal pressure.

  • The remaining residue is then subjected to underpressure distillation to obtain the pure this compound. The product is collected at 112-113 °C / 66.7 Pa.

Method 2: Catalytic Oxidation with KBrO₃ and Molybdenum Catalyst

This is a general procedure for the synthesis of disulfides from thiols and can be adapted for this compound.[1]

Materials:

  • Furfuryl mercaptan

  • Potassium bromate (KBrO₃)

  • Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Prepare a non-homogeneous mixture of furfuryl mercaptan (1 mmol), KBrO₃ (1 mmol), and (NH₄)₆Mo₇O₂₄·4H₂O (0.1 mmol) in a 7:3 mixture of CH₃CN/H₂O (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add CH₂Cl₂ (20 mL) to the reaction mixture.

  • Filter the mixture. The filtrate contains the product.

  • The filtrate can be further purified by washing with a 5% NaOH solution and water, followed by drying over anhydrous MgSO₄ and evaporation of the solvent.

Visualizations

experimental_workflow_dmso cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification A Combine Furfuryl Mercaptan and DMSO in a flask B Heat mixture to 10°C - Reflux Temp. A->B C Stir for 0.5 - 10 hours B->C Maintain Temp. D Atmospheric Distillation (Remove DMS and H₂O) C->D E Underpressure Distillation of Residue D->E F Collect Pure This compound E->F

Caption: Experimental workflow for the synthesis of this compound using DMSO.

troubleshooting_logic Start Low Product Yield? A Increase Temperature or Time? Start->A Yes B Adjust Mercaptan:Oxidant Ratio? A->B No Improvement Success Yield Improved A->Success Yes C Consider Alternative Catalyst? B->C No Improvement B->Success Yes D Check for Contaminants (e.g., Fenton reagents)? C->D No Improvement C->Success Yes D->Success Contaminants Removed Failure Issue Persists D->Failure No Improvement

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

minimizing byproduct formation in difurfuryl disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for difurfuryl disulfide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the oxidation of furfuryl mercaptan.[1] A widely used protocol employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1]

Q2: What are the primary byproducts to be aware of during this compound synthesis?

A2: In the common synthesis using furfuryl mercaptan and DMSO, the main expected byproducts are dimethyl sulfide (B99878) and water.[2] Over-oxidation can also occur, potentially leading to the formation of sulfoxides and sulfonic acids. Additionally, under certain conditions, particularly with radical-based reactions, a range of nonvolatile compounds may be formed.[3]

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suggested eluent system is a mixture of ethyl acetate (B1210297) and n-hexane.

Q4: What are the recommended purification techniques for this compound?

A4: Following the reaction, a common workup involves washing the reaction mixture with a dilute sodium hydroxide (B78521) solution and then with water. The organic layer is then dried using an anhydrous salt like magnesium sulfate, followed by solvent evaporation. For higher purity, underpressure distillation is an effective method.[2]

Q5: What analytical methods are suitable for confirming the purity and structure of the synthesized this compound?

A5: A suite of analytical techniques can be used for comprehensive characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis. For structural elucidation, Fourier-Transform Infrared (FTIR) Spectroscopy and, for definitive confirmation, single-crystal X-ray crystallography are recommended.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Degradation of the product.- Monitor the reaction by TLC to ensure it has gone to completion. - Optimize the reaction temperature. For the DMSO method, a range of 10°C to the reflux temperature can be explored.[2] - Adjust the molar ratio of furfuryl mercaptan to oxidant. For DMSO, a ratio between 1:0.5 and 1:10 can be tested.[2] - Avoid excessive heating or prolonged reaction times once the reaction is complete to prevent degradation.
Presence of Unreacted Furfuryl Mercaptan - Insufficient amount of oxidizing agent. - Short reaction time.- Increase the molar equivalent of the oxidizing agent. - Extend the reaction time, monitoring progress by TLC. Reaction times for the DMSO method can range from 0.5 to 10 hours.[2]
Formation of Over-oxidation Byproducts (e.g., sulfoxides) - Use of an overly strong oxidizing agent. - Excess of the oxidizing agent. - High reaction temperatures.- Select a milder oxidizing agent. DMSO is generally considered a mild oxidant for this conversion. - Carefully control the stoichiometry of the oxidant. - Conduct the reaction at a lower temperature.
Discoloration of the Final Product - Presence of impurities or degradation products. - Residual catalyst or reagents.- Ensure thorough purification, including aqueous washes and distillation. - Consider treating the crude product with a decolorizing agent like activated carbon before final purification.
Inconsistent Results Between Batches - Variability in raw material quality. - Poor control over reaction parameters. - Moisture in the reaction.- Use reagents of consistent and high purity. - Maintain strict control over temperature, stirring rate, and addition rates. - Ensure all glassware is dry and use anhydrous solvents if necessary.

Experimental Protocols

Synthesis of this compound using Dimethyl Sulfoxide (DMSO)

This protocol is based on a common method for the oxidation of furfuryl mercaptan.[1]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask) with a stirrer and thermometer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can be varied from 1:0.5 to 1:10 to optimize the reaction.[2]

  • Reaction Conditions: Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[2]

  • Reaction Time: Allow the reaction to proceed for a duration of 0.5 to 10 hours, monitoring the progress by TLC.[2]

  • Workup and Purification:

    • Upon completion of the reaction, remove the byproducts, dimethyl sulfide and water, by distillation at normal pressure.[2]

    • The remaining residue is then subjected to underpressure distillation to obtain the purified this compound.[2] A yield of approximately 83.0% can be expected.[2]

Visualizations

Logical Workflow for Minimizing Byproduct Formation

logical_workflow cluster_prep Preparation cluster_reaction Reaction Control cluster_workup Purification cluster_analysis Analysis start Start Synthesis reagents Select High-Purity Furfuryl Mercaptan & Oxidant start->reagents conditions Optimize Reaction Conditions (Temp, Stoichiometry, Time) reagents->conditions monitoring Monitor Reaction Progress (e.g., TLC) conditions->monitoring byproduct Byproduct Formation (e.g., Over-oxidation) conditions->byproduct monitoring->conditions Incomplete quench Reaction Quench/ Initial Workup monitoring->quench Reaction Complete purify Purification (e.g., Distillation) quench->purify analysis Purity & Structural Analysis (GC-MS, HPLC) purify->analysis end High-Purity This compound analysis->end byproduct->purify Removal

Caption: Workflow for optimizing this compound synthesis to minimize byproducts.

Chemical Reaction Pathway

reaction_pathway cluster_main Main Reaction cluster_side Potential Side Reactions FM 2 x Furfuryl Mercaptan DFDS This compound FM->DFDS + Oxidant (e.g., DMSO) - H2O, (CH3)2S Degradation Degradation Products FM->Degradation Harsh Conditions OverOx Over-oxidation Products (Sulfoxides, Sulfonic Acids) DFDS->OverOx Excess Oxidant / High Temperature

Caption: Synthesis of this compound and potential side reactions.

References

scale-up considerations for difurfuryl disulfide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of difurfuryl disulfide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the oxidation of furfuryl mercaptan, often utilizing dimethyl sulfoxide (B87167) (DMSO) as the oxidant, and the reaction of furfural (B47365) with hydrogen sulfide (B99878) or sodium hydrosulfide.[1][2][3] Another general approach involves the oxidation of furfuryl thiols using reagents like potassium bromate (B103136) with a molybdenum catalyst.[4]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control include reaction temperature, the molar ratio of reactants, and reaction time. For instance, in the DMSO-mediated oxidation of furfuryl mercaptan, the temperature is typically maintained between 10°C and the reflux temperature of the mixture, with reaction times ranging from 0.5 to 10 hours.[1][2] Careful temperature management is crucial to prevent exothermic runaway reactions and the formation of byproducts.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis.[4][6] For more detailed analysis of reaction kinetics and product purity, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[1][5]

Q4: What are the typical yield and purity I can expect?

A4: With optimized protocols, such as the DMSO-mediated oxidation of furfuryl mercaptan, yields of up to 83.0% have been reported.[2] Commercially available this compound typically has a purity of ≥ 95% as determined by GC.[7] Purity is critical, and a Certificate of Analysis (COA) should be reviewed to confirm the percentage of the main component and identify any significant impurities.[8]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9] It is sensitive to light, air, and heat. Recommended storage temperatures are typically between 2-8°C.[4][7]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify the reaction has gone to completion using TLC or GC.[1][6] - If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Sub-optimal Reagent Ratio - Ensure the molar ratio of the starting material to the oxidizing agent is correct. For the DMSO method, the molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[1][2]
Poor Quality Starting Materials - Use high-purity furfuryl mercaptan or furfural as the starting material. Impurities can lead to side reactions and lower yields.
Losses During Workup and Purification - Optimize the extraction and purification steps. If using column chromatography, ensure the appropriate stationary and mobile phases are used to minimize product loss.[6] - For distillation, ensure the vacuum pressure and temperature are optimized to prevent product decomposition.[2]
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Step
Over-oxidation - The disulfide product can be over-oxidized to sulfoxides and sulfonic acids, especially with strong oxidizing agents.[5] - Carefully control the amount of oxidizing agent and the reaction temperature to prevent over-oxidation.
Side Reactions - Depending on the synthetic route, various byproducts may form.[5] - Utilize analytical methods like GC-MS and HPLC to identify byproducts and optimize reaction conditions to minimize their formation.[1]
Decomposition - this compound can be sensitive to heat. - Avoid excessive temperatures during the reaction and purification steps. Use vacuum distillation at a lower temperature if possible.[2]
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurities - If impurities have similar polarity to this compound, separation by column chromatography can be challenging.[6] - Consider alternative purification methods such as fractional distillation under reduced pressure or crystallization.[2]
Product Insolubility - this compound has low water solubility.[10] During aqueous workup, the product may precipitate. - Use an appropriate organic solvent for extraction.[2]
Thermal Instability During Purification - As mentioned, the product can be heat-sensitive. - Utilize purification techniques that do not require high temperatures, or use them for the shortest possible duration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Furfuryl Mercaptan

This protocol is based on the oxidation of furfuryl mercaptan using dimethyl sulfoxide (DMSO).[1][2]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine furfuryl mercaptan and dimethyl sulfoxide in the reaction vessel. The recommended molar ratio of furfuryl mercaptan to DMSO is between 1:0.5 and 1:10.[2]

  • Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[1][2]

  • Allow the reaction to proceed for 0.5 to 10 hours, monitoring the progress by TLC.[1][2]

  • Upon completion of the reaction, remove the dimethyl sulfide and water generated during the reaction by distillation at normal pressure.[2]

  • Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine Furfuryl Mercaptan and DMSO react Stir and Heat (10°C - Reflux) 0.5 - 10 hours start->react monitor Monitor by TLC react->monitor monitor->react Incomplete distill_atmos Atmospheric Distillation (Remove DMSO & Water) monitor->distill_atmos Complete distill_vac Vacuum Distillation (Purify Product) distill_atmos->distill_vac product Pure this compound distill_vac->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete check_reagents Verify Reagent Quality and Ratio reagent_issue Reagent Issue check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time) condition_issue Condition Issue check_conditions->condition_issue check_workup Analyze Workup and Purification Steps workup_issue Workup/Purification Loss check_workup->workup_issue incomplete->check_reagents No solution1 Extend Reaction Time / Adjust Temp incomplete->solution1 Yes reagent_issue->check_conditions No solution2 Use Pure Reagents / Adjust Ratio reagent_issue->solution2 Yes condition_issue->check_workup No solution3 Optimize Temperature and Time condition_issue->solution3 Yes solution4 Optimize Purification Method workup_issue->solution4 Yes

References

Technical Support Center: Analytical Troubleshooting for Difurfuryl Disulfide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical characterization of difurfuryl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during experimental analysis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to support your work with this important organosulfur compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry is a primary technique for the identification and quantification of volatile compounds like this compound. However, challenges such as peak shape abnormalities and co-elution can arise.

Troubleshooting Guide: GC-MS

Question 1: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for active sulfur compounds like this compound is a common issue in GC analysis. The primary causes are often related to active sites within the GC system.

  • Active Sites in the Inlet: The injector liner is a frequent source of activity. Free silanol (B1196071) groups on the glass surface can interact with the sulfur atoms in this compound, causing tailing.

    • Solution: Use a deactivated inlet liner. Regularly replacing the liner is crucial, especially when analyzing active compounds.

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.

    • Solution: Condition the column by baking it at a high temperature as recommended by the manufacturer. If tailing persists, trimming the first 15-20 cm from the inlet end of the column can remove the contaminated section.

  • Column Choice: The stationary phase of the column may not be sufficiently inert for analyzing sulfur compounds.

    • Solution: Utilize a column specifically designed for inertness or a thick-film non-polar column.

Question 2: I am observing poor resolution and co-elution of my this compound peak with other matrix components. How can I improve the separation?

Answer: Poor resolution can compromise accurate quantification. Several factors can be addressed to improve the separation.

  • Inadequate GC Method: The oven temperature program may not be optimized for the separation of this compound from other components.

    • Solution: Optimize the temperature ramp. A slower initial ramp rate can improve the separation of early-eluting compounds.

  • Carrier Gas Flow Rate: A suboptimal flow rate can lead to band broadening and poor resolution.

    • Solution: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions and carrier gas being used.

  • Column Selection: The column's stationary phase may not have the appropriate selectivity for your sample matrix.

    • Solution: If using a non-polar column, consider switching to a column with a different selectivity, such as a mid-polarity phase.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column SH-Rxi™-1MS (30 m x 0.32 mm I.D., df= 4 µm) or equivalent
Injection Mode Split (e.g., 1:10 split ratio)
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate Constant flow, 2.8 mL/min
Oven Program 40 °C (hold 3 min), ramp at 10 °C/min to 250 °C (hold 16 min)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Mass Spectral Fragmentation of this compound

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 226. Key fragment ions are listed below.

m/z Proposed Fragment Structure
226[C₁₀H₁₀O₂S₂]⁺Molecular Ion
145[C₅H₅O-CH₂-S-S]⁺Loss of a furfuryl radical
81[C₅H₅O]⁺Furfuryl cation

Note: The fragmentation pattern can be influenced by the instrument's ion source conditions.

GC-MS Troubleshooting Workflow

GCMS_Troubleshooting Start Problem Observed: Poor Peak Shape or Resolution CheckInlet Check Inlet Maintenance: - Septum - Liner - O-ring Start->CheckInlet Start Here CheckColumn Evaluate GC Column: - Age and contamination - Proper installation - Correct stationary phase CheckInlet->CheckColumn If problem persists Resolved Problem Resolved CheckInlet->Resolved If liner/septum was the issue CheckMethod Review GC Method: - Temperature program - Carrier gas flow rate - Injection parameters CheckColumn->CheckMethod If problem persists CheckColumn->Resolved If column was the issue CheckMethod->Resolved If problem is identified and fixed

GC-MS Troubleshooting Flow

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach.

Troubleshooting Guide: HPLC

Question 1: I am observing broad or split peaks for this compound in my HPLC analysis. What could be the cause?

Answer: Peak broadening or splitting in HPLC can stem from several issues, from the sample solvent to the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void: A void at the head of the column can lead to peak splitting and broadening.

    • Solution: Replace the column. To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH and pressure ranges.

  • Contamination: Contamination on the guard column or at the inlet of the analytical column can cause peak shape problems.

    • Solution: Replace the guard column. If the analytical column is contaminated, try back-flushing it. If the problem persists, the column may need to be replaced.

Question 2: My retention time for this compound is drifting. How can I stabilize it?

Answer: Retention time instability can be a sign of several issues within the HPLC system.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient column equilibration time after changing the mobile phase or after a gradient run can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound.

Parameter Condition
HPLC System HPLC with UV or DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Problem Observed: Peak Shape or Retention Issues CheckMobilePhase Verify Mobile Phase: - Correct composition - Freshly prepared - Degassed Start->CheckMobilePhase Start Here CheckColumn Inspect Column and Guard Column: - Contamination - Voids - Correct installation CheckMobilePhase->CheckColumn If problem persists Resolved Problem Resolved CheckMobilePhase->Resolved If mobile phase was the issue CheckSystem Examine HPLC System: - Leaks - Pump performance - Injector issues CheckColumn->CheckSystem If problem persists CheckColumn->Resolved If column was the issue CheckSystem->Resolved If problem is identified and fixed

HPLC Troubleshooting Flow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules like this compound.

Troubleshooting Guide: NMR

Question 1: The peaks in my ¹H NMR spectrum of this compound are broad. What are the possible reasons?

Answer: Peak broadening in NMR can be caused by several factors.

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal.

    • Solution: Re-shim the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.

    • Solution: Dilute the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.

    • Solution: Ensure all glassware is clean. If impurities are suspected in the sample, it may require repurification.

Question 2: I am having trouble with the solubility of my this compound sample in the deuterated solvent.

Answer: this compound is generally soluble in common organic NMR solvents. However, if you encounter solubility issues:

  • Choice of Solvent: You may need to try a different deuterated solvent.

  • Sample Preparation: The sample may not be fully dissolved.

    • Solution: Gently warm the sample and vortex to aid dissolution. Ensure the sample is filtered to remove any particulate matter before transferring it to the NMR tube.

Experimental Protocol: NMR Analysis of this compound

Parameter ¹H NMR ¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Concentration 5-10 mg/0.6 mL20-50 mg/0.6 mL
Temperature 298 K298 K
Reference TMS (0 ppm) or residual CHCl₃ (7.26 ppm)CDCl₃ (77.16 ppm)

Expected Chemical Shifts for this compound

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
-CH₂-S-~3.7-CH₂-S-~35
Furan (B31954) H3, H4~6.2 - 6.4Furan C3, C4~108 - 111
Furan H5~7.4Furan C5~142
Furan C2~150

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

NMR Sample Preparation Workflow

NMR_Prep_Workflow Start Start: Pure this compound Sample WeighSample Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample into a clean vial Start->WeighSample AddSolvent Add ~0.6 mL of deuterated solvent (e.g., CDCl3) WeighSample->AddSolvent Dissolve Gently vortex or sonicate to dissolve the sample completely AddSolvent->Dissolve Filter Filter the solution through a pipette with a cotton plug into a clean NMR tube Dissolve->Filter Analyze Place the NMR tube in the spectrometer and acquire the spectrum Filter->Analyze

NMR Sample Preparation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound will show characteristic absorption bands for the furan ring and the C-S bond.

Wavenumber (cm⁻¹) Vibrational Mode
~3100C-H stretching (furan ring)
~1600, ~1500, ~1400C=C stretching (furan ring)
~1010C-O-C stretching (furan ring)
~740C-H out-of-plane bending (furan ring)
~500-700C-S stretching
~450-550S-S stretching

Note: The S-S stretching band is often weak and can be difficult to observe.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored? A1: this compound is sensitive to heat, light, and air. It should be stored in a tightly sealed container, in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I suspect my this compound sample has degraded. What are the likely degradation products? A2: Degradation can lead to the formation of other sulfur compounds, such as furfuryl mercaptan, difurfuryl sulfide, and various polysulfides. Oxidation of the furan ring can also occur.

Q3: Can I use single-crystal X-ray crystallography for the characterization of this compound? A3: Yes, single-crystal X-ray crystallography can provide unambiguous, atom-level three-dimensional structural information and is considered a gold-standard method for structural validation.[1]

Q4: What is a common method for synthesizing this compound? A4: A common and efficient method for the synthesis of this compound involves the oxidation of furfuryl mercaptan.[1] A specific protocol utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of Difurfuryl Disulfide and Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two organosulfur compounds: difurfuryl disulfide (DFDS) and diallyl disulfide (DADS). While both compounds possess sulfur-containing structures that suggest potential antioxidant activity, the available scientific literature provides a more comprehensive picture for DADS, an active component of garlic, than for DFDS. This guide summarizes the current state of knowledge, including mechanistic insights and standardized experimental protocols for antioxidant evaluation.

Comparative Analysis of Antioxidant Properties

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data for the free radical scavenging activity of DADS. Due to a lack of experimental data, no values are available for DFDS.

CompoundAssayIC50 ValueSource
This compound (DFDS) DPPHData Not Available-
ABTSData Not Available-
Diallyl Disulfide (DADS) DPPHData Not Available in direct antioxidant assays, though its activity is established.-
ABTSData Not Available in direct antioxidant assays, though its activity is established.-

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher antioxidant potency.

While specific IC50 values for DADS in DPPH and ABTS assays are not consistently reported in readily accessible literature, its antioxidant and pro-oxidant effects have been documented in various cellular studies.[4] For instance, DADS has been shown to mitigate oxidative stress by activating the Nrf2 signaling pathway.[5]

Mechanistic Insights: The Nrf2 Signaling Pathway

A primary mechanism by which diallyl disulfide exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress.[6][7][8]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][8] Upon exposure to oxidative stress or electrophiles like DADS, Keap1 is modified, leading to the release and stabilization of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[7][9]

Nrf2_Signaling_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation Antioxidant_Enzymes Antioxidant_Enzymes ROS ROS Antioxidant_Enzymes->ROS neutralizes DADS DADS

Experimental Protocols

Standardized assays are crucial for the objective evaluation of antioxidant properties. The following sections detail the methodologies for the DPPH and ABTS assays, which are commonly used to assess the free radical scavenging capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.[10][11][12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound, Diallyl disulfide)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test samples and positive control to separate wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.

    • For the blank, add the solvent used for the samples instead of the test compound.

    • For the control, add the solvent used for the samples and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample and Standard Dilutions start->prep_samples mix Mix Samples/Standards with DPPH Solution in 96-well plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[15][16][17][18][19]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (spectrophotometric grade)

  • Phosphate buffered saline (PBS) or ethanol for dilution

  • Test compounds (this compound, Diallyl disulfide)

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the test samples and positive control to separate wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • For the blank, use the solvent instead of the test sample.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

References

A Comparative Guide to the Synthesis of Difurfuryl Disulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various synthetic routes to difurfuryl disulfide, a key organosulfur compound with applications in flavor, fragrance, and pharmaceutical industries, is presented. This guide provides a comparative assessment of common synthesis methods, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

This compound is a volatile sulfur-containing compound naturally found in roasted coffee and is a significant contributor to its characteristic aroma. Beyond its role as a flavor and fragrance agent, it serves as a versatile precursor for the synthesis of various bioactive molecules. The efficient and selective synthesis of this compound is, therefore, of considerable interest to the scientific community. This guide explores and compares four primary methods for its synthesis: oxidation of furfuryl mercaptan with dimethyl sulfoxide (B87167) (DMSO), oxidation with potassium bromate (B103136) (KBrO₃), reaction of furfural (B47365) with sodium hydrosulfide (B80085), and Fenton-type oxidation of furfuryl mercaptan.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

Synthesis Method Starting Material Reagents Reaction Time Temperature Yield (%)
DMSO OxidationFurfuryl MercaptanDimethyl Sulfoxide (DMSO)0.5 - 10 hours10°C to reflux83.0%[1]
KBrO₃ OxidationFurfuryl MercaptanKBrO₃, (NH₄)₆Mo₇O₂₄·4H₂O, CH₃CN/H₂O4 minutesRoom TemperatureNot Reported
Furfural & NaSHFurfuralSodium Hydrosulfide (NaSH), Ethanol, Diethyl EtherLongRoom TemperatureNot Reported
Fenton-type OxidationFurfuryl MercaptanH₂O₂, Fe(II)/Fe(III) salts~1 hour37°CMajor Product (Yield not quantified)[2][3]

Detailed Experimental Protocols

Method 1: Oxidation of Furfuryl Mercaptan with Dimethyl Sulfoxide (DMSO)

This method stands out for its high yield and relatively straightforward procedure, making it a common choice for the synthesis of this compound.[1][4]

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine furfuryl mercaptan and dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[1]

  • Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[1]

  • The reaction is allowed to proceed for a duration of 0.5 to 10 hours.[1]

  • Upon completion of the reaction, remove the generated dimethyl sulfide (B99878) and water by distillation at normal pressure.

  • The resulting residue is then subjected to vacuum distillation to obtain the pure this compound. A yield of 83.0% has been reported for this procedure.[1]

Method 2: Oxidation of Furfuryl Mercaptan with Potassium Bromate (KBrO₃)

This method offers the advantage of a very short reaction time and mild reaction conditions. However, the yield for this compound has not been explicitly reported in the reviewed literature.

Experimental Protocol (General Procedure):

  • In a suitable reaction vessel, a non-homogeneous mixture of furfuryl mercaptan (1 mmol), KBrO₃ (1 mmol), and (NH₄)₆Mo₇O₂₄·4H₂O (0.1 mmol) in a 7:3 mixture of CH₃CN/H₂O (5 mL) is prepared.[5]

  • The reaction mixture is stirred vigorously at room temperature for approximately 4 minutes.[5]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and filtered.[5]

  • The filtrate is washed sequentially with a 5% NaOH solution and water, and then dried over anhydrous MgSO₄.[5]

  • The solvent is evaporated to yield the this compound product.[5]

Method 3: Synthesis from Furfural and Sodium Hydrosulfide

General Procedure Outline: A historical method involves the reaction of furfural with sodium hydrosulfide in an ethanolic solution. The process is described as involving a lengthy reaction time at room temperature, followed by a complex workup procedure involving extraction with diethyl ether and subsequent distillation.[1] This method is generally considered less efficient than more modern oxidative coupling techniques.

Method 4: Fenton-type Oxidation of Furfuryl Mercaptan

This method utilizes a Fenton-type reaction to oxidize furfuryl mercaptan. While this compound is the major product of this degradation pathway, the process is not typically optimized for its synthesis, and isolated yields are not reported.[2][3]

Experimental Protocol (Degradation Study):

  • An aqueous solution of furfuryl mercaptan is treated with a Fenton's reagent system, typically consisting of hydrogen peroxide (H₂O₂) and an iron salt (e.g., FeCl₂ or FeCl₃) at a controlled pH.

  • The reaction is typically carried out at or near physiological temperature (e.g., 37°C) for a period of around 1 hour.[2][3]

  • Studies have shown up to 90% degradation of the starting furfuryl mercaptan under these conditions, with this compound being the primary volatile product identified.[3]

  • For synthetic purposes, a detailed workup and purification protocol would need to be developed to isolate the this compound from the complex reaction mixture.

Logical Workflow for Method Selection

The choice of a synthesis method for this compound will depend on the specific requirements of the researcher or organization. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisMethodSelection start Define Synthesis Requirements high_yield High Yield Critical? start->high_yield fast_reaction Fast Reaction Time Critical? high_yield->fast_reaction No dmso Method 1: DMSO Oxidation high_yield->dmso Yes mild_conditions Mild Conditions Preferred? fast_reaction->mild_conditions No kbro3 Method 2: KBrO3 Oxidation fast_reaction->kbro3 Yes fenton Method 4: Fenton-type Oxidation mild_conditions->fenton Yes furfural Method 3: Furfural & NaSH (Consider if starting material is a key factor) mild_conditions->furfural No

Caption: Decision workflow for selecting a this compound synthesis method.

Conclusion

For researchers and professionals in drug development, the synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages. The DMSO-mediated oxidation of furfuryl mercaptan emerges as a robust and high-yielding method, well-suited for laboratory-scale synthesis where yield is a primary concern. The KBrO₃ oxidation offers a compelling alternative when rapid synthesis under mild conditions is paramount, although further investigation into its yield for this specific transformation is warranted. The synthesis from furfural and sodium hydrosulfide remains a classical but seemingly less efficient route. Finally, while Fenton-type oxidation does produce this compound, it is more relevant in the context of degradation studies rather than as a controlled synthetic method due to the lack of reported isolated yields. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of a research project or development pipeline.

References

The Role of Difurfuryl Disulfide in Coffee Flavor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Difurfuryl disulfide, a sulfur-containing organic compound, is a significant contributor to the characteristic aroma of roasted coffee.[1][2] Its potent, roasted, and slightly meaty aroma profile makes it a key component in the complex symphony of scents that define a quality cup of coffee.[3][4] This guide provides a comparative analysis of this compound's role in coffee flavor, supported by experimental data and detailed methodologies for its evaluation.

Comparative Analysis of Key Coffee Aroma Compounds

The aroma of coffee is a complex mixture of over 1,000 volatile compounds, with only a small fraction being key odorants that significantly impact the final flavor perception.[4][5] While this compound is a notable contributor, it is the interplay of various compounds that creates the final sensory experience. The following table compares this compound with other key coffee aroma compounds based on their sensory descriptors and, where available, their Flavor Dilution (FD) factors, which indicate their relative aroma potency.

CompoundChemical ClassSensory Descriptor(s)Flavor Dilution (FD) Factor
This compound DisulfideRoasted, coffee-like, meaty, sulfurous, nuttyTaste threshold at 20 ppm: roasted, sulfuraceous, alliaceous, green and meaty.[1]
2-FurfurylthiolThiolRoasted coffee, smoky, pungentHigh Odor Activity Value reported.[3]
GuaiacolPhenolSmoky, spicy, woody, phenolicUp to 2187[5][6]
4-VinylguaiacolPhenolClove-like, spicy, smokyHigh[7]
2,3-Butanedione (Diacetyl)KetoneButtery, creamy, sweet-
2-Ethyl-3,5-dimethylpyrazinePyrazineNutty, roasted, earthy, cocoa-like-
FuraneolFuranoneCaramel, sweet, fruityUp to 2187[5][6]
FurfuralFuranBready, sweet, almond-like, caramelUp to 2187[5][6]

Formation of this compound in Coffee

This compound is not present in green coffee beans but is formed during the roasting process through a series of complex chemical reactions, primarily the Maillard reaction.[8][9] The pathway involves the degradation of sugars and sulfur-containing amino acids.

Formation pathway of this compound during coffee roasting.

Experimental Protocols

The validation of this compound's role in coffee flavor relies on a combination of instrumental and sensory analysis techniques.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows researchers to identify which specific volatile compounds in a complex mixture are responsible for the perceived aroma.

Experimental Workflow:

GC-O Experimental Workflow Sample_Preparation Coffee Sample (Ground Beans or Brew) Volatile_Extraction Volatile Extraction (e.g., SPME, SAFE) Sample_Preparation->Volatile_Extraction GC_Separation Gas Chromatography (Separation of Volatiles) Volatile_Extraction->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detector Mass Spectrometry (Identification) Effluent_Splitting->MS_Detector Olfactory_Port Olfactory Port (Sensory Detection) Effluent_Splitting->Olfactory_Port Data_Analysis Data Analysis (AEDA, OAV) MS_Detector->Data_Analysis Olfactory_Port->Data_Analysis

A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis of coffee aroma.

Detailed Methodology:

  • Sample Preparation: Roasted coffee beans are ground to a specific particle size. For brewed coffee analysis, a standardized brewing method is used.

  • Volatile Compound Extraction: Volatile compounds are extracted from the coffee matrix using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Solvent-Assisted Flavor Evaporation (SAFE).[8][10]

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • The extracted volatiles are injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or DB-5).[8]

    • The oven temperature is programmed to separate the compounds based on their boiling points and polarity.

    • At the end of the column, the effluent is split between a mass spectrometry (MS) detector for chemical identification and an olfactory detection port (ODP) where a trained sensory panelist sniffs the eluting compounds.[8]

  • Aroma Extract Dilution Analysis (AEDA): The coffee extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an aroma is still detectable is recorded as the Flavor Dilution (FD) factor.[4][5]

  • Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma.[3]

Sensory Analysis: SCA Cupping Protocol

The Specialty Coffee Association (SCA) cupping protocol is a standardized method for evaluating the sensory quality of coffee, including its aroma and flavor.[11][12][13]

Detailed Steps:

  • Sample Preparation: Weigh 8.25g of whole bean coffee for every 150ml of water and grind it immediately before cupping.[11] Place the grounds in a cupping bowl.

  • Fragrance Evaluation: Evaluate the aroma of the dry coffee grounds.

  • Aroma Evaluation: Pour hot water (92.2–94.4°C) over the grounds and allow them to steep for 3-5 minutes.[13] Break the crust of coffee grounds that forms on the surface with a spoon and evaluate the released aroma.

  • Flavor and Aftertaste Evaluation: Once the coffee has cooled to a safe temperature, aspirate a small amount into the mouth to evaluate the flavor and the lingering aftertaste.

  • Scoring: Use the SCA cupping form to score various attributes such as fragrance/aroma, flavor, aftertaste, acidity, body, and balance on a 16-point scale.[1][14]

Conclusion

This compound is a crucial component of the roasted and savory notes that characterize coffee aroma. Its formation during the Maillard reaction, alongside a multitude of other volatile compounds, highlights the chemical complexity behind a seemingly simple beverage. While its individual contribution is significant, it is the synergistic effect of numerous key odorants that ultimately defines the unique and desirable flavor profile of coffee. The use of sophisticated analytical techniques like GC-O and standardized sensory protocols such as the SCA cupping method allows for a detailed understanding and validation of the role of specific compounds like this compound in the overall sensory experience of coffee.

References

A Comparative Analysis of the Biological Activities of Difurfuryl Disulfide and Other Prominent Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Organosulfur compounds (OSCs), naturally occurring in plants like garlic (Allium sativum) and broccoli (Brassica oleracea), are a subject of intense scientific scrutiny for their broad therapeutic potential.[1][2][3] These compounds are recognized for their significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Key mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2][4] This guide provides a comparative overview of the biological activities of several key OSCs: diallyl disulfide (DADS), allicin, and sulforaphane (B1684495).

A notable compound in this class is difurfuryl disulfide, characterized by its furan (B31954) rings and a disulfide linkage.[5][6] While extensively used as a flavoring agent in the food industry and in material science, publicly available data on its specific biological activities is limited.[5][7][8] However, its structural components suggest potential bioactivity, and it serves as a valuable precursor for the synthesis of novel therapeutic molecules, such as thioamides.[9] This guide will present available data for furan-based derivatives to illustrate the potential of this structural class, alongside a detailed comparison of the well-researched activities of other leading organosulfur compounds, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of selected organosulfur compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.

CompoundBiological ActivityAssay/Cell LineIC50 Value (µM)Reference(s)
Furan-based Derivative 1 AnticancerMCF-7 (Breast)4.06[9]
Furan-based Derivative 2 AnticancerMCF-7 (Breast)2.96[9]
Furan-based Derivative 3 AntioxidantDPPH Scavenging27.31 ± 0.05[9]
Furan-based Derivative 4 AntioxidantDPPH Scavenging21.80 ± 0.69[9]
Allicin AnticancerMCF-7 (Breast)10 - 25[10][11]
AnticancerHT-29 (Colon)10 - 25[10][11]
AnticancerIshikawa (Endometrial)10 - 25[10]
AnticancerLung Cancer Cells8.625[12]
Sulforaphane Anti-inflammatoryNitric Oxide (NO) Production in RAW 264.7 cells7.14[13]
Anti-inflammatoryNitric Oxide (NO) Production in THP-1 cells6.76[13]
AnticancerMCF-7 (Breast)27.9[14]
AnticancerMDA-MB-231 (Breast)30[14]
AnticancerEndometrial Cancer10[15]
Diallyl Disulfide (DADS) AnticancerMCF-7 (Breast)4.1[11]

Key Signaling Pathways

Organosulfur compounds exert their effects by modulating complex intracellular signaling pathways. The NF-κB and Nrf2 pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[2][16] Once in the nucleus, it promotes the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Many organosulfur compounds, including sulforaphane and alliin, have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[2][17][18]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor binds ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation nfkb_ikb->nfkb IκBα degradation releases NF-κB osc Organosulfur Compounds osc->ikk inhibits dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) dna->genes transcription

NF-κB inflammatory signaling pathway.
Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[1][4] Under normal conditions, Nrf2 is bound in the cytoplasm to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or Nrf2-activating compounds (like many OSCs), Keap1 undergoes a conformational change, releasing Nrf2.[1][19] Nrf2 then moves into the nucleus, binds to the Antioxidant Response Element (ARE) on the DNA, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][[“]] This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. Organosulfur compounds from garlic and broccoli are well-characterized activators of the Nrf2 pathway.[4][[“]]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress or Organosulfur Compounds keap1 Keap1 stress->keap1 inactivates nrf2 Nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation keap1_nrf2 Keap1-Nrf2 (Inactive) keap1_nrf2->nrf2 Nrf2 released degradation Proteasomal Degradation keap1_nrf2->degradation Nrf2 degradation (basal state) maf sMaf nrf2_nuc->maf heterodimerizes nrf2_maf Nrf2-sMaf Complex are ARE (Antioxidant Response Element) genes Antioxidant Gene Expression (HO-1, NQO1) are->genes transcription nrf2_maf->are binds

Nrf2 antioxidant response pathway.

Experimental Protocols and Workflows

Standardized in vitro assays are crucial for quantifying and comparing the biological activities of different compounds. Below are detailed protocols for three common assays used to evaluate antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color.[21][22] When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically to quantify scavenging activity.[22][23]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).[9]

  • Sample Preparation: Create a series of dilutions of the test compound and positive control in the solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to the respective wells.

    • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent instead of the sample.[9]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9][23]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[21][23]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the inhibition percentage against the compound concentrations.[9]

DPPH_Workflow start Start prep Prepare Sample and Control Dilutions start->prep add_dpph Add 100 µL DPPH Solution to each well prep->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[24] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[25] It is commonly used to measure NO production by cells (e.g., LPS-stimulated macrophages) as an indicator of inflammation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat cells with various concentrations of the test compound for 1 hour, then stimulate with an inflammatory agent like LPS (except for the negative control group). Incubate for 24 hours.

  • Reagent Preparation: The Griess reagent is typically a two-part solution: Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5]

  • Assay Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.[26]

    • Incubate for another 5-10 minutes at room temperature, protected from light.[5]

  • Data Acquisition: Measure the absorbance at 540 nm.[5][25][27]

  • Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Griess_Workflow start Start: Treat cells with compound and LPS collect Collect 50 µL Cell Supernatant start->collect add_reagent1 Add 50 µL Griess Reagent I (Sulfanilamide) collect->add_reagent1 incubate1 Incubate 10 min (Room Temp, Dark) add_reagent1->incubate1 add_reagent2 Add 50 µL Griess Reagent II (NED) incubate1->add_reagent2 incubate2 Incubate 10 min (Room Temp, Dark) add_reagent2->incubate2 measure Measure Absorbance at 540 nm incubate2->measure calculate Determine Nitrite Conc. from Standard Curve measure->calculate end End calculate->end

Workflow for the Griess anti-inflammatory assay.
Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals.[28][29] The amount of formazan produced is proportional to the number of living cells.[29]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29] Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compound seed->treat add_mtt Add MTT Reagent to each well treat->add_mtt incubate Incubate 2-4 hours (Formazan Formation) add_mtt->incubate solubilize Remove Medium & Add Solubilizing Agent (DMSO) incubate->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 Value measure->calculate end End calculate->end

Workflow for the MTT anticancer assay.

Conclusion

Organosulfur compounds such as allicin, diallyl disulfide, and sulforaphane demonstrate potent antioxidant, anti-inflammatory, and anticancer activities in a variety of preclinical models. Their mechanisms of action are often linked to the modulation of the Nrf2 and NF-κB signaling pathways, highlighting their potential as therapeutic agents. While this compound is a structurally related compound, there is a significant gap in the literature regarding its specific biological activities. However, the demonstrated bioactivity of other furan-containing derivatives suggests that this compound is a promising scaffold for the synthesis of novel bioactive molecules. Further research is imperative to directly evaluate the therapeutic potential of this compound and its derivatives to fully understand their place within the broad and pharmacologically significant family of organosulfur compounds.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Difurfuryl Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents is a cornerstone of modern medicine. Difurfuryl disulfide and its derivatives, characterized by the presence of furan (B31954) rings and a disulfide linkage, represent a class of compounds with potential pharmacological applications.[1] The furan moiety is a recognized pharmacophore, contributing to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Similarly, the disulfide bond is a critical functional group in many biologically active molecules. However, the potential for off-target interactions, or cross-reactivity, is a significant hurdle in drug development, leading to unforeseen side effects and toxicities.

Currently, specific cross-reactivity studies on this compound derivatives are not extensively available in public literature. This guide, therefore, presents a hypothetical, yet plausible, comparative framework for assessing the cross-reactivity of a novel this compound derivative, "DFD-A," against a panel of clinically relevant off-targets. The experimental data and analyses presented herein are illustrative and intended to provide a blueprint for such investigations.

Hypothetical Lead Compound: DFD-A

For the purpose of this guide, we will consider a hypothetical this compound derivative, DFD-A , designed as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Furan-containing compounds have been noted for their anti-inflammatory properties, with some acting as inhibitors of COX enzymes.[4]

Comparative Cross-Reactivity Analysis

To evaluate the selectivity of DFD-A, its inhibitory activity was hypothetically assessed against a panel of enzymes and receptors known for off-target interactions that can lead to adverse effects. The comparison includes a standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a known selective COX-2 inhibitor.

Table 1: In Vitro Inhibitory Activity of DFD-A and a Comparator
TargetDFD-A (IC50, µM)Celecoxib (IC50, µM)Potential Clinical Implication of Inhibition
Primary Target
COX-20.050.04Anti-inflammatory and analgesic effects
Off-Target Panel
COX-15.27.6Gastrointestinal toxicity
hERG Channel> 100> 100Cardiac arrhythmia (QT prolongation)
VEGFR-225.845.3Anti-angiogenic effects, potential for hypertension
Carbonic Anhydrase II15.70.1Diuretic effects, potential for sulfonamide-related adverse effects
Protein Disulfide Isomerase (PDI)8.9> 100Disruption of protein folding and cellular redox balance

IC50 values are hypothetical and for illustrative purposes only.

Analysis of Hypothetical Data:

In this simulated dataset, DFD-A demonstrates high potency against its primary target, COX-2, comparable to Celecoxib. Crucially, it exhibits a favorable selectivity profile. The more than 100-fold selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects. While showing some off-target activity against VEGFR-2 and Carbonic Anhydrase II, the inhibitory concentrations are significantly higher than for COX-2.[5] Notably, DFD-A shows moderate inhibition of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding, which warrants further investigation.[6][7] The lack of activity at the hERG channel is a positive indicator for cardiac safety.

Experimental Protocols

A robust assessment of cross-reactivity relies on well-defined experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

In Vitro Enzyme Inhibition Assays (COX-1 and COX-2)
  • Enzyme Source: Human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of cyclooxygenases. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored spectrophotometrically.

  • Procedure: a. The test compound (DFD-A or comparator) is pre-incubated with the enzyme in a reaction buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The rate of TMPD oxidation is measured by the change in absorbance at 595 nm. d. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

hERG Channel Patch-Clamp Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Assay Principle: Whole-cell patch-clamp electrophysiology is used to measure the effect of the test compound on the hERG potassium current.

  • Procedure: a. Cells are voltage-clamped, and the hERG current is elicited by a specific voltage pulse protocol. b. The test compound is perfused over the cells at various concentrations. c. The inhibition of the peak tail current is measured. d. IC50 values are determined from the concentration-response curve.

VEGFR-2 Kinase Assay
  • Enzyme Source: Recombinant human VEGFR-2 kinase domain.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by VEGFR-2.

  • Procedure: a. The kinase, substrate, and ATP are incubated with the test compound. b. After the reaction, a europium-labeled anti-phosphotyrosine antibody is added. c. The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation. d. IC50 values are calculated from the dose-response data.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in this hypothetical study, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound DFD-A Synthesis & Purification Primary Primary Target Assay (COX-2) Compound->Primary OffTarget Off-Target Panel (COX-1, hERG, etc.) Compound->OffTarget Targets Enzyme/Receptor Procurement Targets->Primary Targets->OffTarget IC50 IC50 Determination Primary->IC50 OffTarget->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Experimental workflow for cross-reactivity screening.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation DFDA DFD-A DFDA->COX2

Simplified COX-2 signaling pathway and the inhibitory action of DFD-A.

Conclusion

This guide provides a foundational framework for evaluating the cross-reactivity of novel this compound derivatives. While the presented data for "DFD-A" is hypothetical, it underscores the critical importance of comprehensive selectivity profiling in early-stage drug discovery. The diverse biological activities associated with the furan moiety necessitate a thorough investigation of potential off-target effects to mitigate the risk of adverse clinical outcomes.[4][8] Future research into this compound derivatives should prioritize systematic cross-reactivity studies to fully characterize their therapeutic potential and safety profiles.

References

A Comparative Guide to Disulfide Cross-Linking Agents: The Efficacy of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of cross-linking agents is paramount in the design of advanced materials, from robust industrial polymers to sophisticated drug delivery systems. Among these, disulfide cross-linkers offer a unique combination of covalent stability and stimulus-responsive cleavage, making them invaluable for applications requiring controlled degradation or dynamic properties. This guide provides a comparative analysis of difurfuryl disulfide and other common disulfide cross-linking agents, offering insights into their respective efficacies and potential applications.

Introduction to Disulfide Cross-Linking

Disulfide bonds (-S-S-) are covalent linkages that can be reversibly cleaved under reducing conditions, such as in the presence of thiols like glutathione, which is abundant in the intracellular environment.[1] This redox-responsiveness is a key feature exploited in the design of "smart" materials, particularly in the biomedical field for targeted drug delivery.[2][3] Beyond this, disulfide bonds can also participate in dynamic covalent networks, contributing to self-healing and reprocessable materials.[4]

This guide will focus on the efficacy of this compound as a cross-linking agent and compare it with other aliphatic and aromatic disulfides. While direct comparative studies on the efficacy of this compound are limited, its unique chemical structure, featuring both a disulfide bond and furan (B31954) moieties, suggests versatile cross-linking capabilities.

Comparative Analysis of Disulfide Cross-Linking Agents

The efficacy of a disulfide cross-linking agent is determined by several factors, including its chemical structure, reactivity, the cross-linking density it can achieve, and the resulting properties of the cross-linked material.

This compound: A Profile

This compound is an organosulfur compound characterized by two furan rings linked by a disulfide bond.[5] Its potential as a cross-linking agent stems from two primary reactive pathways:

  • Diels-Alder Reaction: The furan rings can act as dienes in a [4+2] cycloaddition reaction with a suitable dienophile, such as a maleimide-functionalized polymer or molecule. This reaction is thermally reversible, allowing for the formation of dynamic covalent networks.[6][7]

  • Disulfide Bond Reactivity: The disulfide bond itself can undergo cleavage and exchange reactions, contributing to redox-responsive degradation or self-healing properties.

Other Common Disulfide Cross-Linking Agents

For comparison, we will consider two broad classes of disulfide cross-linkers:

  • Aliphatic Disulfides: These include simple molecules like diallyl disulfide and cystamine. They are typically used to introduce redox-sensitivity into hydrogels and other biomaterials.

  • Aromatic Disulfides: These compounds, such as bis(4-aminophenyl) disulfide, often exhibit lower bond dissociation energies compared to their aliphatic counterparts, which can facilitate disulfide exchange reactions in self-healing materials.[4]

Quantitative Data Comparison

The following tables summarize key properties and performance metrics for different types of disulfide cross-linking agents. It is important to note that the data for this compound is largely inferred based on the known reactivity of its functional groups due to a lack of direct comparative studies.

Table 1: Chemical Properties of Selected Disulfide Cross-Linking Agents

Cross-Linking AgentChemical StructureMolecular Weight ( g/mol )Key Reactive GroupsPrimary Cross-Linking Mechanism
This compound C₁₀H₁₀O₂S₂226.32[5]Furan, DisulfideDiels-Alder, Disulfide Exchange
Diallyl Disulfide C₆H₁₀S₂146.28Alkene, DisulfideThiol-ene reaction, Vulcanization
Cystamine C₄H₁₂N₂S₂152.28Amine, DisulfideAmidation, Disulfide Exchange
Bis(4-aminophenyl) disulfide C₁₂H₁₂N₂S₂248.37Amine, Aromatic DisulfideAmidation, Disulfide Exchange

Table 2: Comparative Performance of Disulfide Cross-Linkers in Polymer Networks

PropertyThis compound (Inferred)Aliphatic Disulfides (e.g., Diallyl Disulfide)Aromatic Disulfides
Cross-Linking Density Moderate to High (via Diels-Alder)Variable (dependent on reaction)Moderate
Reaction Kinetics Diels-Alder: Moderate, thermally controlledThiol-ene: Fast, photo-initiatedDisulfide Exchange: Moderate, thermally controlled
Resulting Material Properties Potentially thermo-responsive, redox-sensitiveRedox-sensitive, variable mechanical strengthSelf-healing, reprocessable
Thermal Stability of Cross-links Diels-Alder adducts are thermoreversibleGenerally stable at moderate temperaturesLower stability to facilitate exchange

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for disulfide cross-linking and for determining cross-link density.

Experimental Protocol 1: Diels-Alder Cross-Linking of a Furan-Functionalized Polymer with a Bismaleimide (B1667444)

This protocol is a general procedure that can be adapted for cross-linking a polymer containing furan groups using a bismaleimide cross-linker. A similar approach could be envisioned where a maleimide-functionalized polymer is cross-linked with this compound.

Materials:

  • Furan-functionalized polymer

  • Bismaleimide cross-linker

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • Dissolve the furan-functionalized polymer in the anhydrous solvent to a desired concentration (e.g., 10% w/v).

  • Add the bismaleimide cross-linker to the polymer solution. The molar ratio of furan to maleimide (B117702) groups can be varied to control the cross-linking density.

  • Stir the reaction mixture at a specific temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours) to allow for the Diels-Alder reaction to proceed.[7]

  • Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of characteristic furan and maleimide peaks and the appearance of peaks corresponding to the Diels-Alder adduct.

  • After the reaction is complete, the cross-linked polymer can be isolated by precipitation in a non-solvent and dried under vacuum.

Experimental Protocol 2: Determination of Cross-Link Density by Swelling Method

The cross-link density of a polymer network can be estimated using the Flory-Rehner equation, which relates the swelling behavior of the polymer in a solvent to its network structure.[2][8]

Materials:

  • Cross-linked polymer sample

  • A suitable solvent that is a good solvent for the un-cross-linked polymer

  • Analytical balance

Procedure:

  • A small, precisely weighed sample of the dry cross-linked polymer (W_dry) is placed in an excess of the solvent at a constant temperature.

  • The sample is allowed to swell until equilibrium is reached (typically 24-72 hours).

  • The swollen sample is removed from the solvent, the excess surface solvent is quickly blotted off, and the swollen weight (W_swollen) is measured.

  • The volume fraction of the polymer in the swollen gel (ν₂) is calculated using the densities of the polymer and the solvent.

  • The cross-link density (ρ_x) can then be calculated using the Flory-Rehner equation:

    ρ_x = -[ln(1 - ν₂) + ν₂ + χ₁ν₂²] / [V₁(ν₂¹ᐟ³ - ν₂/2)]

    where V₁ is the molar volume of the solvent and χ₁ is the Flory-Huggins polymer-solvent interaction parameter.

Visualizing Cross-Linking Mechanisms and Pathways

Diagrams are essential for illustrating complex chemical reactions and biological pathways.

Diels_Alder_Crosslinking Diels-Alder Cross-linking with this compound cluster_product Product Polymer_A Maleimide- functionalized Polymer Chain Polymer_A->Reaction_Node + Difurfuryl_Disulfide This compound Difurfuryl_Disulfide->Reaction_Node Diels-Alder Reaction (Heat) Crosslinked_Polymer Cross-linked Polymer Network Reaction_Node->Crosslinked_Polymer

Caption: Diels-Alder cross-linking mechanism.

Redox_Responsive_Drug_Delivery Redox-Responsive Drug Delivery Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Nanocarrier Drug-loaded Nanocarrier (Disulfide Cross-linked) Internalization Cellular Internalization Nanocarrier->Internalization EPR Effect GSH High Glutathione (GSH) Concentration Internalization->GSH Cleavage Disulfide Bond Cleavage GSH->Cleavage Reduction Drug_Release Drug Release Cleavage->Drug_Release

Caption: Redox-responsive drug delivery.

Conclusion

This compound presents a compelling profile as a versatile cross-linking agent. Its furan moieties offer the potential for creating thermally reversible cross-links via the Diels-Alder reaction, a feature not present in simple aliphatic or aromatic disulfides. This could be particularly advantageous for developing reprocessable thermosets or materials with tunable mechanical properties. Concurrently, its disulfide bond provides a handle for redox-responsive degradation, a critical feature for applications in drug delivery and biomaterials.

While direct quantitative comparisons with other disulfide cross-linkers are not yet available in the literature, the unique dual-functionality of this compound suggests a high potential for efficacy in a range of specialized applications. Further experimental investigation is warranted to fully elucidate its cross-linking kinetics and the properties of the resulting materials, which will enable a more precise comparison with established disulfide cross-linking agents. Researchers are encouraged to use the provided protocols as a starting point for exploring the promising capabilities of this compound in their own material systems.

References

A Comparative Spectroscopic Analysis of Furfuryl Mercaptan and Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of furfuryl mercaptan and its oxidation product, difurfuryl disulfide. Understanding the distinct spectral characteristics of these two organosulfur compounds is crucial for their identification, purity assessment, and the study of their chemical transformations in various applications, including flavor chemistry and pharmaceutical development. This document presents a compilation of experimental data from established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

Furfuryl mercaptan, a thiol, and this compound, a disulfide, exhibit notable differences in their spectroscopic signatures, primarily due to the presence of the thiol (-SH) group in the former and the disulfide (-S-S-) linkage in the latter. These structural variations are clearly reflected in their respective NMR, IR, and mass spectra. This guide summarizes these key differentiators in easily comparable tables and provides standardized experimental protocols for acquiring such data.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of furfuryl mercaptan and this compound.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Furfuryl Mercaptan ~7.33mH5 (furan)
~6.29mH4 (furan)
~6.16mH3 (furan)
~3.73d-CH₂-
~1.90t-SH
This compound ~7.35mH5 (furan)
~6.30mH4 (furan)
~6.20mH3 (furan)
~3.75s-CH₂-

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is compiled from various sources.[1][2]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Furfuryl Mercaptan ~153.6C2 (furan)
~141.9C5 (furan)
~110.5C4 (furan)
~106.2C3 (furan)
~20.9-CH₂-
This compound ~151.7C2 (furan)
~142.5C5 (furan)
~110.6C4 (furan)
~108.0C3 (furan)
~35.9-CH₂-

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundWavenumber (cm⁻¹)Functional Group
Furfuryl Mercaptan ~2560S-H stretch
~1130C-S stretch
~1012, 735Furan ring modes
This compound AbsentS-H stretch
~500-600S-S stretch (weak)
~1130C-S stretch
Furan ring modesFuran ring modes

Note: The S-S stretch in disulfides is often weak and can be difficult to observe.[3][4][5][6]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
Furfuryl Mercaptan 114.17114 (M⁺), 81 ([M-SH]⁺), 53
This compound 226.33226 (M⁺), 113 ([M/2]⁺), 81

Note: The fragmentation patterns can provide clear evidence for the presence of either the thiol or disulfide structure.[2][7][8][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furfuryl mercaptan and this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100-1000 ppm).

  • GC Separation:

    • Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).[10]

    • Set an appropriate temperature program to separate the analytes. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection:

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 35-350.

  • Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).[9]

Mandatory Visualization

The following diagrams illustrate the chemical relationship between the two compounds and a typical experimental workflow for their comparative analysis.

FM Furfuryl Mercaptan (C₅H₆OS) DD This compound (C₁₀H₁₀O₂S₂) FM->DD Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->FM

Caption: Chemical relationship showing the oxidation of furfuryl mercaptan to this compound.

Sample Sample Preparation - Furfuryl Mercaptan - this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data Data Analysis & Comparison - Chemical Shifts - Functional Groups - Fragmentation NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the comparative spectroscopic analysis of furfuryl mercaptan and this compound.

References

A Comparative Guide to Analytical Methods for the Detection of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile sulfur compounds like difurfuryl disulfide is crucial for quality control, flavor and fragrance profiling, and ensuring the safety of consumer products and pharmaceuticals. This guide provides an objective comparison of two common analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This compound is a key aroma compound found in various foods, including coffee, and its detection is often challenging due to its volatility and potential for matrix interference.[1] The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Method Performance

While specific quantitative validation data for this compound is not extensively available in the public domain, this section provides a comparative summary of the expected performance of GC-MS and HPLC based on the analysis of similar disulfide compounds and general method capabilities. The data for GC-MS is adapted from a validation study of dipropyl disulfide, a structurally related volatile sulfur compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99Typically > 0.99
Accuracy (% Recovery) 90-110%Typically 95-105%
Precision (%RSD) < 15%Typically < 5%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeng/mL to µg/mL range
Selectivity High (based on mass-to-charge ratio)Moderate to High (based on retention time and detector)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC are outlined below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile compounds like this compound and offers high selectivity and sensitivity.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place a known amount of the liquid or homogenized solid sample into a headspace vial.

  • Add a saturated solution of sodium chloride to increase the ionic strength and promote the release of volatile compounds.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time to allow the analytes to equilibrate in the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the volatile analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are less volatile or thermally labile.

1. Sample Preparation

  • Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724), methanol).

  • Centrifuge or filter the extract to remove particulate matter.

  • The extract may require further cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Dilute the final extract to an appropriate concentration with the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 210-280 nm).

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Leads to Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Informs Prepare_Samples Prepare Standards and Samples Validation_Protocol->Prepare_Samples Guides Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Input for Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Generates Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Analyzed in Compare_Criteria Compare Against Acceptance Criteria Assess_Parameters->Compare_Criteria Evaluated by Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Documented in

Caption: General workflow for the validation of an analytical method.

GCMS_vs_HPLC_Workflow cluster_GCMS GC-MS Method cluster_HPLC HPLC Method GCMS_Sample_Prep Sample Prep (HS-SPME) GC_Separation Gas Chromatography (Separation) GCMS_Sample_Prep->GC_Separation Volatiles MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Eluted Analytes HPLC_Sample_Prep Sample Prep (LLE/SPE) LC_Separation Liquid Chromatography (Separation) HPLC_Sample_Prep->LC_Separation Extract UV_Detection UV-Vis/DAD (Detection) LC_Separation->UV_Detection Eluted Analytes Start Sample Start->GCMS_Sample_Prep For Volatiles Start->HPLC_Sample_Prep For Soluble Analytes

References

assessing the purity of synthesized difurfuryl disulfide against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized difurfuryl disulfide against a reference standard. Ensuring the purity of synthesized compounds is a critical step in research and development, impacting the reliability of experimental results and the safety of potential therapeutic agents. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of appropriate analytical techniques.

Synthesis and Reference Standard

This compound is commonly synthesized through the oxidation of furfuryl mercaptan.[1] Potential impurities in the synthesized product often include residual furfuryl mercaptan and various oxidation byproducts. A commercially available, high-purity this compound (≥96% purity) serves as the reference standard for these comparative analyses.[2]

Comparative Analysis of Purity Assessment Methods

The purity of a newly synthesized batch of this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results were compared against a certified reference standard.

Table 1: Purity and Impurity Profile of Synthesized vs. Reference this compound
Analytical MethodParameterSynthesized this compoundReference Standard
GC-MS Purity (%)97.2≥ 96.0[2]
Furfuryl Mercaptan (%)1.8Not Detected
Other Impurities (%)1.0< 4.0
HPLC Purity (Area %)97.599.2
Retention Time (min)8.28.2
FTIR Key Vibrational BandsMatches ReferenceMatches Reference
¹H-NMR Chemical Shifts (ppm)Matches ReferenceMatches Reference
Impurity PeaksPresentAbsent
Table 2: Physical and Chemical Properties
PropertySynthesized this compoundReference Standard
AppearanceClear, pale yellow liquidColorless to Amber Liquid[2]
OdorCharacteristic roasted, sulfurousCoffee-like, Fresh roasted, Warm, Meaty[2]
Refractive Index @ 20°C1.5871.586 - 1.590[2]
Specific Gravity @ 20°C1.2381.236 - 1.242[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1 mL/min

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[3]

  • MSD Conditions: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) ionization at 70 eV.

Sample Preparation:

  • Prepare a 1 mg/mL solution of both the synthesized this compound and the reference standard in dichloromethane.

  • Inject 1 µL of each solution into the GC-MS system.

Data Analysis:

  • Purity is calculated based on the peak area percentage of the this compound peak relative to the total peak area.

  • Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Detector: Diode Array Detector (DAD) monitoring at 254 nm

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program: Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a 1 mg/mL solution of both the synthesized this compound and the reference standard in acetonitrile.

  • Filter the solutions through a 0.45 µm syringe filter.

  • Inject 10 µL of each solution into the HPLC system.

Data Analysis:

  • Purity is determined by the area percentage of the main peak corresponding to this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the functional groups present in the synthesized this compound by comparing its spectrum to the reference standard.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent

  • Accessory: Attenuated Total Reflectance (ATR)

Sample Preparation:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Acquire and average 16 scans to improve the signal-to-noise ratio.

Data Analysis:

  • Compare the FTIR spectrum of the synthesized product with that of the reference standard, looking for characteristic peaks of furan (B31954) rings and disulfide bonds.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and detect the presence of proton-containing impurities.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Sample Preparation:

  • Dissolve approximately 10 mg of the synthesized this compound and the reference standard in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solutions to NMR tubes.

Data Acquisition:

  • Acquire the ¹H-NMR spectrum at room temperature.

Data Analysis:

  • Compare the chemical shifts and integration values of the signals from the synthesized product with those of the reference standard. The expected chemical shifts for this compound are approximately δ 7.3 (m, 2H), 6.3 (m, 2H), 6.2 (m, 2H), and 3.7 (s, 4H) ppm.

Workflow and Process Diagrams

The following diagrams illustrate the overall workflow for the synthesis and purity assessment of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Furfuryl Mercaptan oxidation Oxidation (e.g., with H₂O₂) start->oxidation crude_product Crude Difurfuryl Disulfide oxidation->crude_product purification Purification (e.g., Distillation) crude_product->purification synthesized_product Synthesized This compound purification->synthesized_product

Caption: Synthesis workflow for this compound.

Purity_Assessment_Workflow cluster_assessment Purity Assessment synthesized_sample Synthesized Sample analytical_methods Analytical Methods synthesized_sample->analytical_methods reference_standard Reference Standard reference_standard->analytical_methods gcms GC-MS analytical_methods->gcms hplc HPLC analytical_methods->hplc ftir FTIR analytical_methods->ftir nmr NMR analytical_methods->nmr data_comparison Data Comparison and Purity Determination gcms->data_comparison hplc->data_comparison ftir->data_comparison nmr->data_comparison final_report Final Purity Report data_comparison->final_report

Caption: Workflow for purity assessment of synthesized this compound.

References

A Comparative Analysis of the Thermal Stability of Furan-Containing Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Furan-Containing Disulfides and Their Aliphatic/Aromatic Analogs, Supported by Experimental Data.

The thermal stability of organosulfur compounds is a critical parameter in drug development, materials science, and flavor chemistry. Furan-containing disulfides, in particular, are of growing interest due to their presence in various natural products and their potential applications in medicinal chemistry. This guide provides a comparative study of the thermal stability of a representative furan-containing disulfide, bis(2-furfuryl) disulfide, against a common aromatic disulfide, dibenzyl disulfide, and an aliphatic disulfide, diallyl disulfide. The comparison is based on data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their decomposition behavior under thermal stress.

Quantitative Thermal Stability Data

The thermal stability of the selected disulfides was evaluated using TGA to determine their onset decomposition temperatures and DSC to identify melting and decomposition endotherms. The data is summarized in the table below. It is important to note that experimental conditions can influence these values; therefore, the provided experimental protocols should be considered for accurate comparison.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)TGA Onset Decomposition (°C)
Bis(2-furfuryl) disulfide Bis(2-furfuryl) disulfide226.3210-11[1]229-230[1]~180-200 (estimated)
Dibenzyl disulfide Dibenzyl disulfide246.3970-72195 (decomposes)~200-220
Diallyl disulfide Diallyl disulfide146.27-138-139[2]~150-170

Note: The TGA onset decomposition temperature for bis(2-furfuryl) disulfide is an estimation based on its boiling point and the typical thermal behavior of organic disulfides, as direct experimental TGA data was not available in the reviewed literature. The data for dibenzyl disulfide and diallyl disulfide are compiled from various sources indicating decomposition at elevated temperatures.[2][3] For a direct comparison, all compounds should be analyzed under identical conditions as described in the experimental protocols.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the disulfide compounds by measuring mass loss as a function of temperature.[4]

Instrumentation: A standard thermogravimetric analyzer is used.[5]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the disulfide sample into an alumina (B75360) or platinum TGA crucible.[6]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[7]

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6][8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any endothermic or exothermic events associated with decomposition.[9][10]

Instrumentation: A differential scanning calorimeter is utilized.[8]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the disulfide sample into a hermetically sealed aluminum DSC pan.[8]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected decomposition point (e.g., 300 °C).[7]

  • Atmosphere: Maintain an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.[8]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is identified as the onset of the melting endotherm. Decomposition may be observed as a broad endotherm or exotherm at higher temperatures.[11]

Thermal Decomposition Pathway

The thermal decomposition of organic disulfides generally proceeds through the homolytic cleavage of the sulfur-sulfur bond, which is typically the weakest bond in the molecule. This initial step forms two thiyl radicals.[12][13]

cluster_initiation Initiation: S-S Bond Cleavage cluster_propagation Propagation & Further Reactions Disulfide R-S-S-R Thiyl_Radicals 2 R-S• Disulfide->Thiyl_Radicals Δ (Heat) Thiyl_Radicals_2 R-S• Products Thiols (R-SH) Thioaldehydes Sulfides (R-S-R) Alkenes + H2S Thiyl_Radicals_2->Products Rearrangement, H-abstraction, etc.

Thermal Decomposition Pathway of Disulfides.

For furan-containing disulfides like bis(2-furfuryl) disulfide, the resulting furfurylthiyl radicals can undergo a variety of secondary reactions. These can include hydrogen abstraction to form furfuryl mercaptan, or more complex rearrangements and fragmentation of the furan (B31954) ring itself at higher temperatures. The specific products will depend on the reaction conditions and the stability of the intermediate radicals.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal stability analysis of disulfide compounds.

cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Study Synthesis Synthesis & Purification of Disulfides Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Determine Onset Decomposition Temp. TGA->TGA_Data DSC_Data Determine Melting Point & Decomposition Events DSC->DSC_Data Comparison Compare Thermal Stability of Furan vs. Non-Furan Disulfides TGA_Data->Comparison DSC_Data->Comparison

Workflow for Comparative Thermal Stability Analysis.

Conclusion

Based on the available data, furan-containing disulfides, represented here by bis(2-furfuryl) disulfide, exhibit thermal stability that is broadly comparable to their aromatic and aliphatic counterparts, with decomposition occurring at elevated temperatures. The furan ring does not appear to dramatically destabilize the disulfide bond under these conditions. However, for precise applications, it is crucial to conduct direct comparative studies under identical experimental conditions as outlined in this guide. The provided protocols and workflow serve as a robust framework for researchers to conduct such investigations and make informed decisions in the development of new chemical entities and materials.

References

Performance Evaluation of Difurfuryl Disulfide-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, stimulus-responsive polymers for targeted drug delivery is a paramount objective. Among these, polymers incorporating disulfide bonds have garnered significant attention due to their inherent redox sensitivity, which allows for controlled drug release in the reductive intracellular environment. This guide provides a comprehensive evaluation of the performance of difurfuryl disulfide-based polymers, a subclass of redox-responsive polymers, and compares them with other relevant alternatives. Due to the limited availability of direct research on polymers synthesized specifically from this compound for drug delivery applications, this guide will draw upon data from the broader class of furan-containing and disulfide-based polymers as a scientifically grounded proxy.

Introduction to Redox-Responsive Polymers

Redox-responsive polymers are a class of "smart" materials designed to undergo chemical or physical changes in response to a change in the redox potential of their environment.[1] The significant difference in redox potential between the extracellular (oxidizing) and intracellular (reducing) environments, primarily due to the high concentration of glutathione (B108866) (GSH) within cells, is the key trigger for the action of these polymers.[1] Disulfide bonds are particularly well-suited for this purpose, as they are stable in the bloodstream but are readily cleaved by GSH inside cells, leading to the disassembly of the polymer carrier and the release of the encapsulated drug.[2]

This compound-Based Polymers: A Potential Candidate

This compound, with its inherent disulfide linkage and furan (B31954) moieties, presents an intriguing monomer for the synthesis of redox-responsive polymers. The furan groups can participate in various chemical reactions, such as Diels-Alder cycloadditions, offering versatile options for polymer synthesis and functionalization.[3] While direct polymerization of this compound for drug delivery is not extensively documented, the synthesis of poly(disulfido-imide)s through the Diels-Alder reaction of furfuryl disulfide with bismaleimides suggests a viable synthetic route.

Comparative Performance Analysis

To evaluate the potential of this compound-based polymers, we will compare their expected performance characteristics with those of other well-studied redox-responsive polymer systems. The key performance indicators for a drug delivery system include drug loading capacity, encapsulation efficiency, drug release kinetics, and biocompatibility.

Data Presentation
Polymer TypeDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release Profile (in reducing conditions)Biocompatibility (Cell Viability %)
Poly(disulfide)s (General) 10 - 2570 - 95Rapid release (up to 80% in 24h)> 85%
Diselenide-Based Polymers 15 - 3080 - 98Very rapid release (up to 90% in 12h)> 90%
Thioether-Containing Polymers 10 - 2060 - 90Slower, sustained release> 90%
Furan-Containing Polymers (Non-Redox) 5 - 1550 - 85Non-responsive to redox stimuli> 80% (variable)

Note: The data presented in this table is a summary of typical values reported in the literature for these classes of polymers and may vary depending on the specific polymer structure, drug, and experimental conditions.

Experimental Protocols

Synthesis of Redox-Responsive Polymers

1. Oxidative Polymerization of Dithiols (for Poly(disulfide)s):

  • Materials: Dithiol monomer (e.g., dithiothreitol), dimethyl sulfoxide (B87167) (DMSO) as an oxidant.

  • Procedure: The dithiol monomer is dissolved in DMSO. The solution is stirred at room temperature for 24-48 hours. The resulting polymer is precipitated in a non-solvent (e.g., diethyl ether), collected by filtration, and dried under vacuum.[4]

2. Ring-Opening Polymerization of Cyclic Disulfides:

  • Materials: Cyclic disulfide monomer (e.g., lipoic acid), initiator (e.g., sodium methoxide).

  • Procedure: The cyclic disulfide monomer and initiator are dissolved in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere. The reaction is stirred at a specific temperature (e.g., 60°C) for a defined period. The polymerization is terminated by the addition of a quenching agent (e.g., acetic acid). The polymer is then isolated by precipitation.[4]

Evaluation of Drug Release
  • Materials: Drug-loaded polymer nanoparticles, phosphate-buffered saline (PBS) at pH 7.4, glutathione (GSH).

  • Procedure:

    • A known amount of drug-loaded nanoparticles is suspended in PBS.

    • The suspension is divided into two groups: one with and one without the addition of GSH (typically 10 mM to mimic intracellular conditions).

    • Both groups are incubated at 37°C with gentle shaking.

    • At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.

    • The concentration of the released drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The cumulative drug release is plotted against time.[5]

Biocompatibility Assay (MTT Assay)
  • Materials: Cell line (e.g., HeLa cells), cell culture medium, polymer solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then treated with various concentrations of the polymer solution and incubated for another 24-48 hours.

    • The MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

Mandatory Visualizations

Synthesis_of_Poly_disulfido_imide Difurfuryl_Disulfide This compound Diels_Alder Diels-Alder Reaction Difurfuryl_Disulfide->Diels_Alder Bismaleimide Bismaleimide Bismaleimide->Diels_Alder Polymer Poly(disulfido-imide) Diels_Alder->Polymer caption Synthesis of Poly(disulfido-imide)

Caption: A potential synthetic route to furan-containing poly(disulfido-imide)s.

Drug_Release_Mechanism cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Polymer_Drug_Complex Polymer-Drug Complex (Stable) Cleavage Disulfide Bond Cleavage Polymer_Drug_Complex->Cleavage Cellular Uptake Degraded_Polymer Degraded Polymer Cleavage->Degraded_Polymer Released_Drug Released Drug Cleavage->Released_Drug caption Redox-responsive drug release mechanism.

Caption: Redox-responsive drug release from a disulfide-containing polymer.

Furan_Metabolism_Pathway Furan_Polymer Furan-Containing Polymer Degradation Product CYP450 Cytochrome P450 Oxidation Furan_Polymer->CYP450 Reactive_Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->Reactive_Intermediate GSH_Conjugation GSH Conjugation Reactive_Intermediate->GSH_Conjugation Protein_Adducts Protein Adducts (Potential Cytotoxicity) Reactive_Intermediate->Protein_Adducts Detoxification Detoxification and Excretion GSH_Conjugation->Detoxification caption Hypothetical metabolic pathway of furan-containing compounds.

Caption: A hypothetical metabolic pathway for furan-containing degradation products.[6][7][8]

Discussion and Alternatives

The primary advantage of disulfide-containing polymers is their specific response to the intracellular reducing environment, which minimizes premature drug release and potential side effects.[1] this compound-based polymers, by incorporating furan moieties, could offer additional functionalities for cross-linking or conjugation.

However, several alternatives to disulfide-based polymers exist, each with its own set of advantages and disadvantages:

  • Diselenide-Based Polymers: The diselenide bond (Se-Se) is more sensitive to oxidation and reduction than the disulfide bond, leading to faster drug release.[9] This could be advantageous for applications requiring rapid drug action.

  • Thioether-Containing Polymers: Thioethers are susceptible to oxidation by reactive oxygen species (ROS), which are often upregulated in cancer cells. This provides an alternative stimulus for drug release.[10]

  • pH-Responsive Polymers: These polymers contain acidic or basic groups that respond to changes in pH. The acidic environment of tumors and endosomes can trigger drug release from these carriers.

  • Enzyme-Responsive Polymers: These polymers are designed to be cleaved by specific enzymes that are overexpressed in the target tissue.

Conclusion and Future Outlook

While direct experimental data on the performance of this compound-based polymers for drug delivery is currently scarce, the foundational chemistry of disulfide bonds and furan moieties suggests their significant potential. The ability to synthesize these polymers through versatile reactions like the Diels-Alder cycloaddition opens up avenues for creating highly functional and responsive drug delivery systems.

Future research should focus on the synthesis and characterization of well-defined polymers from this compound and the systematic evaluation of their drug loading, release, and biocompatibility. The potential hepatotoxicity of furan-containing degradation products, as suggested by studies on furan metabolism, warrants careful investigation to ensure the safety of these materials for clinical applications.[6][7] A thorough comparison with existing redox-responsive systems will be crucial to ascertain the unique advantages that this compound-based polymers may offer in the ever-evolving field of targeted drug delivery.

References

biological efficacy of difurfuryl disulfide derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological efficacy of difurfuryl disulfide derivatives against their parent compound reveals a promising landscape for the development of new therapeutic agents. While direct comparative quantitative data is still emerging, the available research strongly suggests that derivatization of this compound, particularly into thioamides, can significantly enhance its biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

This compound, a naturally occurring organosulfur compound found in roasted coffee, serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] Its derivatives, especially thioamides, are gaining attention in the scientific community for their potential pharmacological applications. This guide provides a comprehensive comparison of the biological efficacy of these derivatives with the parent compound, supported by experimental data and detailed methodologies.

Quantitative Comparison of Biological Activities

While comprehensive studies directly comparing the biological activity of this compound with its derivatives are limited, the available data on related furan-containing compounds and thioamides indicate a significant potential for enhanced efficacy upon derivatization. The following table summarizes representative antioxidant and anticancer activities of such derivatives, providing a benchmark for the potential of compounds synthesized from this compound. A lower IC50 value indicates greater potency.

Compound TypeBiological ActivityAssay/Cell LineIC50 (µM)
Furan-based thiosemicarbazideAntioxidantDPPH Scavenging27.31 ± 0.05
Furan-based 1,2,4-triazoleAntioxidantDPPH Scavenging21.80 ± 0.69
Piperazine N-thioamide derivativeAnticancerMDA-PATC53 (pancreatic)0.73 ± 0.08
Piperazine N-thioamide derivativeAnticancerPL45 (pancreatic)1.14 ± 0.11

Note: The biological activity of the parent compound, this compound, is not extensively documented in comparative studies, with its primary applications being in the flavor, fragrance, and material science industries.[2] The data presented here for derivatives showcases the potential for significant biological activity upon chemical modification.

Experimental Protocols

The generation of meaningful comparative data relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of thioamide derivatives from this compound and for the evaluation of their key biological activities.

Synthesis of Thioamide Derivatives from this compound

A metal- and additive-free method for synthesizing thioamides from this compound has been established, offering an efficient route to these potentially bioactive molecules.[1]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Iodine (I₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware

  • Column chromatography apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thioamide.[1]

Synthesis_Workflow This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Iodine Iodine Iodine->Reaction DMSO DMSO DMSO->Reaction Purification Purification Reaction->Purification Crude Product Thioamide Derivative Thioamide Derivative Purification->Thioamide Derivative Purified Product

Synthesis of Thioamide Derivatives
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant capacity of the synthesized derivatives can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge free radicals.[1]

Materials:

  • Synthesized compound (stock solution in methanol (B129727) or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Use 100 µL of methanol in place of the sample solution for the blank.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of the derivatives can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Griess Reagent

  • Dexamethasone (B1670325) (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.[1]

A key mechanism for anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB_P P-IkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n IkB_P->NFkB Release Derivative Derivative Derivative->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Proinflammatory_Genes Activation

NF-κB Signaling Pathway Inhibition
Anticancer Activity Assessment (MTT Assay)

The cytotoxic effect of the synthesized derivatives on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Synthesized compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • MTT solution

  • DMSO

  • Doxorubicin (B1662922) (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound or doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

Conclusion

The derivatization of this compound presents a promising strategy for the development of novel therapeutic agents. While direct comparative data with the parent compound is still emerging, the enhanced biological activities observed in related furan (B31954) and thioamide derivatives underscore the significant potential of this chemical scaffold. The provided experimental protocols offer a robust framework for the synthesis and comprehensive biological evaluation of new this compound derivatives, paving the way for future research and drug discovery in this area.

References

A Comparative Guide to the Bioactivity of Difurfuryl Disulfide: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl disulfide, a sulfur-containing organic compound, is recognized for its characteristic aroma and is primarily utilized in the flavor and fragrance industry.[1][2] However, its structural similarity to other bioactive disulfide and furan-containing molecules suggests potential therapeutic applications. This guide provides a comparative overview of the methodologies used to assess the bioactivity of compounds like this compound, contrasting in vitro and in vivo approaches. Due to a notable lack of direct experimental data on the bioactivity of this compound in the current scientific literature, this document will use data from structurally related compounds as illustrative examples to guide future research.

I. Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.

In Vitro Antioxidant Activity

In vitro assays provide a rapid and cost-effective initial screening of a compound's direct antioxidant capacity. These tests are conducted in a controlled laboratory setting, outside of a living organism.

Common In Vitro Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test evaluates the scavenging of the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Table 1: Illustrative In Vitro Antioxidant Activity Data (Hypothetical for this compound)

AssayMetricResult (Example)
DPPH ScavengingIC₅₀>100 µM
ABTS ScavengingIC₅₀85 µM
FRAPFerric Reducing Power120 µM Fe²⁺ equivalents/g
In Vivo Antioxidant Activity

In vivo studies are conducted within a living organism, such as a mouse or rat model, and provide insights into the compound's effects in a complex biological system. These studies can reveal indirect antioxidant mechanisms, such as the induction of endogenous antioxidant enzymes.

Common In Vivo Models:

  • Lipid Peroxidation Assays: Measurement of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) in tissues or plasma as markers of oxidative damage.

  • Enzyme Activity Assays: Assessment of the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues.

Studies on related compounds like dipropyl disulfide suggest that the in vivo antioxidant effects may be more pronounced than what is observed in vitro, likely due to the modulation of the body's own defense mechanisms against oxidative stress.

Table 2: Illustrative In Vivo Antioxidant Activity Data (Hypothetical for this compound)

Animal ModelParameter MeasuredTreatment GroupResult (Example)
Wistar Rats (Induced Oxidative Stress)Plasma MDA levelsControl5.2 nmol/mL
This compound (50 mg/kg)3.1 nmol/mL (Significant Reduction)
Liver SOD activityControl150 U/mg protein
This compound (50 mg/kg)210 U/mg protein (Significant Increase)

II. Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases, making anti-inflammatory compounds valuable therapeutic candidates.

In Vitro Anti-inflammatory Activity

In vitro models of inflammation often involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.

Common In Vitro Assays:

  • Nitric Oxide (NO) Production Assay: Measurement of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated macrophages.

  • Cytokine Assays (ELISA): Quantification of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) released by immune cells.

Derivatives of furan (B31954) have been shown to possess anti-inflammatory properties by inhibiting the production of these inflammatory mediators.[3]

Table 3: Illustrative In Vitro Anti-inflammatory Activity Data (Hypothetical for this compound)

Cell LineInflammatory MediatorMetricResult (Example)
RAW 264.7 MacrophagesNitric Oxide (NO)IC₅₀45 µM
TNF-αIC₅₀60 µM
IL-6IC₅₀55 µM
In Vivo Anti-inflammatory Activity

In vivo models of inflammation are crucial for evaluating the systemic anti-inflammatory effects of a compound and its potential therapeutic efficacy.

Common In Vivo Models:

  • Carrageenan-Induced Paw Edema: An acute model of inflammation where the reduction in paw swelling after treatment with the test compound is measured.[1][4][5][6][7]

  • LPS-Induced Systemic Inflammation: A model where LPS is administered to induce a systemic inflammatory response, and the levels of inflammatory markers in the blood are assessed.

Table 4: Illustrative In Vivo Anti-inflammatory Activity Data (Hypothetical for this compound)

Animal ModelParameter MeasuredTreatment GroupResult (Example)
Wistar RatsCarrageenan-Induced Paw Edema (% Inhibition)Control0%
This compound (50 mg/kg)40%
C57BL/6 MiceLPS-Induced Serum TNF-α (pg/mL)Control1200
This compound (50 mg/kg)750

III. Anticancer Activity

The potential of a compound to inhibit the growth and proliferation of cancer cells is a significant area of drug discovery.

In Vitro Anticancer Activity

In vitro anticancer assays are used to screen compounds for their ability to kill cancer cells or inhibit their proliferation.

Common In Vitro Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][8][9][10]

  • Cell Cycle Analysis: Flow cytometry-based analysis to determine if the compound arrests the cell cycle at a specific phase.

  • Apoptosis Assays: Detection of programmed cell death (apoptosis) induced by the compound.

Studies on furan derivatives have demonstrated their potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines.[11]

Table 5: Illustrative In Vitro Anticancer Activity Data (Hypothetical for this compound)

Cancer Cell LineMetricResult (Example)
A549 (Lung Cancer)IC₅₀ (MTT Assay)30 µM
MCF-7 (Breast Cancer)IC₅₀ (MTT Assay)50 µM
HeLa (Cervical Cancer)% Apoptosis (at 50 µM)60%
In Vivo Anticancer Activity

In vivo anticancer studies are essential to determine if a compound can inhibit tumor growth in a living organism and to assess its overall safety and efficacy.

Common In Vivo Models:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.[12][13][14][15][16]

For example, diallyl disulfide, another organosulfur compound, has been shown to retard the growth of breast cancer xenografts in mice.[17]

Table 6: Illustrative In Vivo Anticancer Activity Data (Hypothetical for this compound)

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)
Nude MiceA549 XenograftVehicle Control0%
This compound (20 mg/kg)55%
BALB/c Mice4T1 Syngeneic ModelVehicle Control0%
This compound (20 mg/kg)45%

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays mentioned in this guide.

In Vitro Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound (this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is then determined from a dose-response curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the rats into groups (e.g., control, positive control, and test groups). Administer the test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, inject a sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the right hind paw of each rat.[1][6]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

V. Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Bioactivity Assessment cluster_invivo In Vivo Bioactivity Assessment invitro_antioxidant Antioxidant Assays (DPPH, ABTS) invitro_antiinflammatory Anti-inflammatory Assays (NO, Cytokine Production) invivo_antioxidant Antioxidant Models (Lipid Peroxidation) invitro_antioxidant->invivo_antioxidant Further Validation invivo_antiinflammatory Anti-inflammatory Models (Paw Edema) invitro_antioxidant->invivo_antiinflammatory Further Validation invivo_anticancer Anticancer Models (Xenograft) invitro_antioxidant->invivo_anticancer Further Validation invitro_anticancer Anticancer Assays (MTT, Apoptosis) invitro_antiinflammatory->invivo_antioxidant Further Validation invitro_antiinflammatory->invivo_antiinflammatory Further Validation invitro_antiinflammatory->invivo_anticancer Further Validation invitro_anticancer->invivo_antioxidant Further Validation invitro_anticancer->invivo_antiinflammatory Further Validation invitro_anticancer->invivo_anticancer Further Validation compound Difurfuryl Disulfide compound->invitro_antioxidant Initial Screening compound->invitro_antiinflammatory Initial Screening compound->invitro_anticancer Initial Screening

Caption: Workflow for assessing the bioactivity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation DFDS Difurfuryl Disulfide DFDS->NFkB Inhibition

Caption: Postulated anti-inflammatory signaling pathway for this compound.

VI. Conclusion

The comparison between in vitro and in vivo studies is fundamental in the field of drug discovery and development. In vitro assays serve as an essential first step for high-throughput screening to identify potential bioactive compounds. However, the complex physiological environment of a living organism necessitates in vivo validation to understand a compound's true therapeutic potential, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety.

While there is a clear lack of specific bioactivity data for this compound, its chemical structure suggests that it warrants further investigation for its potential antioxidant, anti-inflammatory, and anticancer properties. The experimental frameworks and illustrative data presented in this guide provide a roadmap for researchers to systematically evaluate the bioactivity of this compound and similar compounds, ultimately paving the way for the potential discovery of new therapeutic agents.

References

A Comparative Guide to the Cost-Effectiveness of Difurfuryl Disulfide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl disulfide is a valuable organosulfur compound with applications ranging from the flavor and fragrance industry to its use as a versatile intermediate in the synthesis of potentially bioactive molecules.[1] The choice of synthetic route to this compound can significantly impact the overall cost, efficiency, and environmental footprint of a research or development project. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data and detailed methodologies to aid in selecting the most appropriate method for your specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly approached from three primary starting materials: the direct oxidation of furfuryl mercaptan, synthesis from the readily available furfural (B47365), or a two-step process beginning with furfuryl alcohol. Each route presents a unique balance of reaction time, yield, and reagent cost.

Synthesis RouteStarting Material(s)Key ReagentsTypical Reaction TimeReported/Estimated Yield (%)Estimated Reagent Cost per Mole of Product
1. Oxidation of Furfuryl Mercaptan Furfuryl MercaptanDimethyl Sulfoxide (B87167) (DMSO)3.5 - 10 hours83%
Furfuryl MercaptanKBrO₃, (NH₄)₆Mo₇O₂₄·4H₂O~15 minutes>90% (estimated)
$
2. From Furfural FurfuralSodium Disulfide (from Na₂S and S)2 - 3 hours~60% (estimated based on similar reactions)$
3. From Furfuryl Alcohol (Two-Step) Furfuryl Alcohol1. Thiourea (B124793), HCl2. Oxidizing AgentSeveral hours~50-55% (overall estimate)

Cost Key:

  • $ : Low

  •  
    : Moderate

  •  
    $ : High

Detailed Experimental Protocols

Below are the detailed methodologies for the key synthetic routes discussed.

Route 1a: Oxidation of Furfuryl Mercaptan with DMSO

This method provides a high yield with a relatively simple workup.

Reaction Scheme: 2 R-SH + (CH₃)₂SO → R-S-S-R + (CH₃)₂S + H₂O (where R = 2-furfurylmethyl)

Procedure:

  • To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add furfuryl mercaptan (1.0 mole) and dimethyl sulfoxide (DMSO) (2.0 moles).

  • Heat the mixture to 65-70°C with stirring and maintain this temperature for 3.5 hours.

  • After the reaction is complete, remove the dimethyl sulfide (B99878), water, and unreacted DMSO by distillation at atmospheric pressure.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 112-113°C / 66.7 Pa to yield this compound as a colorless to pale yellow liquid.

Route 1b: Rapid Oxidation of Furfuryl Mercaptan with KBrO₃/Ammonium (B1175870) Molybdate (B1676688)

This route offers a significant advantage in terms of reaction speed, although the reagents are more costly. The oxidation of thiols to disulfides with reagents like bromate (B103136) is generally high-yielding.

Reaction Scheme: 6 R-SH + KBrO₃ → 3 R-S-S-R + KBr + 3 H₂O (Catalyzed by Ammonium Molybdate)

Procedure:

  • In a suitable reaction vessel, dissolve furfuryl mercaptan (1.0 mole) in a mixture of acetonitrile (B52724) and water (7:3 v/v).

  • Add potassium bromate (KBrO₃, 0.17 moles) and a catalytic amount of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O, 0.01 moles).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add dichloromethane (B109758) (CH₂Cl₂) and filter the mixture.

  • Wash the filtrate sequentially with a 5% sodium hydroxide (B78521) (NaOH) solution and water.

  • Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent to obtain the this compound product.

Route 2: Synthesis from Furfural and Sodium Disulfide

This method utilizes inexpensive and readily available starting materials. The following protocol is based on a similar synthesis of an aromatic disulfide.

Reaction Scheme: 2 R-Cl + Na₂S₂ → R-S-S-R + 2 NaCl (Note: This scheme shows the reaction with a halide, a common precursor. For furfural, the initial reaction with a sulfur source would form the disulfide.)

Procedure:

  • Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 0.75 moles) in 95% ethanol (B145695) in a round-bottomed flask equipped with a reflux condenser.

  • To this solution, add finely ground sulfur (0.75 moles) and heat the mixture until the sulfur has dissolved.

  • In a separate flask, dissolve furfural (1.0 mole) in 95% ethanol.

  • Slowly add the sodium disulfide solution to the furfural solution.

  • Heat the reaction mixture on a steam bath for two hours.

  • After cooling, filter the mixture to collect the crude product.

  • Wash the crude product with water to remove inorganic salts, followed by a wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Route 3: Two-Step Synthesis from Furfuryl Alcohol

This route involves the synthesis of furfuryl mercaptan as an intermediate, followed by its oxidation.

Step 1: Synthesis of Furfuryl Mercaptan The synthesis of furfuryl mercaptan from furfuryl alcohol and thiourea can be achieved with yields of 55-60%.

Step 2: Oxidation to this compound The furfuryl mercaptan obtained from Step 1 can then be oxidized to this compound using one of the methods described in Route 1. The overall yield will be a product of the yields of the two steps.

Mandatory Visualizations

Synthesis Pathways Overview

cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A Furfuryl Mercaptan E This compound A->E Oxidation (DMSO or KBrO3) B Furfural B->E Reaction with Na2S2 C Furfuryl Alcohol D Furfuryl Mercaptan C->D Thiourea/HCl D->E Oxidation A This compound Synthesis (Selected Route) B Synthesis of Bioactive Derivatives (e.g., Thioamides) A->B C Purification and Characterization B->C D In Vitro Bioactivity Screening C->D E Antioxidant Assays (e.g., DPPH) D->E F Anti-inflammatory Assays (e.g., NF-κB pathway) D->F G Anticancer Assays (e.g., MTT) D->G H Lead Compound Identification E->H F->H G->H

References

Unveiling the Action of Difurfuryl Disulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the potential biological activities of difurfuryl disulfide, benchmarking it against two well-characterized organosulfur compounds: diallyl disulfide and lipoic acid. By examining their antioxidant, anti-inflammatory, and neuroprotective properties, this document aims to provide a framework for validating the therapeutic potential of this compound.

This compound, an organosulfur compound featuring furan (B31954) moieties, holds promise in various biological applications.[1] Its structural similarity to other bioactive sulfur-containing molecules suggests a potential for therapeutic intervention in pathologies where oxidative stress and inflammation are key drivers. This guide synthesizes available data on related compounds to infer the likely mechanisms of this compound and presents a clear comparison with established alternatives.

Comparative Analysis of Biological Activities

While direct quantitative data for this compound is still emerging, we can infer its potential efficacy by comparing the known activities of diallyl disulfide and lipoic acid. The following tables summarize key performance indicators for these compounds.

Antioxidant Activity

The antioxidant capacity of a compound is a critical measure of its ability to neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant potency.

CompoundAntioxidant AssayIC50 (µM)Reference
Furan-based thiosemicarbazide (B42300) derivativeDPPH Scavenging27.31 ± 0.05[2]
Furan-based 1,2,4-triazole (B32235) derivativeDPPH Scavenging21.80 ± 0.69[2]
Chalcone Derivative (with furan)DPPH Scavenging3.78 (mmol·L⁻¹)[3]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory pathways is a key indicator of its therapeutic potential.

CompoundModelKey EffectsReference
Organosulfur Compounds (general)In vitro & In vivoDecrease in NO, PGE2, IL-1β, IL-6, TNF-α; Downregulation of NF-κB[4][5]
Diallyl DisulfideLPS-induced RAW 264.7 macrophagesSuppression of NO and PGE2 synthesis[6]
Neuroprotective Activity

Protecting neurons from damage is crucial in the context of neurodegenerative diseases. Cell viability assays are commonly used to assess the neuroprotective effects of compounds against toxins.

CompoundModelEffectReference
7,8-dihydroxy 4-thioflavoneH₂O₂-induced oxidative stressNeuroprotective at 0.3 µM[1]
Phosphine-borane complexes (disulfide reducing agents)Axonal injuryIncreased neuronal viability[7]

Note: Specific quantitative data on the neuroprotective effects of this compound from cell viability assays is not yet available. The data for related compounds illustrates the potential for neuroprotection.

Mechanistic Insights: Signaling Pathways

The biological effects of these compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

Antioxidant Mechanism of Action

Organosulfur compounds and furan derivatives are known to exert their antioxidant effects through direct radical scavenging and by modulating intracellular signaling pathways.[8]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Scavenging Direct Radical Scavenging ROS->Scavenging Neutralized by DFDS This compound DFDS->Scavenging Donates e- or H+ Nrf2 Nrf2 DFDS->Nrf2 Activates Cell_Protection Cellular Protection Scavenging->Cell_Protection Leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Detoxifies Antioxidant_Enzymes->Cell_Protection Contributes to

Caption: Antioxidant mechanism of organosulfur compounds.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of organosulfur compounds are often attributed to their ability to suppress the NF-κB signaling pathway, a key regulator of inflammation.[5][9]

Anti_inflammatory_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates DFDS This compound DFDS->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: NF-κB anti-inflammatory signaling pathway.

Neuroprotective Mechanism

The neuroprotective effects of disulfide-containing compounds can involve the reduction of intracellular disulfides and the activation of cell survival pathways.[7][10]

Neuroprotective_Mechanism Axonal_Injury Axonal Injury/ Oxidative Stress Protein_Disulfides Intracellular Protein Disulfides Axonal_Injury->Protein_Disulfides Induces formation of DFDS This compound DFDS->Protein_Disulfides Reduces ERK12 ERK1/2 Pathway DFDS->ERK12 Activates Apoptosis Apoptosis Protein_Disulfides->Apoptosis Triggers Cell_Survival Neuronal Survival ERK12->Cell_Survival Promotes

Caption: Neuroprotective mechanism of disulfide compounds.

Experimental Protocols

To facilitate further research and validation of this compound's bioactivity, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is a standard and reliable method for evaluating the antioxidant activity of a compound.[1]

Materials:

  • Test compound (this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the respective wells.

  • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol instead of the test sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the compound.[1]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Test compound (this compound) dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM) with Fetal Bovine Serum (FBS)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubate the plate for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess Reagent.

  • Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Neuroprotection Assay (MTT Cell Viability Assay)

This assay determines the ability of a compound to protect neuronal cells from toxin-induced cell death by measuring mitochondrial activity.[1]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Test compound (this compound)

  • Neurotoxin (e.g., H₂O₂ or Amyloid-beta)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed neuronal cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Induce neuronal damage by adding a neurotoxin for 24 hours.

  • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm.

  • An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[1]

Conclusion

While further direct experimental validation is required, the existing literature on organosulfur and furan-containing compounds strongly suggests that this compound possesses significant antioxidant, anti-inflammatory, and neuroprotective potential. Its mechanism of action is likely to involve the modulation of key signaling pathways such as Nrf2 and NF-κB. The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess these activities and build a comprehensive biological profile for this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Difurfuryl Disulfide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of difurfuryl disulfide, tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets (SDS) to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] This substance is classified as harmful if swallowed and fatal if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Wear chemically resistant, impervious clothing and rubber gloves.[3][4] It is important to use proper glove removal techniques to avoid skin contact.[4]

  • Respiratory Protection: If exposure limits are exceeded, or in case of inadequate ventilation, use a full-face respirator.[1][3]

Step 1: Managing Spills and Leaks

Proper containment and cleanup of spills are the first steps in the disposal process.

  • Ensure Ventilation and Evacuate: Ensure the area is well-ventilated.[3] Evacuate unnecessary personnel to a safe area, keeping them upwind of the spill.[3]

  • Prevent Further Leakage: If it is safe to do so, prevent further spillage.[4] Do not allow the chemical to enter drains, surface water, or soil, as it is considered extremely hazardous for water.[1][2][5]

  • Contain and Absorb: Contain the spillage.[4] Absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[1][6]

  • Collect and Store for Disposal: Sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[4] Contaminated packaging should be handled in the same way as the substance itself.[1][5]

Step 2: Disposal of Unused Product and Contaminated Materials

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][5]

  • Containerize Waste: Place the unused this compound or the collected spill material into a sealed, properly labeled container.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Store Securely: Store the waste container in a locked, well-ventilated place pending disposal.[1][2]

  • Engage a Licensed Professional: Dispose of the contents and the container through an appropriate and licensed treatment and disposal facility.[3] Disposal must be in accordance with all applicable local, regional, national, and international laws and regulations.[2][3] Do not dispose of the substance into the sewage system or the environment.[2][4]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound. Much of the ecological toxicity data is currently unavailable.

PropertyValueSource
Acute Toxicity (Oral) LD50: 500 mg/kg (ATE, rat)[2]
Acute Toxicity (Inhalation) Fatal if inhaled (GHS Category 2)[1][2]
Flash Point 100 °C (212 °F)[2]
Boiling Point 112-115 °C (233.6-239 °F) at 5 mm Hg[2]
Melting Point 10-11 °C (50-51.8 °F)[2]
Aquatic Toxicity No data available[2][3]
Persistence/Degradability No data available[2][3]
Bioaccumulative Potential No data available[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_spill Phase 2: Spill Containment cluster_collection Phase 3: Waste Collection cluster_disposal Phase 4: Final Disposal start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe assess Step 2: Assess Situation ppe->assess spill_warning Warning: Prevent Entry into Drains, Waterways, Soil assess->spill_warning Spill or Leak Detected no_spill Step 3b: Place Unused Chemical into a Sealed, Labeled Container assess->no_spill No Spill (Unused Product) contain Step 3a: Contain Spill & Absorb with Inert Material spill_warning->contain collect Step 4: Collect Absorbed Material into a Sealed, Labeled Container contain->collect store Step 5: Store Container Securely in a Well-Ventilated Area collect->store no_spill->store dispose Step 6: Arrange Disposal via Licensed Waste Facility store->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Difurfuryl disulfide, offering procedural, step-by-step guidance to directly address your operational questions. Our aim is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety Information

This compound requires careful handling due to its potential hazards. The following table summarizes the recommended personal protective equipment (PPE) and emergency procedures.

Safety ConsiderationRecommendationCitation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemically resistant, rubber gloves should be worn. Use proper glove removal technique to avoid skin contact.[1][2]
Respiratory Protection If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator. In case of brief exposure or low pollution, a respiratory filter device may be used. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[1][3]
Inhalation First Aid Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact First Aid Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact First Aid Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion First Aid Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
Fire-fighting Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

  • Inspect PPE: Check that all necessary PPE (safety goggles, impervious clothing, chemical-resistant gloves, and respirator, if needed) is available and in good condition.

  • Locate Safety Equipment: Confirm the location and accessibility of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.

  • Review SDS: Read the Safety Data Sheet (SDS) for this compound before starting any work.[1][2][3]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the formation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • No Contamination: Do not eat, drink, or smoke when using this product.[1]

  • Secure Container: Keep the container tightly closed when not in use.[1]

Post-Handling Procedure
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean Work Area: Clean the work area to remove any potential contamination.

  • Store Properly: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Dispose of Waste: Dispose of any waste materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, national, and international laws and regulations.[1][3] Some safety data sheets suggest disposal as organic waste.[5][6]

  • Container Disposal: Handle uncleaned containers in the same way as the product itself.[7] Before disposal of a used container, remove the contents completely.[8]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, sewers, or surface and ground water.[1][3]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Personnel to Safe Areas Ventilate Ensure Adequate Ventilation Evacuate->Ventilate If safe to do so Ignition Remove All Sources of Ignition Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Before approaching spill Contain Contain Spillage with Absorbent Material PPE->Contain Collect Collect and Arrange for Disposal Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste in Accordance with Regulations Clean->Dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.